molecular formula C10H7BrFN B1517434 4-Bromo-6-fluoro-2-methylquinoline CAS No. 1070879-47-8

4-Bromo-6-fluoro-2-methylquinoline

Cat. No.: B1517434
CAS No.: 1070879-47-8
M. Wt: 240.07 g/mol
InChI Key: PNUZBHRKDCGEIY-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7BrFN and its molecular weight is 240.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZBHRKDCGEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653696
Record name 4-Bromo-6-fluoro-2-methylquinoline
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Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-47-8
Record name 4-Bromo-6-fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-6-fluoro-2-methylquinoline

This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, its chemical behavior can be expertly predicted by analyzing its constituent functional groups and drawing parallels from well-documented analogues. This document synthesizes this predictive analysis with established principles of quinoline chemistry to offer a robust guide for its application in research and development.

Structural and Physicochemical Profile

This compound is a halogenated quinoline derivative. The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1] The strategic placement of bromo, fluoro, and methyl substituents on this scaffold imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block.

The introduction of halogen atoms is a key strategy for modulating the biological and physicochemical properties of the quinoline system.[2] The fluorine atom at the 6-position, with its high electronegativity, can enhance metabolic stability and binding affinity to biological targets.[2] The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide range of cross-coupling reactions for molecular elaboration.[2][3]

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
CAS Number 1070879-47-8[4]
Molecular Formula C₁₀H₇BrFNCalculated
Molecular Weight 240.07 g/mol Calculated
Appearance Predicted to be an off-white to yellow solidAnalogy to[3]
Melting Point Not available. Likely >80 °CAnalogy to[3]
Boiling Point Not available[4]
LogP (Predicted) ~3.5Chemicalize Prediction

Proposed Synthesis Pathway

The synthesis of substituted quinolines often relies on classic cyclization reactions. A plausible and efficient route to this compound can be adapted from established methodologies, such as the Combes or Doebner-von Miller synthesis, followed by selective halogenation. A proposed retro-synthetic approach is outlined below.

Synthesis_Workflow Target This compound Intermediate1 4-Chloro-6-fluoro-2-methylquinoline Target->Intermediate1 Bromination Intermediate2 6-Fluoro-2-methylquinolin-4-ol Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Reagent1 POBr₃ or PBr₃/PBr₅ Intermediate1->Reagent1 StartingMaterial1 4-Fluoroaniline Intermediate2->StartingMaterial1 StartingMaterial2 Ethyl Acetoacetate Intermediate2->StartingMaterial2 Reagent2 High-Temp Cyclization (e.g., Dowtherm A) Intermediate2->Reagent2 Reagent3 Acid Catalyst (e.g., H₂SO₄) StartingMaterial1->Reagent3 StartingMaterial2->Reagent3

Caption: Proposed retrosynthetic pathway for this compound.

Experimental Protocol: Cyclization to form 6-Fluoro-2-methylquinolin-4-ol

This protocol is adapted from established procedures for quinolin-4-ol synthesis.[5]

  • Reaction Setup: To a flask equipped with a mechanical stirrer and a condenser, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Condensation: Heat the mixture to 140-150 °C for 2 hours with stirring. The reaction initially forms the enamine intermediate.

  • Cyclization: Cool the mixture slightly and add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the solution to 250 °C for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane or toluene to facilitate filtration.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with hexane, and then with diethyl ether to remove residual solvent and byproducts. The resulting solid, 6-fluoro-2-methylquinolin-4-ol, can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Spectroscopic Analysis (Anticipated Signatures)

The structural features of this compound will give rise to a distinct spectroscopic profile. The following predictions are based on known data for similar halogenated quinolines.[6][7][8]

  • ¹H NMR: The spectrum is expected to show distinct aromatic protons. The methyl group at the 2-position will appear as a singlet around δ 2.5-2.7 ppm. The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by fluorine and proton coupling. The H-3 proton will likely be a singlet, while the protons on the fluorinated benzene ring (H-5, H-7, H-8) will exhibit complex splitting due to H-H and H-F coupling.

  • ¹³C NMR: The spectrum will display 10 distinct carbon signals. The methyl carbon will be observed upfield (δ ~20-25 ppm). The carbon bearing the bromine (C-4) will be significantly shifted. The C-F bond will result in a large one-bond coupling constant (¹JCF) for C-6 and smaller two- and three-bond couplings for adjacent carbons.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Synthetic Applications

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 4-position is the principal site for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds via well-established cross-coupling methodologies. This allows for the rapid diversification of the quinoline scaffold, a critical strategy in drug discovery.[9]

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 4-aryl-6-fluoro-2-methylquinolines.

  • Heck and Sonogashira Couplings: Introduction of vinyl and alkynyl groups, respectively, further expands the accessible chemical space.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines is a cornerstone of medicinal chemistry for generating analogues with improved properties.

Reactivity_Diagram cluster_0 Key Synthetic Transformations Start 4-Bromo-6-fluoro- 2-methylquinoline Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R₂-NH) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base

Caption: Key cross-coupling reactions at the C4-bromo position.

Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on standard conditions for coupling aryl bromides.[9]

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), under the inert atmosphere.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Prospective Applications in Drug Development

The quinoline nucleus is a cornerstone of many approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific substitution pattern of this compound makes it an attractive starting point for developing novel therapeutic agents.

  • Oncology: Many kinase inhibitors used in cancer therapy feature a substituted quinoline core.[10] The C4-position can be functionalized to target the hinge region of a kinase active site, while the C6-fluoro group can enhance potency and improve pharmacokinetic properties.

  • Infectious Diseases: Quinolines have a long history as antimalarial agents (e.g., quinine, chloroquine). Novel derivatives are continuously being explored to combat drug-resistant strains of parasites and bacteria.[1]

  • Neuroscience: Certain quinoline derivatives have shown activity against targets in the central nervous system, suggesting potential applications in neurodegenerative diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions should be based on those for similar halogenated aromatic compounds.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[11]

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[11]

References

An In-depth Technical Guide to 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative that serves as a highly versatile and valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 2-position, provides multiple sites for synthetic modification. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents. The strategic placement of these functional groups allows for precise tuning of the molecule's electronic, steric, and pharmacokinetic properties, making it a key intermediate in the synthesis of complex molecular architectures.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound distinguished by its quinoline core. The quinoline structure is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. The specific placement of the bromo, fluoro, and methyl groups dictates its chemical reactivity and utility.

PropertyValue
CAS Number Not explicitly found for this compound, related compounds exist.
IUPAC Name This compound
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Appearance Typically an off-white to pale yellow solid.
Melting Point Expected to be a solid at room temperature, similar to related structures like 6-Fluoro-2-methylquinoline (49-53 °C).[1]
SMILES CC1=NC2=C(C=C(F)C=C2)C=C1Br

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines like this compound often involves multi-step sequences starting from simpler aniline and carbonyl precursors. A common and adaptable method is the Combes quinoline synthesis, followed by halogenation.

Plausible Synthetic Pathway:

A logical synthetic route begins with the reaction of a suitably substituted aniline, in this case, 4-fluoroaniline, with an acetylenic ketone or a β-diketone to form the quinoline core. This is often followed by a bromination step.

Step-by-Step Protocol (Illustrative):

  • Cyclization to form the Quinoline Core:

    • To a solution of 4-fluoroaniline in a suitable solvent (e.g., ethanol), add acetylacetone.

    • Heat the mixture under reflux in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid).

    • The reaction proceeds via a condensation reaction to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield 6-fluoro-2-methylquinolin-4-ol.

  • Conversion to 4-Chloro Derivative:

    • The resulting 4-hydroxyquinoline is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a more reactive chloro group, yielding 4-chloro-6-fluoro-2-methylquinoline.[2] This step is crucial as it activates the 4-position for subsequent substitution.

  • Bromination:

    • The final bromination at the 4-position to replace the chlorine can be achieved using various brominating agents. However, a more direct route might involve bromination of the 6-fluoro-2-methylquinolin-4-ol intermediate before chlorination, or a Finkelstein-type halogen exchange reaction on the 4-chloro derivative.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A 4-Fluoroaniline C 6-Fluoro-2-methylquinolin-4-ol A->C Acid-catalyzed cyclization B Acetylacetone B->C D 4-Chloro-6-fluoro-2-methylquinoline C->D POCl₃ E This compound D->E Brominating Agent (e.g., NaBr, PBr₃)

Spectroscopic Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. The expected data provides a fingerprint for the molecule.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring, with characteristic splitting patterns influenced by the fluorine and bromine substituents. A singlet for the methyl group protons would be expected around 2.5-2.7 ppm.
¹³C NMR Resonances for the ten carbon atoms in the molecule. The carbon attached to fluorine will show a large coupling constant (¹Jcf), and the carbon attached to bromine will be shifted downfield.
¹⁹F NMR A singlet corresponding to the single fluorine atom on the benzene ring portion of the quinoline.
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The bromine atom at the C4 position is a key synthetic handle, making it particularly valuable for constructing more complex molecules through cross-coupling reactions.[3]

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling: The C4-Br bond is highly amenable to reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.[3][4] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

  • Nucleophilic Aromatic Substitution (SₙAr): While the C-Br bond is the primary site for cross-coupling, the fluorine atom can also undergo nucleophilic aromatic substitution under certain conditions, although this is generally less facile than reactions at the activated 4-position.

Applications in Medicinal Chemistry:

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Halogenated quinolines are used as intermediates in the synthesis of compounds targeting a range of diseases.

  • Anticancer Agents: Many quinoline derivatives are investigated as kinase inhibitors for cancer therapy.[7] The 4-position is often substituted with an amino group that interacts with the hinge region of the kinase active site. This compound is an ideal precursor for synthesizing libraries of 4-aminoquinolines.[7] For example, related compounds are used to synthesize inhibitors of EGFR, VEGFR-2, and the PI3K/Akt signaling pathway.[7]

  • Antimalarial and Anti-infective Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Functionalized quinolines continue to be explored for activity against malaria and other infectious diseases, including tuberculosis.[8]

SuzukiCoupling A 4-Bromo-6-fluoro- 2-methylquinoline C 4-Aryl-6-fluoro- 2-methylquinoline (Novel Compound Library) A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) B Ar-B(OH)₂ (Arylboronic Acid) B->C

Safety, Handling, and Storage

As with any halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its well-defined reactive sites, especially the versatile carbon-bromine bond, allow for systematic and efficient diversification. This enables the rapid generation of compound libraries necessary for identifying new lead structures in the quest for novel therapeutics to combat a wide range of diseases, from cancer to infectious agents. The foundational knowledge of its synthesis, reactivity, and handling is crucial for any scientist looking to leverage this powerful chemical tool.

References

Spectroscopic Characterization of 4-Bromo-6-fluoro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-6-fluoro-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental spectroscopic principles to offer a robust predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. Furthermore, this document outlines standardized, field-proven protocols for the acquisition of these spectra, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline derivatives.

Introduction: The Significance of this compound

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various substituents on the quinoline scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound incorporates three key substituents: a methyl group at the 2-position, a bromine atom at the 4-position, and a fluorine atom at the 6-position. Each of these imparts distinct electronic and steric effects, making the precise structural elucidation of this molecule crucial for its development and application.

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound, offering a valuable reference for its identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for the interpretation of spectroscopic data, particularly for NMR.

cluster_quinoline This compound C2 C2 C3 C3 C2->C3 CH3 CH3 C2->CH3 C4 C4 C3->C4 H3 H3 C3->H3 C4a C4a C4->C4a Br Br C4->Br C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 F F C6->F C8 C8 C7->C8 H7 H7 C7->H7 C8->C8a H8 H8 C8->H8 N1 N1 C8a->N1 N1->C2 H_CH3 H (x3) CH3->H_CH3

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are based on the analysis of related compounds such as 2-methylquinoline[1], 6-fluoro-2-methylquinoline, and the known effects of bromo and fluoro substituents on the quinoline ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~ 7.4 - 7.6s-The bromine at C4 removes the coupling to a proton at that position. The methyl group at C2 will have a minor influence.
H5~ 7.8 - 8.0ddJ(H5, H7) ≈ 2.5, J(H5, F6) ≈ 9.0This proton is ortho to the fluorine at C6, leading to a significant through-space coupling. It is also meta to H7.
H7~ 7.3 - 7.5ddJ(H7, H8) ≈ 9.0, J(H7, H5) ≈ 2.5This proton is ortho to H8 and meta to H5. The fluorine at C6 will have a deshielding effect.
H8~ 8.0 - 8.2dJ(H8, H7) ≈ 9.0This proton is ortho to H7 and is influenced by the electron-withdrawing nature of the quinoline nitrogen.
CH₃~ 2.6 - 2.8s-The methyl group at the 2-position of a quinoline ring typically appears in this region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts are extrapolated from data for 2-methylquinoline[1], 6-fluoro-2-methylquinoline, and the known substituent effects of bromine and fluorine.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~ 158 - 160The carbon bearing the methyl group.
C3~ 122 - 124Shielded relative to unsubstituted quinoline due to the gamma-gauche effect of the C4-Br bond.
C4~ 130 - 133The carbon attached to the bromine atom.
C4a~ 147 - 149A quaternary carbon at the ring junction.
C5~ 125 - 127 (d, J(C5, F) ≈ 25 Hz)Influenced by the ortho-fluorine, showing a characteristic C-F coupling.
C6~ 160 - 163 (d, J(C6, F) ≈ 250 Hz)The carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant.
C7~ 115 - 118 (d, J(C7, F) ≈ 21 Hz)Influenced by the ortho-fluorine.
C8~ 130 - 132Influenced by the quinoline nitrogen.
C8a~ 145 - 147A quaternary carbon at the ring junction.
CH₃~ 24 - 26A typical chemical shift for a methyl group on an aromatic ring.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₀H₇BrFN. The exact mass will show two characteristic peaks for the bromine isotopes:

    • m/z ~ 240 for the ⁷⁹Br isotope.

    • m/z ~ 242 for the ⁸¹Br isotope, with a relative intensity of approximately 1:1.

  • Major Fragmentation Pathways:

    • Loss of Br: A significant fragment will likely be observed at [M-Br]⁺ (m/z ~ 161), corresponding to the loss of the bromine atom.

    • Loss of HCN: A common fragmentation pathway for quinolines is the loss of hydrogen cyanide, which would lead to a fragment at [M-27]⁺.

    • Loss of a methyl radical: A fragment corresponding to the loss of the methyl group, [M-15]⁺, may also be observed.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
~ 3050 - 3100C-H stretching (aromatic)
~ 2900 - 3000C-H stretching (methyl)
~ 1600, 1500, 1450C=C and C=N stretching (quinoline ring)
~ 1200 - 1300C-F stretching
~ 800 - 900C-H out-of-plane bending (aromatic)
~ 500 - 600C-Br stretching

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

cluster_nmr NMR Sample Preparation and Acquisition SamplePrep Sample Preparation: - Dissolve 5-10 mg of sample in ~0.6 mL of deuterated chloroform (CDCl₃). - Add a small amount of tetramethylsilane (TMS) as an internal standard. Acquisition Data Acquisition: - Use a 400 MHz (or higher) NMR spectrometer. - Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) for full assignment. SamplePrep->Acquisition Processing Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Calibrate the chemical shifts to the TMS signal (0.00 ppm). Acquisition->Processing

Figure 2. Workflow for NMR spectroscopic analysis.

Mass Spectrometry

cluster_ms Mass Spectrometry Analysis SampleIntro Sample Introduction: - Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC/LC system. Ionization Ionization: - Utilize Electron Ionization (EI) for fragmentation analysis. - Employ Electrospray Ionization (ESI) for accurate mass determination of the molecular ion. SampleIntro->Ionization Analysis Data Analysis: - Determine the m/z of the molecular ion and its isotopic pattern. - Analyze the fragmentation pattern to confirm the structure. Ionization->Analysis

Figure 3. Workflow for Mass Spectrometric analysis.

Infrared Spectroscopy

cluster_ir Infrared Spectroscopy Analysis SamplePrep Sample Preparation: - For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid analysis. - Alternatively, prepare a KBr pellet. Acquisition Data Acquisition: - Record the spectrum in the range of 4000-400 cm⁻¹. - Co-add multiple scans to improve the signal-to-noise ratio. SamplePrep->Acquisition Interpretation Interpretation: - Identify the characteristic absorption bands for the functional groups present in the molecule. Acquisition->Interpretation

Figure 4. Workflow for Infrared spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for this compound. These predictions, grounded in the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this molecule. The outlined experimental protocols provide a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic information. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a foundational reference for such investigations.

References

4-Bromo-6-fluoro-2-methylquinoline: A Technical Guide to its Predicted Biological Activity and Research Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the predicted biological activity of 4-Bromo-6-fluoro-2-methylquinoline, a halogenated quinoline derivative with significant therapeutic potential. In the absence of direct experimental data on this specific molecule, this document synthesizes the extensive body of research on structurally related quinoline compounds to build a robust hypothesis for its biological profile. By examining the established roles of the quinoline core, and the influence of methyl, bromo, and fluoro substitutions, we project potential anticancer and antimicrobial activities. This guide further outlines detailed experimental protocols to systematically investigate these hypotheses, offering a comprehensive roadmap for future research and drug discovery efforts centered on this promising scaffold.

Introduction: The Quinoline Scaffold and the Promise of Halogenation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. The introduction of halogen atoms, a common strategy in drug design, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide focuses on the specific, yet uninvestigated, compound This compound . While direct experimental data for this molecule is not currently available in the public domain, its structural features—a quinoline core substituted with a methyl group, a bromine atom, and a fluorine atom—strongly suggest a rich potential for biological activity. This document will, therefore, provide a comprehensive overview of the known biological effects of its constituent parts to build a predictive framework for its therapeutic applications.

Deconstructing the Molecule: Structure-Activity Relationship Analysis

The predicted biological activity of this compound is derived from the synergistic contributions of its chemical moieties.

  • The Quinoline Core: This bicyclic aromatic system is a well-established pharmacophore, known to interact with a variety of biological targets, including DNA topoisomerases and various kinases.

  • 2-Methyl Group: The presence of a methyl group at the 2-position is a common feature in many biologically active quinolines. This small alkyl group can influence the molecule's steric and electronic properties, potentially enhancing binding to target proteins.

  • 4-Bromo Substitution: The bromine atom at the 4-position is a key functional group. Halogenation at this position can introduce a reactive site for further chemical modification and can also contribute to the molecule's overall lipophilicity, which may improve its ability to cross cell membranes. Brominated quinolines and related heterocyclic compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

  • 6-Fluoro Substitution: Fluorine substitution at the 6-position is another critical feature. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity and improved metabolic stability. The 6-position of the quinoline ring has been identified as a critical site for genotoxicity and potential tumorigenic activity in some methylquinolines. Furthermore, fluoroquinolones are a well-known class of antibacterial agents, suggesting a potential antimicrobial role for this compound.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound possesses significant potential in the following therapeutic areas:

Anticancer Activity

The combination of a quinoline core with bromo and fluoro substituents strongly suggests potential as an anticancer agent. Numerous quinoline derivatives exhibit cytotoxicity through mechanisms such as the inhibition of tyrosine kinases (e.g., EGFR) and the induction of apoptosis.

Experimental Workflow: Investigating Anticancer Potential

An In-Depth Technical Guide to 4-Bromo-6-fluoro-2-methylquinoline: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-fluoro-2-methylquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific compound is emerging, this document synthesizes information from closely related analogs and established chemical principles to detail its probable synthesis, physicochemical properties, and reactivity. Particular focus is given to its potential for selective functionalization at the bromine and fluorine positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, respectively. Furthermore, the known biological activities of structurally similar quinoline scaffolds are reviewed to highlight the prospective applications of this compound in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and materials science. Its rigid, aromatic structure provides a unique platform for the development of a wide array of functionalized molecules with diverse biological and photophysical properties. Quinoline derivatives have found applications as antimalarials, antibacterials, anticancer agents, and kinase inhibitors. The introduction of halogen substituents, such as bromine and fluorine, onto the quinoline core is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can influence metabolic stability, lipophilicity, and binding interactions with biological targets.

This compound incorporates several key features that make it a molecule of high interest. The methyl group at the 2-position can influence the molecule's conformation and provides a potential site for further modification. The fluorine atom at the 6-position can enhance binding affinity and metabolic stability. The bromine atom at the 4-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide will delve into the synthetic pathways to access this valuable compound, its expected spectroscopic signature, its reactivity profile, and its potential as a precursor to novel functional molecules.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly probable synthetic route can be extrapolated from established methods for the synthesis of analogous 4-halo-2-methylquinolines. A common and effective approach is the Gould-Jacobs reaction, followed by halogenation.

A closely related synthesis of 4-chloro-6-fluoro-2-methylquinoline has been reported and serves as an excellent template.[1] The analogous synthesis for the bromo derivative would likely proceed as follows:

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

The initial step involves the cyclization of an appropriately substituted aniline with an acetoacetic ester. In this case, 4-fluoroaniline would be reacted with ethyl acetoacetate. This condensation, followed by thermal cyclization, typically in a high-boiling solvent like diphenyl ether, yields 6-fluoro-2-methylquinolin-4-ol.

Step 2: Bromination of 6-Fluoro-2-methylquinolin-4-ol

The resulting quinolin-4-ol is then subjected to bromination to replace the hydroxyl group at the 4-position with a bromine atom. This is commonly achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

Proposed Experimental Protocol:
  • Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol.

    • To a solution of 4-fluoroaniline in a suitable solvent, add ethyl acetoacetate.

    • The mixture is heated to facilitate the formation of the intermediate enamine.

    • The solvent is removed, and the crude enamine is added portion-wise to a pre-heated high-boiling solvent such as diphenyl ether at approximately 250 °C.

    • The reaction mixture is maintained at this temperature for a short period to effect cyclization.

    • Upon cooling, the product precipitates and can be collected by filtration and washed with a non-polar solvent to remove the diphenyl ether.

  • Step 2: Synthesis of this compound.

    • A mixture of 6-fluoro-2-methylquinolin-4-ol and phosphorus oxybromide is heated, typically at reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

    • The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • Purification is typically achieved by recrystallization or column chromatography on silica gel.

Figure 1: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF)
Melting Point Expected to be in the range of 80-120 °C
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will exhibit coupling patterns influenced by both the fluorine and bromine substituents. The methyl group at the 2-position will likely appear as a singlet in the upfield region (around 2.5-2.7 ppm). The aromatic protons will resonate in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling constants providing crucial information about their positions on the ring system.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the bromine atom (C4) will be significantly deshielded. The carbon-fluorine coupling will be observable for the carbon atoms in proximity to the fluorine substituent. The methyl carbon will appear at the most upfield position.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group. A mass spectrum of a related compound, quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester, provides some insight into potential fragmentation pathways.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and C-Br and C-F stretching vibrations.

Reactivity and Functionalization

The presence of two distinct halogen atoms at electronically different positions on the quinoline scaffold makes this compound a highly attractive substrate for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The carbon-bromine bond at the 4-position is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the carbon-fluorine bond at the 6-position. This allows for selective modification at the C4 position.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromoquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[3][4] This is a powerful method for introducing a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromoquinoline with a primary or secondary amine.[5][6][7] This is a key transformation for the synthesis of 4-aminoquinoline derivatives, which are prevalent in many biologically active compounds.

  • Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the bromoquinoline with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Figure 2: Key reaction pathways for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the 6-position can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, although this typically requires more forcing conditions than the palladium-catalyzed reactions at the bromine position. The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack. This provides a route to introduce nucleophiles such as alkoxides, thiolates, and amines at the C6 position, subsequent to or prior to modification at the C4 position.

Potential Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of diverse compound libraries for screening in drug discovery and for the development of novel organic materials.

Anticancer Agents

The quinoline scaffold is a core component of numerous approved and investigational anticancer drugs. For instance, the 4-aminoquinoline moiety is a key pharmacophore in several kinase inhibitors. By utilizing the Buchwald-Hartwig amination, a variety of amines can be introduced at the 4-position of this compound to generate libraries of potential kinase inhibitors. Furthermore, Suzuki coupling can be employed to synthesize 4-arylquinolines, a class of compounds that has also demonstrated significant antiproliferative activity.[8]

Antimicrobial Agents

Fluoroquinolones are a well-known class of broad-spectrum antibiotics. While this compound is not a fluoroquinolone antibiotic itself, it serves as a valuable precursor for the synthesis of novel quinoline-based antimicrobial agents. The ability to functionalize the molecule at both the C4 and C6 positions allows for the exploration of a wide chemical space to identify compounds with potent activity against resistant bacterial strains. The biological activities of various substituted quinolines have been extensively reviewed, highlighting their potential as antibacterial, antifungal, and antiviral agents.[9][10][11]

Materials for Optoelectronics

Quinoline derivatives are known to possess interesting photophysical properties and have been utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[12] The extended π-system of the quinoline ring can be further modulated by the introduction of various substituents through the cross-coupling reactions described above. This allows for the fine-tuning of the absorption and emission properties of the resulting molecules, making this compound a promising building block for the synthesis of novel organic electronic materials.

Conclusion

This compound is a strategically substituted heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Its dual halogenation at distinct positions allows for selective and sequential functionalization, providing access to a wide range of novel quinoline derivatives. The well-established reactivity of the bromo group in palladium-catalyzed cross-coupling reactions and the potential for nucleophilic substitution of the fluoro group offer a powerful toolkit for the construction of complex molecules. Based on the extensive literature on the biological activities of related quinoline scaffolds, derivatives of this compound are promising candidates for the development of new therapeutic agents in areas such as oncology and infectious diseases. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in both medicinal chemistry and materials science.

References

A Technical Guide to the Synthesis of 4-Bromo-6-fluoro-2-methylquinoline: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-Bromo-6-fluoro-2-methylquinoline, a key heterocyclic building block in modern drug discovery and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, starting materials, and detailed experimental protocols. We will explore a robust and widely applicable synthetic pathway, grounded in the Conrad-Limpach-Knorr synthesis, detailing the mechanistic rationale behind each transformation and offering practical, field-proven insights for successful execution.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial and anticancer agents.[1][2] The strategic introduction of halogen atoms, such as fluorine and bromine, onto the quinoline ring system is a powerful tool for modulating a molecule's physicochemical and biological properties.[3] Fluorine substitution can enhance metabolic stability and binding affinity, while a bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[3][4]

This compound embodies these strategic design elements, making it a valuable intermediate for constructing complex molecular architectures. For instance, it is a key precursor in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase investigated for anti-cancer therapies.[2] This guide focuses on elucidating the most practical and efficient methods for its synthesis, starting from commercially available materials.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule allows us to deconstruct it into simpler, readily available starting materials. The primary disconnection strategy focuses on the formation of the quinoline ring system, a classic transformation in heterocyclic chemistry.

The quinoline ring can be disconnected via the Conrad-Limpach or Knorr synthesis pathways, which typically involve the reaction of an aniline with a β-dicarbonyl compound. This leads us to identify 4-fluoroaniline as a logical precursor for the benzene portion of the bicycle and a C4 synthon, such as ethyl acetoacetate , to provide the remaining atoms for the pyridine ring. The bromo- and methyl-substituents are incorporated through this C4 component and subsequent functional group manipulations.

G Target This compound Intermediate1 6-Fluoro-2-methylquinolin-4(1H)-one Target->Intermediate1 Halogenation (Deoxybromination) StartingMaterial1 4-Fluoroaniline Intermediate1->StartingMaterial1 Conrad-Limpach Cyclization StartingMaterial2 Ethyl acetoacetate Intermediate1->StartingMaterial2 Conrad-Limpach Condensation G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Deoxybromination A 4-Fluoroaniline C Ethyl 3-((4-fluorophenyl)amino)but-2-enoate A->C B Ethyl Acetoacetate B->C D 6-Fluoro-2-methylquinolin-4(1H)-one C->D High Temp. (e.g., Diphenyl Ether) E This compound D->E POBr₃ or PBr₃

References

physical characteristics of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Molecular Profile

This technical guide provides an in-depth overview of the physical, chemical, and analytical characteristics of 4-Bromo-6-fluoro-2-methylquinoline (CAS No. 1070879-47-8). This trifunctionalized quinoline derivative is a compound of significant interest for researchers in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold in numerous pharmacologically active agents, while the strategic placement of bromo, fluoro, and methyl groups offers a versatile platform for synthetic elaboration.[1][2]

The bromine atom at the 4-position serves as a key synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 6-position can enhance metabolic stability and modulate electronic properties, which is often beneficial in drug design. The 2-methyl group (a quinaldine moiety) provides a site for further functionalization, such as condensation reactions. This guide is intended for laboratory scientists and drug development professionals, offering both foundational data and practical, field-proven protocols for its synthesis and characterization.

Core Molecular Data

PropertyValueSource
CAS Number 1070879-47-8[3][4]
Molecular Formula C₁₀H₇BrFN[3][4]
Molecular Weight 240.07 g/mol [3][4]
Canonical SMILES Cc1cc(Br)c2cc(F)ccc2n1[5]
InChI Key Not Publicly Available
MDL Number MFCD11505132[4]

Section 2: Physicochemical Characteristics

Direct experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, by leveraging data from structurally similar analogues, we can establish a reliable profile. The compound is expected to be a solid at room temperature with low aqueous solubility, characteristic of halogenated aromatic heterocycles.

Comparative Physicochemical Data

CompoundStructureMelting Point (°C)Boiling Point (°C)Notes
This compound Target Compound~80-100 (Estimated) Not AvailableSolid form expected. The presence of both bromo and fluoro groups on the quinoline backbone likely results in a melting point within this range.
4-Bromo-6-fluoroquinolineLacks 2-methyl group77 - 78Not AvailableThe absence of the methyl group slightly lowers the melting point compared to the estimated value for our target.[2]
6-Fluoro-2-methylquinolineLacks 4-bromo group49 - 53123-126 (@ 17 Torr)Demonstrates the significant impact of the heavy bromine atom on the melting point.[6][7][8]
6-Bromo-2-methylquinolineLacks 6-fluoro group101 - 105Not AvailableThe closest analogue in terms of melting point, suggesting the bromine atom is a dominant factor.[6]
2-Bromo-4-methylquinolineIsomer81 - 81.5313.7 (@ 760 mmHg)Positional differences of substituents also influence physical properties.[9]

Solubility Profile (Predicted)

  • Water: Insoluble to very slightly soluble.

  • Organic Solvents: Soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMF, DMSO). Moderately soluble in alcohols (methanol, ethanol).

Section 3: Synthesis and Purification Protocol

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Halogenation (Chlorination) cluster_3 Step 4: Halogen Exchange (Bromination) A 4-Fluoroaniline C Intermediate 1 (Ethyl 3-((4-fluorophenyl)amino)but-2-enoate) A->C Acid Catalyst (e.g., p-TSA) B Ethyl Acetoacetate B->C D Intermediate 2 (6-Fluoro-2-methylquinolin-4(1H)-one) C->D High Temp. (e.g., Dowtherm A) E Intermediate 3 (4-Chloro-6-fluoro-2-methylquinoline) D->E POCl₃ or SOCl₂ F Target Compound (this compound) E->F PBr₃ or HBr/AcOH

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one (Intermediate 2)

  • Rationale: This initial step builds the core quinoline ring system via a condensation and subsequent thermal cyclization, a common strategy for quinolone synthesis.

  • To a solution of 4-fluoroaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus and reflux for 4-6 hours, or until water evolution ceases, to form the enamine intermediate.

  • Remove the toluene under reduced pressure.

  • Add the crude residue to a high-boiling solvent such as Dowtherm A and heat to 250-260 °C for 30-60 minutes.

  • Cool the reaction mixture and dilute with hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield 6-Fluoro-2-methylquinolin-4(1H)-one.

Step 2: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline (Intermediate 3)

  • Rationale: Conversion of the quinolone to a 4-chloroquinoline is a necessary activation step. The chloro group is an excellent leaving group for subsequent nucleophilic substitution or halogen exchange.

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the crude 6-Fluoro-2-methylquinolin-4(1H)-one from the previous step.

  • Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction should be monitored by TLC.

  • Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or dilute NH₄OH) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain 4-Chloro-6-fluoro-2-methylquinoline.

Step 3: Synthesis of this compound (Target Compound)

  • Rationale: A halogen exchange reaction (Finkelstein-type) or direct bromination is employed to install the final bromine atom at the 4-position.

  • Suspend 4-Chloro-6-fluoro-2-methylquinoline (1.0 eq) in a solution of hydrobromic acid in acetic acid (33% HBr/AcOH).

  • Heat the mixture to 100-120 °C for 8-12 hours.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Cool the reaction, quench with ice water, and neutralize with a base to precipitate the crude product.

  • Filter the solid and wash with water.

Purification Protocol

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Perform column chromatography on silica gel using a gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane).

  • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield pure this compound.

Section 4: Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

Analytical Workflow Diagram

Analytical_Workflow Start Purified Solid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Backbone MS Mass Spectrometry (EI or ESI) Start->MS Molecular Weight IR FTIR Spectroscopy Start->IR Functional Groups Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation ≥95%

Caption: Standard analytical workflow for structural elucidation and purity verification.

Expected Spectral Data
  • ¹H NMR Spectroscopy:

    • Methyl Protons (C2-CH₃): A sharp singlet is expected around δ 2.5-2.8 ppm.

    • Aromatic Protons: The spectrum will be complex due to the substitution pattern.

      • The H3 proton should appear as a singlet around δ 7.3-7.5 ppm.

      • The remaining three protons on the benzene ring (H5, H7, H8) will form a coupled system between δ 7.5-8.2 ppm. The H5 proton will likely be a doublet of doublets due to coupling with H7 and the fluorine at C6. The H7 proton will also be complex, showing coupling to H5, H8, and the fluorine. The H8 proton will likely appear as a doublet.

  • ¹³C NMR Spectroscopy:

    • Approximately 10 distinct carbon signals are expected.

    • Methyl Carbon: ~δ 25 ppm.

    • C-Br Carbon (C4): Expected in the range of δ 120-130 ppm.

    • C-F Carbon (C6): A large doublet due to carbon-fluorine coupling (¹JCF ≈ 250 Hz) is expected around δ 160-165 ppm.

    • Other aromatic and quaternary carbons will appear between δ 110-150 ppm, with smaller C-F couplings visible on carbons beta and gamma to the fluorine atom.

  • Mass Spectrometry (MS):

    • Rationale: MS confirms the molecular weight and provides fragmentation data. The presence of bromine is uniquely identifiable.

    • The molecular ion peak (M⁺) will appear as a characteristic doublet with nearly equal intensity (1:1 ratio) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

    • Expected M⁺ peaks: m/z 239 and m/z 241.

    • Common fragmentation pathways would include the loss of a bromine radical (-Br) or a methyl radical (-CH₃).

  • Infrared (IR) Spectroscopy:

    • C-H stretching (aromatic): ~3050-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2950-3000 cm⁻¹

    • C=N and C=C stretching (quinoline ring): Multiple sharp bands between 1500-1650 cm⁻¹

    • C-F stretching: A strong, characteristic band around 1200-1250 cm⁻¹

    • C-Br stretching: Typically found in the fingerprint region, ~550-650 cm⁻¹

Section 5: Safety, Handling, and Storage

  • Hazard Profile: While specific toxicology data is unavailable, this compound should be handled as a potentially hazardous chemical. Halogenated aromatic compounds can be irritants and are often harmful if ingested or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Section 6: Applications in Scientific Research

The unique arrangement of functional groups makes this compound a valuable building block in drug discovery and materials science.

  • Medicinal Chemistry: The quinoline scaffold is central to many anticancer and antimicrobial agents.[1] The C4-bromo position is ideal for introducing new side chains via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR) against various biological targets.

  • Organic Electronics: Fluorinated aromatic compounds are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[2] The quinoline core provides a rigid, planar structure that can be functionalized to tune electronic and photophysical properties.

This compound serves as a foundational reagent, inviting chemists to explore its reactivity and unlock its potential in creating novel, high-value molecules.

References

A Technical Guide to Determining the Solubility of 4-Bromo-6-fluoro-2-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative with potential applications in pharmaceutical development and materials science. A thorough understanding of its solubility profile in various organic solvents is a prerequisite for its effective use in synthesis, purification, formulation, and screening cascades. This technical guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. In the absence of extensive published data for this specific molecule, this document outlines the foundational principles of solubility, presents a robust, step-by-step experimental workflow for both qualitative and quantitative assessment, and explains the scientific rationale behind the recommended protocols. The methodologies described herein are designed to generate reliable and reproducible solubility data, empowering scientists to accelerate their research and development efforts.

Introduction: The Significance of Solubility Profiling

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently serving as core components of active pharmaceutical ingredients (APIs) and functional dyes.[1] The specific compound, this compound (CAS No. 1070879-47-8), incorporates features—a bromine atom, a fluorine atom, and a methyl group—that modulate its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. In drug discovery, poor solubility can lead to unreliable results in in-vitro assays, low bioavailability, and significant challenges in formulation development.[2] In chemical synthesis, solubility governs the choice of reaction media, purification methods (such as crystallization), and product handling. Therefore, establishing a precise solubility profile is not merely a characterization step but a foundational pillar for successful research and development. This guide provides the theoretical context and practical methodologies to achieve this for this compound.

Physicochemical Properties

A summary of the known identifying properties of this compound is presented in Table 1. Detailed experimental data regarding properties like melting point and boiling point are not widely available, underscoring the need for empirical characterization.

Table 1: Known Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 1070879-47-8 [3]
Molecular Formula C₁₀H₇BrFN
Molecular Weight 256.07 g/mol

| Appearance | Solid (predicted) | N/A |

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. To apply this to this compound, we must analyze its structure in the context of different solvent classes.

  • The Solute: this compound has a moderately polar quinoline core due to the nitrogen heteroatom. The C-F and C-Br bonds introduce polarity, while the aromatic rings and the methyl group contribute to its nonpolar character. The nitrogen atom can act as a hydrogen bond acceptor.

  • The Solvents: Organic solvents are typically classified based on their polarity and hydrogen bonding capabilities:

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, THF): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.

    • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[5]

Based on its structure, this compound is predicted to have moderate to high solubility in polar aprotic solvents and some polar protic solvents, with lower solubility expected in highly nonpolar solvents like hexane. The significant dipole moment of halogenated quinoline derivatives is known to be influenced by solvent polarity, which in turn affects solvation energy and solubility.[6]

A Systematic Workflow for Solubility Determination

A multi-step approach, beginning with a broad qualitative assessment and progressing to a precise quantitative measurement, is the most efficient and resource-effective strategy for determining a compound's solubility profile.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Analysis A Compound Characterization (Purity, Identity) B Solvent Selection (Polar Protic, Aprotic, Nonpolar) A->B informs C Small-Scale Solubility Test (e.g., 1-10 mg/mL) B->C defines scope D Categorization (Soluble, Sparingly Soluble, Insoluble) C->D yields E Thermodynamic Solubility Assay (Shake-Flask Method) D->E guides selection for F Concentration Measurement (HPLC, UV-Vis) E->F requires G Data Reporting (e.g., mg/mL, mol/L at Temp) F->G generates

Caption: A logical workflow for determining compound solubility.

Experimental Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid, semi-quantitative estimate of solubility across a diverse set of solvents.

Objective:

To classify the solubility of this compound as "soluble" (>10 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL) in selected solvents.

Materials:
  • This compound (solid)

  • Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

  • Vortex mixer

  • Analytical balance

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Toluene, Hexane)

Procedure:
  • Preparation: Weigh approximately 5.0 mg of this compound into a clean, dry glass vial.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This creates an initial test concentration of ~10 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the mixture against a dark background.

    • If the solid dissolves completely, the compound is soluble at ≥10 mg/mL.

    • If some solid remains, the compound is either sparingly soluble or insoluble.

  • Further Dilution (if necessary): If the solid did not dissolve in step 4, add another 4.5 mL of the solvent to the vial (for a total volume of 5.0 mL). This brings the test concentration to ~1 mg/mL.

  • Final Assessment: Vortex the vial again for 1-2 minutes.

    • If the solid now dissolves completely, the compound is sparingly soluble (between 1 and 10 mg/mL).

    • If solid material is still visible, the compound is insoluble at <1 mg/mL.

  • Documentation: Record the results for each solvent in a table.

Experimental Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[8]

Causality and Trustworthiness:

This protocol is self-validating because it is an equilibrium-based method. By ensuring an excess of the solid phase is present and allowing sufficient time for equilibrium to be reached (typically 24-48 hours), the resulting concentration of the supernatant represents the true thermodynamic solubility at that temperature.[2][8] Temperature control is critical, as solubility is temperature-dependent.[9]

ShakeFlask A Step 1: Preparation Add excess solid compound to a known volume of solvent. B Step 2: Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B incubate C Step 3: Phase Separation Allow solution to settle. Centrifuge or filter to remove undissolved solids. B->C post-incubation D Step 4: Supernatant Analysis Carefully extract an aliquot of the clear supernatant. C->D prepare for E Step 5: Quantification Determine concentration using a calibrated analytical method (e.g., HPLC-UV). D->E analyze F Result Thermodynamic Solubility (mg/mL or mM) E->F yields

Caption: The Shake-Flask method for solubility determination.

Procedure:
  • Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain after equilibrium is reached (e.g., 5-10 mg per 1 mL of solvent).

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[2][10] Some protocols may extend this to 48 hours to be certain.[8]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials or filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially high results.

  • Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL, µg/mL, or molarity (mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format, always specifying the temperature at which the measurements were made.

Table 2: Example Template for Quantitative Solubility Data

Solvent Dielectric Constant (20°C) Solubility at 25°C (mg/mL) Solubility at 25°C (mM)
DMSO 47.2 Experimental Value Calculated Value
Methanol 33.0 Experimental Value Calculated Value
Acetone 21.0 Experimental Value Calculated Value
Dichloromethane 9.1 Experimental Value Calculated Value
Toluene 2.4 Experimental Value Calculated Value

| Hexane | 1.9 | Experimental Value | Calculated Value |

Conclusion

While published solubility data for this compound is scarce, its solubility profile can be robustly determined through the systematic application of established scientific principles and experimental protocols. By employing the qualitative and quantitative methodologies detailed in this guide, researchers can generate the critical data needed to advance the use of this compound in pharmaceutical and materials science applications. The shake-flask method, in particular, provides a reliable measure of thermodynamic solubility, offering a solid foundation for subsequent formulation, synthesis, and screening efforts.

References

An In-depth Technical Guide on the Proposed Mechanism of Action of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Direct experimental data on the specific mechanism of action for 4-Bromo-6-fluoro-2-methylquinoline is not extensively available in public literature. This guide, therefore, synthesizes information from studies on structurally similar halogenated quinolines to propose a scientifically-grounded, hypothetical mechanism of action. The experimental protocols provided are designed to serve as a roadmap for researchers to investigate and validate these hypotheses.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure is amenable to a wide array of chemical modifications, allowing for the fine-tuning of its pharmacological properties. Quinoline derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The introduction of substituents, such as halogens and methyl groups, can significantly influence the biological activity of the quinoline core.[2][5] For instance, halogenation can enhance a compound's lipophilicity and its ability to interact with biological targets.[2][6]

This guide focuses on this compound, a halogenated quinoline derivative. While this specific molecule is not extensively characterized, its structural features suggest potential mechanisms of action that are common among related compounds.

Postulated Mechanism of Action: Kinase Inhibition

A prominent and well-established mechanism of action for many quinoline derivatives is the inhibition of protein kinases.[1][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Based on the structure of this compound, it is hypothesized that this compound may function as a tyrosine kinase inhibitor . The quinoline scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[1] Several FDA-approved kinase inhibitors feature a quinoline core, underscoring the potential of this scaffold in targeting kinases.[8]

Specifically, quinoline derivatives have shown inhibitory activity against a range of tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancers.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.[9]

  • BCR-ABL: The fusion protein that drives chronic myeloid leukemia.[10]

The bromo and fluoro substituents on the quinoline ring of this compound may contribute to its binding affinity and selectivity for specific kinases.

Signaling Pathway: Hypothesized Inhibition of a Receptor Tyrosine Kinase Pathway

The following diagram illustrates the proposed mechanism of this compound as a tyrosine kinase inhibitor, disrupting a generic receptor tyrosine kinase (RTK) signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream 4. Signal Transduction Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding & Dimerization Compound 4-Bromo-6-fluoro- 2-methylquinoline Compound->RTK Competitive Inhibition ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibition Inhibition

Caption: Hypothesized mechanism of this compound inhibiting a receptor tyrosine kinase signaling pathway.

Alternative and Secondary Mechanisms

While kinase inhibition is a primary hypothesis, the versatile quinoline scaffold allows for other potential mechanisms of action.

Antimicrobial and Antibiofilm Activity

Halogenated quinolines have demonstrated potent antibacterial and biofilm-eradicating activities, particularly against Gram-positive pathogens like MRSA and VRE.[5][11][12] The mechanism for this activity is not fully elucidated but is thought to be distinct from membrane disruption, a common mode of action for other biofilm-eradicating agents.[12] It is plausible that this compound could exert its effects by interfering with bacterial cellular processes.

Anti-inflammatory Effects

Certain substituted quinolines have been shown to possess anti-inflammatory properties.[4][13] This activity could be mediated through the inhibition of inflammatory pathways or enzymes involved in the inflammatory response.

Antiviral Activity

Recent studies have explored substituted quinolines as potential antiviral agents.[14] For instance, some derivatives have been found to inhibit viral RNA transcription and replication.[14]

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assays

Objective: To determine if this compound directly inhibits the activity of specific tyrosine kinases.

Methodology: In Vitro Kinase Assay (e.g., using a luminescent kinase assay kit)

  • Reagents and Materials:

    • Recombinant human tyrosine kinases (e.g., EGFR, VEGFR2, SRC)

    • Kinase-specific peptide substrate

    • ATP

    • This compound (dissolved in DMSO)

    • Kinase assay buffer

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

    • White, opaque 96-well or 384-well plates

    • Multimode plate reader with luminescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in kinase assay buffer.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition Data

Kinase TargetIC50 (µM) of this compound
EGFRExperimental Value
VEGFR2Experimental Value
SRCExperimental Value
OtherExperimental Value
Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines that are dependent on specific kinase signaling pathways.

Methodology: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Lines: Select cancer cell lines with known kinase dependencies (e.g., A431 for EGFR, HUVEC for VEGFR).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) to determine cell viability.

    • Calculate the GI50 (the concentration required to inhibit cell growth by 50%).

Workflow for Investigating Kinase Inhibitory Activity

G start Start: Hypothesize Kinase Inhibition invitro In Vitro Kinase Assay (Biochemical) start->invitro docking Molecular Docking (Computational) start->docking cellular Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) invitro->cellular Confirm cellular activity western Western Blot Analysis (Phospho-protein levels) cellular->western Validate target engagement conclusion Conclusion on Mechanism of Action western->conclusion sar Structure-Activity Relationship (SAR) Studies docking->sar sar->conclusion

Caption: Experimental workflow for elucidating the kinase inhibitory mechanism of this compound.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that its primary mechanism of action is likely through the inhibition of protein kinases, particularly tyrosine kinases involved in oncogenic signaling pathways. However, the diverse biological activities of the quinoline scaffold also point to potential antimicrobial, anti-inflammatory, and antiviral effects.

Future research should focus on a systematic evaluation of this compound against a broad panel of kinases to determine its selectivity profile. Subsequent cell-based assays and in vivo studies will be crucial to validate the in vitro findings and to further elucidate the therapeutic potential of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also provide valuable insights into the key structural features required for its biological activity.[2]

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-6-fluoro-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Quinolone Building Block

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, bicyclic aromatic structure provides a versatile framework for engineering molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen substituents, particularly fluorine, is a well-established method for modulating a compound's pharmacokinetic and pharmacodynamic profile. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity.[3]

This guide focuses on 4-Bromo-6-fluoro-2-methylquinoline , a trifunctionalized building block poised for significant application in drug discovery. The presence of a bromine atom at the C4 position offers a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluoro group at the C6 position can enhance biological activity and metabolic stability, while the methyl group at C2 can influence steric interactions and target recognition. These features make this compound a highly valuable intermediate for the synthesis of complex molecular architectures in the pursuit of new therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical reagent.

PropertyValueReference
CAS Number 661463-17-8[4]
Molecular Formula C₁₀H₇BrFN[5]
Molecular Weight 226.05 g/mol [4]
Appearance Solid[4]
InChI Key HIWPTYUKGHNQCU-UHFFFAOYSA-N[4]

Safety and Handling:

This compound is classified as an acute toxicant if swallowed and poses a risk of serious eye damage.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[4]

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of this compound can be achieved through multi-step sequences, often starting from readily available anilines. A plausible and widely adopted approach is the Knorr quinoline synthesis, which involves the condensation of a β-ketoester with an appropriately substituted aniline, followed by cyclization.[6]

Protocol 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol (Knorr Synthesis Adaptation)

This protocol is adapted from established procedures for the synthesis of substituted quinolin-4-ols.[7][8]

Reaction Principle: The reaction begins with the formation of an enamine intermediate from 4-fluoroaniline and ethyl acetoacetate. Subsequent thermal cyclization in a high-boiling solvent like diphenyl ether affords the quinolin-4-ol core.

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • Diphenyl ether

  • Ethanol

  • Hexanes

Procedure:

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv). A catalytic amount of a protic acid (e.g., a single drop of concentrated HCl) can be added to facilitate the initial condensation.

  • Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction to cool slightly and add an equal volume of ethanol. Cool the mixture in an ice bath to precipitate the intermediate enamine.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and then with hexanes. Dry the solid under vacuum.

  • In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.

  • Carefully add the dried enamine intermediate in portions to the hot diphenyl ether. The mixture will darken, and evolution of ethanol will be observed.

  • Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction by TLC for the disappearance of the enamine.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.

  • Add a sufficient volume of hexanes to dilute the mixture and facilitate filtration.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum to yield 6-fluoro-2-methylquinolin-4-ol.

Protocol 2: Bromination at the C4-Position

Reaction Principle: The conversion of the 4-hydroxyl group to a bromine atom can be achieved using a standard brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide source.

Materials:

  • 6-Fluoro-2-methylquinolin-4-ol

  • Phosphorus oxybromide (POBr₃) or Phosphorus oxychloride (POCl₃) and Sodium Bromide (NaBr)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-fluoro-2-methylquinolin-4-ol (1.0 equiv) in phosphorus oxybromide (3.0-5.0 equiv).

  • Heat the reaction mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Alternatively, suspend the starting material in POCl₃ (5.0-10.0 equiv) and add NaBr (3.0 equiv). A catalytic amount of DMF can be added to accelerate the reaction. Heat to reflux for 2-4 hours.[8]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Key Synthetic Transformations: Unleashing the Potential of the C4-Bromo Handle

The C4-bromo substituent is the key to unlocking the synthetic versatility of this scaffold, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki Arylboronic Acid Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald Amine Pd Catalyst, Base sonogashira Sonogashira (C-C Bond Formation) start->sonogashira Terminal Alkyne Pd/Cu Catalyst, Base heck Heck (C-C Bond Formation) start->heck Alkene Pd Catalyst, Base aryl 4-Aryl-6-fluoro- 2-methylquinolines suzuki->aryl amino 4-Amino-6-fluoro- 2-methylquinolines buchwald->amino alkynyl 4-Alkynyl-6-fluoro- 2-methylquinolines sonogashira->alkynyl alkenyl 4-Alkenyl-6-fluoro- 2-methylquinolines heck->alkenyl

Caption: Key cross-coupling reactions of this compound.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is a generalized procedure adapted from established methods for the Suzuki coupling of bromoquinolines.[2][9]

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[10] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation [Ar-Pd(II)(R)L₂] pd_complex->transmetalation Transmetalation (R-B(OH)₂ + Base) transmetalation->pd0 Reductive Elimination product_node Product: 4-Aryl-6-fluoro-2-methylquinoline transmetalation->product_node product Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-fluoro-2-methylquinoline.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of bromoquinolines.[11]

Reaction Principle: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13] The mechanism involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[14]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-fluoro-2-methylquinoline derivative.

Further Synthetic Diversification

Beyond these two cornerstone reactions, the C4-bromo handle can be exploited in other valuable transformations:

  • Sonogashira Coupling: For the synthesis of 4-alkynylquinolines, which are important precursors for various heterocycles and conjugated systems. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15][16][17]

  • Heck Reaction: To introduce alkenyl substituents at the C4 position, forming C-C double bonds. This reaction is valuable for creating extended conjugated systems.[18][19][20]

  • C-H Activation: While the C4-bromo position is primed for cross-coupling, future explorations could involve directing C-H activation at other positions of the quinoline ring for further functionalization, once the C4 position has been elaborated.[21][22][23]

Applications in Medicinal Chemistry: A Scaffold for Discovery

The derivatives of this compound are of significant interest in several therapeutic areas, leveraging the established biological activities of the broader quinoline class.

Therapeutic AreaRationale and Potential MechanismsRepresentative Quinoline Activities
Oncology Inhibition of protein kinases, topoisomerases, and interference with cell signaling pathways. The 6-fluoro substituent can enhance binding affinity and metabolic stability.Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[1][3]
Infectious Diseases Inhibition of bacterial DNA gyrase and topoisomerase IV (fluoroquinolone-like activity). Potential for antifungal and antiviral applications.The fluoroquinolone class of antibiotics is a prime example. Other quinoline derivatives have shown broad-spectrum antimicrobial effects.[1][3]
Inflammatory Diseases Modulation of inflammatory pathways, potentially through enzyme inhibition (e.g., COX).Certain quinoline-based compounds have demonstrated anti-inflammatory properties.[1]

The ability to rapidly generate a diverse library of analogues from this compound via the described cross-coupling reactions makes it an ideal platform for structure-activity relationship (SAR) studies. By systematically varying the substituents at the C4 position, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

This compound represents a strategically designed and highly versatile building block for medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex, biologically active molecules. The protocols and application notes presented herein offer a comprehensive guide for researchers to harness the full potential of this scaffold in the ongoing quest for novel and effective therapeutics. The combination of the privileged quinoline core, the beneficial effects of fluorination, and the synthetic flexibility afforded by the C4-bromo handle ensures that this compound will continue to be a valuable tool in drug discovery programs.

References

Introduction: The Strategic Importance of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Derivatization of 4-Bromo-6-fluoro-2-methylquinoline

Abstract: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine and bromine atoms can significantly enhance a molecule's pharmacological profile, including metabolic stability, binding affinity, and pharmacokinetic properties.[3][4] Specifically, the 6-fluoro substitution is a hallmark of the potent fluoroquinolone class of antibiotics, known to improve gyrase-complex binding.[3][5] The 4-bromo substituent serves as a versatile synthetic handle, enabling extensive molecular diversification through modern cross-coupling reactions.[1][6] This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of this compound, a key intermediate for drug discovery. We further illustrate its utility by outlining a protocol for its derivatization via Suzuki-Miyaura coupling, offering a pathway for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Quinolines, heterocyclic aromatic compounds composed of a fused benzene and pyridine ring, are ubiquitous in natural products and synthetic pharmaceuticals.[2][7] Their rigid structure and ability to engage in various biological interactions have cemented their role in the development of anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[2][8]

The functionalization of the quinoline core with halogens is a well-established strategy in drug design.

  • Fluorine Substitution: The introduction of fluorine, particularly at the C-6 position, can profoundly alter a molecule's electronic properties, pKa, and lipophilicity.[4] This often leads to improved metabolic stability, enhanced membrane permeation, and stronger binding to target proteins, as exemplified by the fluoroquinolone antibiotics.[3][9]

  • Bromine Substitution: A bromine atom, especially at an activated position like C-4, is an invaluable tool for medicinal chemists. It serves as a key leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl moieties.[1][10] This facilitates the exploration of chemical space and the optimization of lead compounds.[1]

This document provides researchers and drug development professionals with a detailed, field-tested guide to the synthesis of the di-halogenated intermediate this compound, starting from commercially available precursors.

Overview of Synthetic Strategies for the Quinoline Core

Several classic named reactions have been developed for the construction of the quinoline ring system. The choice of method depends on the desired substitution pattern and the availability of starting materials.

  • Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[11][12][13]

  • Doebner-von Miller Reaction: An aniline reacts with an α,β-unsaturated carbonyl compound, typically under acidic conditions, to yield substituted quinolines.[11][14][15]

  • Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[16][17][18]

  • Gould-Jacobs Reaction: A robust method for preparing 4-hydroxyquinolines (quinolin-4-ones) from an aniline and a malonic ester derivative, which proceeds via condensation followed by high-temperature thermal cyclization.[19][20][21][22]

For the synthesis of the target molecule, the Gould-Jacobs pathway is particularly advantageous as it reliably produces the 6-fluoro-2-methylquinolin-4-one precursor, which can be readily halogenated in a subsequent step.

Protocol 1: Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one

This protocol details the synthesis of the key quinolinone intermediate via a Gould-Jacobs-type reaction, involving the condensation of 4-fluoroaniline with ethyl acetoacetate followed by a thermal cyclization.

Causality Behind Experimental Choices:
  • Condensation: The initial reaction forms a stable enaminone intermediate. This step is typically straightforward and proceeds under mild heating.

  • Thermal Cyclization: The crucial ring-closing step is a 6-electron electrocyclization that requires significant thermal energy (typically >250 °C).[21] To achieve this temperature uniformly and prevent decomposition, a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential.[20][21] The use of such solvents can increase cyclization yields to as high as 95%.[21]

G cluster_0 Protocol 1: Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one A 4-Fluoroaniline C Condensation (Mild Heat) A->C B Ethyl Acetoacetate B->C D Ethyl 3-((4-fluorophenyl)amino)but-2-enoate (Intermediate) C->D Formation of Enaminone E Thermal Cyclization (>250 °C in Diphenyl Ether) D->E 6-π Electrocyclization F 6-Fluoro-2-methylquinolin-4(1H)-one (Product) E->F Precipitation upon cooling G cluster_1 Protocol 2: Halogenation to Target Compound Start 6-Fluoro-2-methylquinolin-4(1H)-one Reaction Reflux Start->Reaction Reagent Phosphorus Oxybromide (POBr₃) Reagent->Reaction Workup Quench on Ice, then Basify (e.g., NH₄OH) Reaction->Workup Careful Quenching Product This compound Workup->Product Precipitation Purify Extraction & Column Chromatography Product->Purify Final Final Product Purify->Final G cluster_2 Protocol 3: Suzuki-Miyaura Cross-Coupling Start This compound Setup Combine Reactants, Pd Catalyst, Base in Degassed Solvent Start->Setup Boronic Arylboronic Acid Boronic->Setup Reaction Heat under N₂/Ar Setup->Reaction Inert Atmosphere is Critical Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion (TLC) Purify Column Chromatography Workup->Purify Derivative 4-Aryl-6-fluoro-2-methylquinoline Purify->Derivative

References

Application Notes and Protocols for 4-Bromo-6-fluoro-2-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-6-fluoro-2-methylquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1][2] The strategic introduction of halogen atoms onto this scaffold is a powerful method for modulating the physicochemical and biological properties of the resulting molecules.[3] Specifically, the presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, while a bromine atom serves as a versatile synthetic handle for further molecular elaboration.[3]

This compound is a highly functionalized building block that leverages these properties. The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a straightforward pathway to introduce new carbon-carbon and carbon-heteroatom bonds.[3] This makes it an invaluable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs) and solar cells.[1]

This document provides a detailed guide to the applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. It includes in-depth discussions of the underlying principles, detailed experimental protocols, and illustrative examples of its utility in the synthesis of advanced molecular architectures.

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the efficient construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2][4]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. The choice of catalyst and ligand is crucial for achieving high yields, as the pyridine nitrogen in the quinoline can coordinate to the palladium center and potentially deactivate the catalyst.[5]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically employed.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[5][6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.[2][5]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[5][6]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[2][5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[2][5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][5]

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid6-Fluoro-2-methyl-4-phenylquinoline85-95
24-Methoxyphenylboronic acid6-Fluoro-4-(4-methoxyphenyl)-2-methylquinoline80-90
33-Thienylboronic acid6-Fluoro-2-methyl-4-(thiophen-3-yl)quinoline75-85
Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8][9]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts.[7]

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are often used to stabilize the palladium catalyst.

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the reaction.[7]

  • Alkene: Electron-deficient alkenes, such as acrylates, are ideal substrates for this reaction.[7]

Protocol: General Procedure for the Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Reaction Setup: To a sealed tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Inert Atmosphere: Flush the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, the alkene, and triethylamine.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction and partition between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[10]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction typically requires a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos). The choice of ligand is critical and depends on the specific amine and aryl halide.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu to a dry Schlenk tube. Add this compound, the amine, Pd₂(dba)₃, and XPhos.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of a Key Synthetic Pathway

The following diagram illustrates a typical workflow for the functionalization of this compound via a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product start_quinoline 4-Bromo-6-fluoro- 2-methylquinoline reaction_step Heating (80-100 °C) start_quinoline->reaction_step start_boronic Arylboronic Acid start_boronic->reaction_step catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->reaction_step base Base (e.g., K₂CO₃) base->reaction_step solvent Solvent (e.g., Dioxane/Water) solvent->reaction_step workup Work-up (Extraction) reaction_step->workup Reaction Completion purification Purification (Chromatography) workup->purification final_product 4-Aryl-6-fluoro- 2-methylquinoline purification->final_product Isolated Product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂Pd(II)(Ar)(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2][3] Its prominence is due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4] The reaction facilitates the creation of carbon-carbon bonds, most commonly coupling aryl or vinyl halides with organoboron compounds.[2][3] This capability is crucial for the synthesis of complex molecular architectures, such as the biaryl and heteroaryl scaffolds prevalent in many active pharmaceutical ingredients.[5][6]

This guide provides a detailed examination of the experimental procedures for the Suzuki coupling of 4-Bromo-6-fluoro-2-methylquinoline, a heterocyclic building block of significant interest. The quinoline core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce molecular diversity at the 4-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5] We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols, and discuss critical parameters for successful execution and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][7] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][7][8]

  • Transmetalation: In this step, the organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8][9][10]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (this compound) Ar-Pd(II)-X R-Pd(II)-X (Quinoline-Pd Complex) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)2 (Boronic Acid) + Base Ar-Pd(II)-Ar' R-Pd(II)-R' (Di-organic Complex) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol employs a commonly used and versatile catalyst, Tetrakis(triphenylphosphine)palladium(0).

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (2.0 equiv., e.g., K₂CO₃).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Through the septum, add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11] The reaction concentration is typically set between 0.1 and 0.5 M with respect to the starting quinoline.

  • Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.[8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[12]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[4]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-6-fluoro-2-methylquinoline.[4][8]

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: Combine reactants, base, and catalyst in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon (3x). setup->inert solvent Solvent Addition: Inject degassed solvent mixture. inert->solvent react Reaction: Heat mixture to specified temperature with vigorous stirring. solvent->react monitor Monitoring: Track progress with TLC or LC-MS. react->monitor monitor->react Incomplete workup Work-up: Cool, dilute with organic solvent, wash with water and brine. monitor->workup Complete purify Purification: Dry, concentrate, and perform column chromatography. workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.[12]

Comparative Data and Optimization

The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki coupling. The following table provides a comparative overview of common conditions to guide optimization efforts.

Parameter Condition A Condition B Condition C Rationale and Insights
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhosPd(PPh₃)₄ is a reliable choice for many substrates. Pd(dppf)Cl₂ often shows enhanced reactivity for heteroaromatic halides.[4] Buchwald-Hartwig ligands like SPhos can be highly effective, especially for challenging couplings.[13]
Base K₂CO₃Cs₂CO₃K₃PO₄K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and often provides higher yields, particularly with sterically hindered substrates. K₃PO₄ is a stronger base that can accelerate the reaction but may not be compatible with base-sensitive functional groups.[10]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1)DMFDioxane/water is a very common and effective solvent system.[8] Toluene can be advantageous for higher reaction temperatures. DMF is a polar aprotic solvent that can be useful for substrates with poor solubility in other systems.[1]
Temperature 90 °C100 °C80 °CThe reaction temperature is typically between 80-120 °C. The reactivity of the aryl bromide will influence the required temperature.[4]

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different bases (e.g., moving from K₂CO₃ to Cs₂CO₃) or a different catalyst/ligand system. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Dehalogenation: The formation of 2-methyl-6-fluoroquinoline as a byproduct indicates dehalogenation of the starting material. This can sometimes be mitigated by using a milder base or lower reaction temperatures.[1]

  • Homocoupling: The formation of biaryl products from the boronic acid starting material can occur. This is often minimized by ensuring the reaction is oxygen-free.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing side reaction, especially in aqueous conditions.[1] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to compensate for this.[4]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly adaptable method for the synthesis of novel 4-arylquinoline derivatives. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental technique, researchers can efficiently generate diverse libraries of compounds for evaluation in drug discovery and development programs. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this critical synthetic transformation.

References

Application Notes and Protocols for 4-Bromo-6-fluoro-2-methylquinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents.[1] This document provides a comprehensive guide to the research applications of 4-Bromo-6-fluoro-2-methylquinoline , a halogenated quinoline derivative, in the context of cancer research. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages data from structurally analogous compounds, particularly its close relative 4-chloro-6-fluoro-2-methylquinoline, to provide a robust framework for its investigation.[2] We will explore its potential as a synthetic intermediate for novel anticancer agents, hypothesize its mechanisms of action based on the broader class of quinoline derivatives, and provide detailed protocols for its evaluation.

Introduction: The Promise of Halogenated Quinolines in Oncology

Quinoline derivatives have emerged as a significant class of compounds in the search for novel anticancer therapeutics. Their planar, bicyclic aromatic structure allows for diverse functionalization, enabling the fine-tuning of their pharmacological properties. The introduction of halogens, such as bromine and fluorine, can significantly enhance the biological activity of these molecules. Fluorine substitution is known to improve metabolic stability and binding affinity to target proteins, while bromine can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

The subject of this guide, this compound, possesses this strategic halogenation pattern, making it a compound of high interest for the development of novel kinase inhibitors, cell proliferation antagonists, and inducers of apoptosis.

Synthetic Utility in Generating Novel Anticancer Agents

While this compound can be screened for its intrinsic anticancer activity, its primary utility in drug discovery is likely as a key intermediate for the synthesis of more complex and potent derivatives. The bromine atom at the 4-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of various side chains that can interact with biological targets.

A study on the analogous compound, 4-chloro-6-fluoro-2-methylquinoline, demonstrated its successful use in synthesizing a series of 4-aminoquinoline derivatives with significant antiproliferative activity.[2] This synthetic strategy can be directly adapted for this compound.

General Protocol for the Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the bromine atom at the 4-position with various amines to generate a library of 4-amino-6-fluoro-2-methylquinoline derivatives.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., N,N-dimethylethylenediamine, N-(3-aminopropyl)morpholine)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the desired amine (1.1-2 equivalents).

  • If the amine salt is used, or to scavenge the HBr byproduct, add a non-nucleophilic base (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform an appropriate aqueous work-up to remove any inorganic salts.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

G This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Step 1 Reflux Reflux Reaction Mixture->Reflux Step 2 Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Mixture Step 1 Solvent/Base Solvent/Base Solvent/Base->Reaction Mixture Step 1 Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Step 3 4-Amino-6-fluoro-2-methylquinoline Derivative 4-Amino-6-fluoro-2-methylquinoline Derivative Work-up & Purification->4-Amino-6-fluoro-2-methylquinoline Derivative Step 4

Caption: Synthetic workflow for 4-aminoquinoline derivatives.

Hypothesized Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. Based on extensive research on this class of compounds, the following mechanisms are plausible for derivatives of this compound:

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases that are frequently dysregulated in cancer.[3] Key targets include receptor tyrosine kinases like EGFR and c-Met, as well as downstream signaling kinases in the PI3K/Akt/mTOR and MAPK pathways.[3][4]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).[1]

  • Inhibition of Tubulin Polymerization: Some quinoline analogs have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and cell death.[5]

G cluster_0 Quinoline Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Quinoline Quinoline Kinases (EGFR, c-Met) Kinases (EGFR, c-Met) Quinoline->Kinases (EGFR, c-Met) Apoptotic Machinery Apoptotic Machinery Quinoline->Apoptotic Machinery Cell Cycle Checkpoints Cell Cycle Checkpoints Quinoline->Cell Cycle Checkpoints Tubulin Tubulin Quinoline->Tubulin Inhibition of Proliferation Inhibition of Proliferation Kinases (EGFR, c-Met)->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Apoptotic Machinery->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Checkpoints->Cell Cycle Arrest Mitotic Catastrophe Mitotic Catastrophe Tubulin->Mitotic Catastrophe G cluster_0 Biological Evaluation Workflow Start Start Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Start->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Kinase Inhibition Assay Kinase Inhibition Assay Determine IC50->Kinase Inhibition Assay End End Cell Cycle Analysis->End Apoptosis Assay->End Kinase Inhibition Assay->End

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline moiety is a cornerstone in the architecture of pharmacologically active molecules, demonstrating a remarkable breadth of biological activities.[1][2] Its presence in numerous approved drugs and clinical candidates underscores its status as a "privileged scaffold."[3][4] The functionalization of the quinoline ring system is a critical endeavor in drug discovery, allowing for the fine-tuning of a compound's therapeutic properties, including potency, selectivity, and pharmacokinetic profile. Among the various methods for quinoline derivatization, nucleophilic substitution on halogenated precursors stands out as a powerful and versatile strategy.

This guide provides a comprehensive overview and detailed protocols for nucleophilic substitution reactions on 4-bromo-6-fluoro-2-methylquinoline, a dihalogenated building block offering multiple avenues for selective functionalization. We will explore the underlying principles governing the regioselectivity of these reactions and provide step-by-step procedures for the introduction of key nitrogen, oxygen, and sulfur nucleophiles.

Understanding the Reactivity of this compound: A Tale of Two Halogens

The reactivity of this compound is dictated by the distinct chemical nature of its two halogen substituents and their positions on the quinoline ring. The C4-bromo and C6-fluoro positions exhibit differential susceptibility to nucleophilic attack, enabling selective functionalization under appropriate reaction conditions. This selectivity is primarily governed by two key mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Regioselectivity: C4 vs. C6
  • At the C4-Position: The bromine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen atom. This makes the C4 carbon electron-deficient and susceptible to substitution reactions.[5]

  • At the C6-Position: The fluorine atom at the C6 position is on the benzo-fused portion of the quinoline ring and is less activated towards traditional SNAr reactions compared to the C4 position.

Therefore, nucleophilic substitution reactions on this compound are expected to proceed with high regioselectivity at the C4-position.

Protocol I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The SNAr reaction at the C4 position of this compound allows for the direct displacement of the bromide with a variety of nucleophiles. This pathway is particularly effective for strong nucleophiles and is often thermally driven.

Mechanism of SNAr at C4

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the quinoline ring is restored.

Caption: Generalized SNAr mechanism at the C4 position.

A. Amination at the C4-Position

This protocol describes the synthesis of 4-amino-6-fluoro-2-methylquinoline derivatives.

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat amine)

    • Base (optional, e.g., K₂CO₃, NaH)

    • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Protocol:

    • To a reaction vessel, add this compound (1.0 equiv).

    • Add the desired amine (2.0-5.0 equiv). If the amine is a solid, dissolve it in a suitable solvent (e.g., DMF or DMSO).

    • If required, add a base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the vessel or equip the flask with a condenser.

    • Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the reaction was performed in a solvent, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). If the reaction was neat, dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Nucleophile (Amine)ProductTypical ConditionsExpected Yield
Morpholine4-(Morpholin-4-yl)-6-fluoro-2-methylquinolineNeat, 120 °C, 12 hHigh
AnilineN-Phenyl-6-fluoro-2-methylquinolin-4-amineDMF, K₂CO₃, 150 °C, 24 hModerate to High
BenzylamineN-Benzyl-6-fluoro-2-methylquinolin-4-amineDMSO, 100 °C, 8 hHigh
B. Alkoxylation at the C4-Position

This protocol outlines the synthesis of 4-alkoxy-6-fluoro-2-methylquinoline derivatives.

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol, isopropanol)

    • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

    • Reaction vessel

    • Inert atmosphere

  • Step-by-Step Protocol:

    • In a flame-dried reaction vessel under an inert atmosphere, prepare a solution of the sodium or potassium alkoxide by adding the alcohol (1.5 equiv) to a suspension of NaH (1.5 equiv) or KOtBu (1.5 equiv) in the anhydrous solvent at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 equiv) in the anhydrous solvent to the alkoxide solution.

    • Heat the reaction mixture to 60-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

C. Thiolation at the C4-Position

This protocol details the synthesis of 4-(alkylthio)- or 4-(arylthio)-6-fluoro-2-methylquinoline derivatives.

  • Reagents and Materials:

    • This compound

    • Thiol (e.g., thiophenol, ethanethiol)

    • Base (e.g., Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))

    • Solvent (e.g., DMF, Acetonitrile)

    • Reaction vessel

    • Inert atmosphere

  • Step-by-Step Protocol:

    • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the thiol (1.2 equiv), and the base (2.0 equiv).

    • Add the solvent and stir the mixture at room temperature or heat to 50-80 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, dilute with water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the residue by column chromatography.

Protocol II: Palladium-Catalyzed Cross-Coupling at the C4-Position

For less reactive nucleophiles or when milder conditions are required, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an excellent alternative for functionalizing the C4-position. These reactions exploit the higher reactivity of the C-Br bond over the C-F bond in palladium-catalyzed cycles.[2]

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.

Caption: Simplified Buchwald-Hartwig amination cycle.

A. Palladium-Catalyzed Amination (Buchwald-Hartwig)
  • Reagents and Materials:

    • This compound

    • Amine

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or similar reaction vessel

    • Inert atmosphere

  • Step-by-Step Protocol:

    • To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

    • Add this compound (1.0 equiv) and the base (1.5-2.0 equiv).

    • Add the anhydrous, degassed solvent.

    • Add the amine (1.1-1.5 equiv).

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and filter the mixture through a pad of Celite®, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Expected Outcome
Pd₂(dba)₃ / BINAPNaOtBuToluene100High yield for primary and secondary amines
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane110Good for a broad range of amines

Experimental Workflow Summary

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a versatile building block that allows for selective functionalization at the C4-position through either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The choice of reaction conditions dictates the applicable range of nucleophiles and the overall efficiency of the transformation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of 4-substituted-6-fluoro-2-methylquinoline derivatives for applications in drug discovery and materials science. It is important to note that optimization of the reaction conditions may be necessary for specific substrates and scales.

References

Application Note: 4-Bromo-6-fluoro-2-methylquinoline as a Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 4-Bromo-6-fluoro-2-methylquinoline . We delve into its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are designed to empower scientists to leverage this building block for the efficient discovery of novel drug candidates.

The Strategic Importance of this compound

The utility of a synthetic intermediate in drug discovery is dictated by its structural features and inherent reactivity. This compound is a highly valuable building block precisely because its substituents are strategically positioned to confer desirable pharmacological properties and synthetic versatility.

  • The Quinoline Core: As a "privileged structure," the quinoline ring system is recognized by a multitude of biological targets, and it is a key component in drugs spanning anti-inflammatory, anti-malarial, antibacterial, and anti-cancer applications.[1][4][5]

  • The 4-Bromo Group: The bromine atom at the C4 position is the cornerstone of this intermediate's synthetic utility. The carbon-bromine bond is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[6][7] This allows for the precise and modular introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, enabling rapid exploration of the chemical space around the quinoline core.

  • The 6-Fluoro Group: The incorporation of fluorine is a well-established strategy in modern medicinal chemistry to enhance drug-like properties.[8][9] A fluorine atom at the C6 position can significantly improve metabolic stability by blocking potential sites of oxidative metabolism.[9][10] Furthermore, its high electronegativity can modulate the pKa of the quinoline nitrogen and enhance binding affinity to target proteins through favorable electrostatic interactions.[10][11] This often leads to improved potency and a better pharmacokinetic profile.[8][11]

  • The 2-Methyl Group: The methyl group at the C2 position can influence the molecule's conformation and provides a steric and electronic signature that can be crucial for specific receptor interactions.

Collectively, these features make this compound a powerful platform for generating libraries of novel compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name This compound
CAS Number 661463-17-8[12]
Molecular Formula C₁₀H₇BrFN
Molecular Weight 240.07 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Synthesis of this compound

The following section details a representative synthetic workflow for preparing the title compound. The pathway begins with the well-established Conrad-Limpach reaction to construct the quinoline core, followed by halogenation steps.

G A 4-Fluoroaniline C Ethyl 3-((4-fluorophenyl)amino)but-2-enoate A->C Δ B Ethyl Acetoacetate B->C D 6-Fluoro-2-methylquinolin-4(1H)-one C->D Heat (e.g., Diphenyl ether, 250°C) Conrad-Limpach Cyclization E 4-Chloro-6-fluoro-2-methylquinoline D->E POCl₃, Δ Chlorination F This compound E->F PBr₃ or HBr/AcOH Halogen Exchange

Caption: Synthetic workflow for this compound.

Protocol 3.1: Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one (Compound D)
  • Rationale: This step utilizes the Conrad-Limpach reaction, a classic and reliable method for synthesizing 4-quinolones from anilines and β-ketoesters. The high-temperature cyclization in a high-boiling solvent like diphenyl ether ensures the reaction proceeds to completion.

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate, to cool slightly.

  • In a separate flask, preheat diphenyl ether to 250 °C.

  • Add the crude intermediate dropwise to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with hexane to facilitate further precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane and then ethyl acetate to remove residual diphenyl ether.

  • Dry the solid under vacuum to yield 6-fluoro-2-methylquinolin-4(1H)-one.

Protocol 3.2: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline (Compound E)
  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting 4-quinolones into the corresponding 4-chloroquinolines.[13] This activates the C4 position for subsequent reactions.

  • To a flask containing 6-fluoro-2-methylquinolin-4(1H)-one (1.0 eq), cautiously add phosphorus oxychloride (5.0-10.0 eq) at 0 °C.

  • Optionally, a catalytic amount of DMF can be added to facilitate the reaction.

  • Slowly heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours.

  • Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3.3: Synthesis of this compound (Compound F)
  • Rationale: A halogen exchange reaction is an efficient method to convert the more reactive 4-chloroquinoline into the desired 4-bromo derivative, which is often preferred for its optimal reactivity in many cross-coupling reactions.

  • Dissolve 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add sodium bromide (3.0 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by flash chromatography to yield pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is realized in its application as a versatile coupling partner. The C4-Br bond allows for the construction of C-C and C-N bonds, which are fundamental to the structure of most small-molecule drugs.

G cluster_0 Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_1 Buchwald-Hartwig Amination (C-N Bond Formation) A 4-Bromo-6-fluoro- 2-methylquinoline C Diverse 4-Aryl-6-fluoro- 2-methylquinolines A->C Pd Catalyst, Base B Aryl/Heteroaryl Boronic Acid B->C D 4-Bromo-6-fluoro- 2-methylquinoline F Diverse 4-Amino-6-fluoro- 2-methylquinolines D->F Pd Catalyst, Ligand, Base E Primary/Secondary Amine E->F

Caption: Application of the intermediate in key cross-coupling reactions.

Protocol 4.1: General Protocol for Suzuki-Miyaura Coupling
  • Rationale: The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[14] The choice of a palladium catalyst like Pd(dppf)Cl₂ provides a good balance of activity and stability, while a base like potassium carbonate is sufficient for the transmetalation step with the boronic acid.[15][16] The aqueous solvent mixture is typical and helps to dissolve the base and boronic acid.[17]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the quinoline substrate.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-fluoro-2-methylquinoline.

Protocol 4.2: General Protocol for Buchwald-Hartwig Amination
  • Rationale: The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[18][19] This reaction often requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the crucial reductive elimination step from the palladium center.[20][21] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction Execution: Heat the mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude material by flash column chromatography on silica gel.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactive sites allow for the systematic and modular synthesis of diverse compound libraries with enhanced drug-like properties. The protocols outlined in this document provide a reliable foundation for chemists to exploit the full potential of this intermediate, paving the way for the development of next-generation therapeutics.

References

Topic: Scale-Up Synthesis of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoro-2-methylquinoline is a key heterocyclic building block, invaluable in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials. Its structure offers multiple points for diversification, with the bromine atom at the 4-position serving as a versatile handle for cross-coupling reactions. This application note provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of this compound. The narrative emphasizes the underlying chemical principles, safety protocols, and process optimization, moving beyond a simple recitation of steps to empower researchers with a deep, causal understanding of the methodology. The described two-step synthesis is robust, beginning with a thermally-driven Conrad-Limpach cyclization to form the key 6-fluoro-2-methylquinolin-4-ol intermediate, followed by a Vilsmeier-Haack-type bromination to yield the final product.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a classic and reliable two-stage process designed for scalability and high yields.

  • Stage 1: Conrad-Limpach Cyclization. This initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an enamine intermediate, which is not isolated. This intermediate undergoes a thermally induced intramolecular cyclization in a high-boiling solvent, such as diphenyl ether, to construct the core quinolone ring system. This method is highly effective for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from readily available starting materials.[1][2]

  • Stage 2: Deoxybromination. The hydroxyl group at the 4-position of the quinolone intermediate is subsequently converted to the target bromide. This is achieved using a potent brominating agent, phosphorus oxybromide (POBr₃), which functions similarly to reagents used in Vilsmeier-Haack reactions to convert hydroxyl or carbonyl groups into halides.[3] This transformation is efficient and drives the reaction to completion, yielding the desired 4-bromoquinoline.

Visualized Synthetic Workflow

G A 4-Fluoroaniline C Intermediate: 6-Fluoro-2-methylquinolin-4-ol A->C Stage 1: Conrad-Limpach Cyclization (Diphenyl Ether, 250 °C) B Ethyl Acetoacetate B->C Stage 1: Conrad-Limpach Cyclization (Diphenyl Ether, 250 °C) D Final Product: This compound C->D Stage 2: Deoxybromination (POBr₃, 110 °C)

Caption: Overall two-stage workflow for the synthesis of this compound.

Experimental Protocols: Scale-Up Procedure

This section provides detailed, step-by-step protocols for the synthesis, including critical safety information and in-process controls.

Part A: Synthesis of 6-Fluoro-2-methylquinolin-4-ol (Intermediate)

This protocol is based on the Conrad-Limpach cyclization, a robust method for forming the 4-quinolone core.[1] The high temperature of the reaction is necessary to overcome the activation energy for the intramolecular cyclization of the acetoacetanilide intermediate.

Materials and Reagents

Reagent/MaterialMolecular Wt.MolesMass/VolumeRationale/Comments
4-Fluoroaniline111.12 g/mol 0.50 mol55.6 gStarting aniline core.
Ethyl Acetoacetate130.14 g/mol 0.55 mol71.6 g (70.1 mL)Provides the C2-methyl and C3/C4 backbone. A slight excess ensures full conversion of the aniline.
Diphenyl Ether170.21 g/mol -400 mLHigh-boiling, inert solvent to facilitate thermal cyclization (~250-260 °C).
Hexanes--~1.5 LUsed for precipitation and washing of the product.
Ethanol--~500 mLUsed for final washing/slurrying of the crude product.

Step-by-Step Protocol

  • Initial Condensation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, combine 4-fluoroaniline (55.6 g) and ethyl acetoacetate (71.6 g).

  • Heating and Water Removal: Begin stirring and gently heat the mixture to 140-150 °C using a heating mantle. Water and ethanol will begin to collect in the Dean-Stark trap as the initial condensation to the enamine and subsequent amide formation occurs. Maintain this temperature for approximately 2 hours, or until the theoretical amount of water/ethanol is collected.

  • Cyclization: Carefully add the diphenyl ether (400 mL) to the reaction mixture. Increase the temperature to 250 °C to initiate the intramolecular cyclization. The reaction is typically vigorous at the onset. Maintain a steady reflux at this temperature for 1-2 hours.

    • Expert Insight: The cyclization is an endergonic process requiring significant thermal energy. Diphenyl ether provides the necessary high-temperature, non-reactive medium. The reaction progress can be monitored by taking small aliquots, diluting with hexanes, and analyzing the precipitate by TLC (e.g., 10% MeOH in DCM).

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-100 °C.

  • Product Isolation: In a well-ventilated fume hood, pour the warm reaction mixture slowly into a large beaker containing 1.5 L of vigorously stirred hexanes. The product will precipitate as a solid.

    • Causality: The quinolinol product is insoluble in non-polar solvents like hexanes, while the diphenyl ether solvent is highly soluble. This allows for efficient precipitation and separation.

  • Filtration and Washing: Allow the suspension to stir for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with fresh hexanes (2 x 200 mL) to remove residual diphenyl ether.

  • Final Purification: Transfer the crude solid to a beaker and slurry with 500 mL of ethanol. Stir for 1 hour at room temperature, then filter again. This wash removes more soluble impurities. Dry the purified white to off-white solid in a vacuum oven at 60 °C overnight.

    • Expected Yield: 75-85 g (85-96%). The product is typically >95% pure and can be used in the next step without further purification.

Part B: Synthesis of this compound (Final Product)

This procedure uses phosphorus oxybromide for the deoxybromination. This reagent is highly reactive and moisture-sensitive, requiring careful handling.

Materials and Reagents

Reagent/MaterialMolecular Wt.MolesMass/VolumeRationale/Comments
6-Fluoro-2-methylquinolin-4-ol177.17 g/mol 0.40 mol70.9 gIntermediate from Part A.
Phosphorus Oxybromide (POBr₃)286.69 g/mol 0.80 mol229.4 gPotent brominating agent. A 2-fold excess ensures complete conversion.[4][5]
Dichloromethane (DCM)--~1 LUsed for extraction.
Saturated NaHCO₃ solution--~2 LUsed to neutralize the acidic reaction mixture during workup.
Brine--~500 mLUsed for final washing of the organic layer.
Anhydrous MgSO₄ or Na₂SO₄--~50 gDrying agent.
Silica Gel--As neededFor optional column chromatography.

Step-by-Step Protocol

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, add the 6-fluoro-2-methylquinolin-4-ol (70.9 g).

    • Critical Safety: The reaction must be performed in a certified, high-flow fume hood. Phosphorus oxybromide reacts violently with water to release corrosive HBr gas.[4][6] All glassware must be rigorously dried prior to use. Wear chemical-resistant gloves, a lab coat, and full-face protection.[5]

  • Reagent Addition: Gently heat the flask to ~60 °C to melt the phosphorus oxybromide (m.p. ~56 °C) before addition if it is solid. Carefully and slowly add the phosphorus oxybromide (229.4 g) to the quinolinol. The addition is endothermic initially, but the subsequent reaction is exothermic.

  • Heating and Reaction Monitoring: Once the addition is complete, heat the reaction mixture to 110 °C. Maintain this temperature for 3-4 hours. The mixture will become a dark, mobile slurry. Monitor the reaction by TLC (50% Ethyl Acetate in Hexanes) until the starting material is fully consumed.

  • Quenching the Reaction: Allow the reaction to cool to room temperature. In a separate large vessel (e.g., a 4 L beaker) containing 1 L of crushed ice and a magnetic stirrer, very slowly and carefully pour the reaction mixture onto the ice. This quenching process is highly exothermic and will release HBr gas. Perform this step slowly to control the rate of gas evolution and temperature increase.

  • Neutralization and Extraction: Once the quench is complete, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is ~8-9. Be cautious as significant CO₂ evolution will occur. Transfer the neutralized mixture to a large separatory funnel and extract with dichloromethane (3 x 300 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If isomeric or other closely-related impurities are present, column chromatography on silica gel is highly effective.[7][8]

    • Chromatography Tip: For basic compounds like quinolines that may streak on acidic silica gel, it is advisable to use an eluent system containing a small amount of triethylamine (~0.5-1%) to deactivate the silica.[9]

    • Expected Yield: 77-86 g (80-90%). The final product should be a white to pale yellow solid.

Summary of Quantitative Data

ParameterStage 1 (Quinolone)Stage 2 (Bromoquinoline)
Starting Material 4-Fluoroaniline6-Fluoro-2-methylquinolin-4-ol
Starting Mass 55.6 g70.9 g
Moles 0.50 mol0.40 mol
Product Formula C₁₀H₈FNOC₁₀H₇BrFN
Product Mol. Wt. 177.17 g/mol 240.08 g/mol
Theoretical Yield 88.6 g96.0 g
Typical Actual Yield 75-85 g (85-96%)77-86 g (80-90%)
Typical Purity >95% (by NMR/LCMS)>98% (by NMR/LCMS)

Safety, Handling, and Waste Disposal

  • Phosphorus Oxybromide (POBr₃): This is a highly corrosive and water-reactive substance. It causes severe skin burns and eye damage.[6] Always handle in a fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a chemical-resistant apron.[4] Store in a cool, dry place away from moisture and incompatible materials.[5]

  • High-Temperature Reactions: The use of diphenyl ether at 250 °C requires a properly calibrated heating mantle and temperature controller to prevent overheating. Ensure the setup is secure and away from flammable materials.

  • Waste Disposal: The aqueous waste from the bromination workup will contain phosphate salts and sodium bromide. It should be neutralized before disposal according to institutional guidelines. Organic waste containing halogenated compounds must be collected in a designated halogenated waste container.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-6-fluoro-2-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for purifying crude this compound?

The two most effective and commonly employed purification techniques for this compound, which is a solid at room temperature, are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the crude material is already of moderate to high purity (>90%). It is often faster and more scalable than chromatography.

  • Flash Column Chromatography is superior for separating the desired compound from significant quantities of impurities, particularly those with similar polarity to the product.[1] It offers higher resolution but is typically more labor-intensive and requires larger solvent volumes.

Q2: How do I decide whether to use recrystallization or column chromatography?

This decision should be based on an initial analysis of your crude product, typically by Thin Layer Chromatography (TLC).

  • Analyze the Crude Product via TLC: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a solvent system like hexane/ethyl acetate.

  • Interpret the TLC Plate:

    • One major spot with minor, faint spots: If your product is the dominant spot and impurities are faint and have significantly different Rf values, recrystallization is likely a good choice.

    • Multiple spots of comparable intensity: If there are several spots close to your product's Rf value, column chromatography is necessary to achieve good separation.[2]

Below is a decision-making workflow to guide your choice.

G start Analyze Crude Product by TLC decision How many spots are visible? start->decision recrystallize Recrystallization (High Purity Crude) decision->recrystallize  One major spot,  minor impurities chromatography Column Chromatography (Complex Mixture) decision->chromatography Multiple spots or close Rf values  

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization
Q3: My recrystallization attempt resulted in a very low yield. What are the likely causes and solutions?

Low yield is a common issue in recrystallization and typically points to problems with solvent selection or procedural execution.

Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. If the compound remains significantly soluble even at low temperatures, it will be lost in the mother liquor, resulting in a poor yield.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: You may be using a solvent in which the compound is too soluble.

    • Solution: Test a range of solvents or solvent mixtures. For quinoline derivatives, non-polar/polar mixtures are often effective.[3] Start with a non-polar solvent like hexanes and add a more polar solvent like ethyl acetate or dichloromethane dropwise to the heated mixture until the solid just dissolves.

  • Avoid Using Excessive Solvent: Adding too much hot solvent will keep your compound in solution even after cooling.

    • Solution: Add the hot solvent in small portions to your crude solid, with heating and stirring, until the solid just dissolves. This ensures a saturated solution upon cooling.

  • Ensure Complete Precipitation: The product may not have fully crashed out of the solution.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes. Gently scratching the inside of the flask with a glass rod can initiate crystallization if none has occurred. If yield is still low, consider carefully concentrating the mother liquor and cooling again to obtain a second crop of crystals.

Q4: No crystals are forming, or the product is "oiling out." How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This happens when the melting point of the solid is lower than the boiling point of the solvent or when the solution is supersaturated.

Troubleshooting Steps:

  • Lower the Solution Temperature: The boiling point of your solvent may be too high.

    • Solution: Add a lower-boiling point co-solvent in which your compound is less soluble (an "anti-solvent"). For example, if your compound is oiled out from hot ethanol, try adding water or hexanes dropwise until the solution becomes faintly turbid, then reheat to clarify and cool slowly.

  • Promote Nucleation: Spontaneous crystal formation sometimes needs a nudge.

    • Solution: Add a "seed crystal" (a tiny crystal of pure product from a previous batch) to the cooled solution. If unavailable, scratching the inner surface of the flask at the meniscus can create microscopic imperfections on the glass that serve as nucleation sites.

  • Slow Down the Cooling Process: Rapid cooling can lead to the formation of an amorphous solid or oil.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool can further slow the cooling rate, promoting the growth of larger, purer crystals.

ParameterRecommendation for this compoundRationale
Primary Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Good solubility when hot for many quinoline derivatives.
Anti-Solvent Hexanes or HeptanePoor solubility for the target compound, induces precipitation.
Procedure Dissolve crude solid in a minimal amount of hot EtOAc, then slowly add hexanes until cloudy. Reheat to clarify and cool slowly.Creates a fine-tuned solvent system for optimal crystal formation.[3]
Cooling Rate Slow cooling to room temperature, followed by an ice bath.Promotes the formation of a pure crystalline lattice over an amorphous precipitate.
Troubleshooting Guide: Flash Column Chromatography
Q5: I am getting poor separation between my product and an impurity on the column. How can I improve the resolution?

Poor separation is almost always due to an improperly chosen solvent system (eluent) or incorrect column packing and loading.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[2] To achieve separation, the eluent must be optimized so that the compounds of interest have different affinities for the stationary phase, leading to different elution times.

Troubleshooting Steps:

  • Optimize the Eluent System: The polarity of your eluent is critical.

    • Solution: Use TLC to test various solvent mixtures. Your goal is to find a system where the Rf of your product is approximately 0.3-0.4, and there is maximum separation (ΔRf) between it and any impurities. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.[4]

  • Use a Finer Stationary Phase or a Longer Column: This increases the surface area and the number of theoretical plates, enhancing separation.

    • Solution: Use silica gel with a smaller particle size (if available) or pack a longer, narrower column. This increases the interaction time and improves resolution, although it may lead to longer run times and higher back pressure.

  • Reduce the Amount of Sample Loaded: Overloading the column is a primary cause of poor separation.

    • Solution: A general rule is to load no more than 1g of crude material per 20-40g of silica gel. If separation is particularly difficult, reduce this ratio to 1:100.

Q6: My compound is eluting as a broad band, or the bands are tailing. What is causing this?

Band broadening and tailing reduce the purity of collected fractions and can be caused by several factors.

Troubleshooting Steps:

  • Improve Sample Loading Technique: The initial band of the sample should be as narrow and concentrated as possible.

    • Solution: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or EtOAc) and adsorb it onto a small amount of silica gel or Celite.[1] After evaporating the solvent to get a free-flowing powder, this powder can be carefully added to the top of the column. This "dry loading" method prevents the sample from dissolving in the eluent reservoir and creating a broad initial band.

  • Ensure the Column is Packed Properly: Channels or cracks in the silica bed will lead to an uneven solvent front and distorted bands.

    • Solution: Pack the column using the "slurry method." Mix the silica gel with the initial eluent to form a uniform slurry, then pour it into the column and use gentle air pressure to pack it down evenly. Ensure there are no air bubbles trapped in the column.

  • Check for Sample Acidity/Basicity: Quinolines are basic. Highly polar or ionizable compounds can interact strongly and irreversibly with the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. This deactivates the acidic sites on the silica, leading to sharper peaks for basic compounds.

Detailed Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying this compound on a laboratory scale.[1][4]

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 10% EtOAc in Hexanes) prep_slurry 2. Make Silica Slurry pack 4. Pack Column with Slurry prep_slurry->pack prep_sample 3. Prepare Sample (Dry Loading Method) load 5. Load Sample onto Column pack->load elute 6. Elute with Solvent (Apply Gentle Pressure) load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions by TLC collect->analyze combine 9. Combine Pure Fractions analyze->combine evaporate 10. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Glass column with stopcock

  • Collection tubes/flasks

Procedure:

  • Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system. A good starting point is 10% EtOAc in hexanes.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it into a uniform bed. Add a layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of DCM.

    • Add a small amount of silica gel (2-3x the mass of your crude product) and mix.

    • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer.

    • Apply gentle pressure using a pump or house air to achieve a steady flow rate (a drop rate of a few drops per second is typical).

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the successful execution of your experiments.

Troubleshooting Guide & FAQs

The synthesis of this compound is typically a multi-step process, most commonly commencing with a cyclization reaction to form the quinoline core, followed by a bromination step. The most prevalent issues arise from incomplete reactions, side product formation, and purification challenges.

Section 1: Issues in the Formation of the Quinolone Intermediate

A common and logical route to the target compound involves the initial synthesis of 6-fluoro-2-methylquinolin-4-one. This is often achieved through a Conrad-Limpach or Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a β-ketoester.[1][2][3]

Question 1: I am observing a low yield of my desired 6-fluoro-2-methylquinolin-4-one intermediate. What are the likely causes?

Answer: Low yields in this cyclization step are a frequent challenge and can be attributed to several factors:

  • Incomplete Cyclization: The thermal cyclization of the intermediate anilinocrotonate requires high temperatures, typically in the range of 250 °C. Insufficient temperature or reaction time will result in a significant amount of unreacted starting material or the intermediate. High-boiling point solvents such as Dowtherm A or diphenyl ether are essential to achieve these temperatures.[4][5]

  • Substrate Reactivity: The reactivity of the starting aniline is crucial. While electron-donating groups on the aniline can lead to better yields, the fluorine atom in 4-fluoroaniline is an electron-withdrawing group, which can decrease the nucleophilicity of the aniline and slow down the initial condensation step.[4]

  • Competing Side Reactions: At lower temperatures, the thermodynamic Knorr product, a 2-quinolone isomer, can be formed as a competing byproduct.[4] To favor the desired 4-quinolone (the Conrad-Limpach product), it is important to control the initial condensation temperature before proceeding to the high-temperature cyclization.

Question 2: My crude product shows multiple spots on TLC, even after the cyclization step. What are these impurities?

Answer: Besides unreacted starting materials, several byproducts can form during the synthesis of 6-fluoro-2-methylquinolin-4-one:

  • Isomeric Quinolones: As mentioned, the Knorr reaction product, 6-fluoro-4-methylquinolin-2(1H)-one, is a common isomeric impurity.[6] Its formation is favored by different reaction conditions than the Conrad-Limpach synthesis.

  • Di-acylated Aniline: It is possible for the aniline to react with two molecules of the β-ketoester, leading to more complex impurities.

  • Self-condensation of Ethyl Acetoacetate: The β-ketoester can undergo self-condensation, especially under basic conditions, leading to byproducts like dehydroacetic acid.

To identify these byproducts definitively, it is recommended to analyze the crude product by LC-MS or NMR and compare the spectra with known standards or literature data.[4]

Section 2: Challenges in the Bromination Step

Once the 6-fluoro-2-methylquinolin-4-one intermediate is successfully synthesized and purified, the next critical step is the conversion to this compound. This is typically achieved by first converting the hydroxyl group at the 4-position to a better leaving group (e.g., a chloro group using POCl₃) and then performing the bromination.[5][7] A direct bromination of the quinolone can also be attempted.

Question 3: The bromination of my 6-fluoro-2-methylquinolin-4-one is not working as expected. What could be the issue?

Answer: The direct bromination of the quinolone ring can be challenging. A more reliable method is to first convert the 4-hydroxy group to a 4-chloro group using a reagent like phosphorus oxychloride (POCl₃).[5][7] The resulting 4-chloro-6-fluoro-2-methylquinoline can then be subjected to further reactions. However, if you are proceeding with a direct bromination or a bromination following chlorination, consider the following:

  • Incorrect Reagents: The choice of brominating agent is critical. Reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) can be used. The reactivity and regioselectivity will depend on the specific conditions.

  • Reaction Conditions: The temperature and solvent can significantly influence the outcome. Over-bromination or bromination at undesired positions can occur if the reaction is not carefully controlled.

  • Deactivation of the Ring: The fluoro group at the 6-position is deactivating, which can make electrophilic substitution reactions like bromination more difficult.

Question 4: I have obtained a product, but NMR analysis suggests it is not the desired 4-Bromo isomer. What other isomers are possible?

Answer: The quinoline ring has several positions susceptible to electrophilic bromination. The directing effects of the existing substituents (the 2-methyl group, the 6-fluoro group, and the nitrogen atom) will determine the regioselectivity of the bromination. Potential isomeric byproducts include:

  • 3-Bromo Isomer: The position adjacent to the nitrogen can be activated towards bromination.

  • 8-Bromo Isomer: Depending on the reaction conditions, bromination at the 8-position is also possible.

  • Di-brominated Products: If the reaction is allowed to proceed for too long or with an excess of the brominating agent, di-brominated quinolines can be formed.

Careful optimization of the reaction conditions and purification by column chromatography are essential to isolate the desired this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-2-methylquinolin-4-one

This protocol is based on the principles of the Conrad-Limpach reaction.

  • Condensation: In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Stir the mixture at room temperature for 1 hour.

  • Solvent Addition: Add diphenyl ether to the mixture to create a solution that can be heated to high temperatures.

  • Cyclization: Heat the reaction mixture to 250 °C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out. Add n-hexane to facilitate further precipitation.

  • Purification: Collect the solid by filtration, wash with n-hexane, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 6-fluoro-2-methylquinolin-4-one.

Protocol 2: Synthesis of this compound

This two-step protocol involves chlorination followed by conversion to the bromo derivative.

Step A: Synthesis of 4-chloro-6-fluoro-2-methylquinoline [5][7]

  • Reaction Setup: In a flask equipped with a reflux condenser, add 6-fluoro-2-methylquinolin-4-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is around 7-8.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step B: Conversion to this compound

Note: A direct conversion from the 4-chloro to the 4-bromo derivative can be challenging. A more common route would be to use the 4-chloro derivative in subsequent reactions. However, for the purpose of obtaining the target compound, a direct bromination of the quinolone followed by separation of isomers or a specialized conversion from the chloro derivative would be necessary.

Visualizing the Synthesis and Potential Byproducts

The following diagrams illustrate the key reaction pathway and potential side reactions.

Synthesis_Pathway cluster_step1 Step 1: Quinolone Formation cluster_step2 Step 2: Bromination 4-Fluoroaniline 4-Fluoroaniline Intermediate Anilinocrotonate Intermediate 4-Fluoroaniline->Intermediate Condensation Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Intermediate Condensation Target_Quinolone 6-Fluoro-2-methylquinolin-4-one Intermediate->Target_Quinolone High Temp Cyclization (Conrad-Limpach) Knorr_Product 6-Fluoro-4-methylquinolin-2(1H)-one (Isomeric Byproduct) Intermediate->Knorr_Product Alternative Cyclization (Knorr) Quinolone_Intermediate 6-Fluoro-2-methylquinolin-4-one Chloro_Intermediate 4-Chloro-6-fluoro-2-methylquinoline Quinolone_Intermediate->Chloro_Intermediate POCl3 Target_Product This compound Quinolone_Intermediate->Target_Product Direct Bromination Other_Isomers Other Brominated Isomers (e.g., 3-Bromo, 8-Bromo) Quinolone_Intermediate->Other_Isomers Side Reactions Chloro_Intermediate->Target_Product Bromination (Conceptual)

Caption: Synthetic pathway for this compound.

Summary of Potential Byproducts

Reaction Step Potential Byproduct Reason for Formation Suggested Action
Quinolone Formation 6-Fluoro-4-methylquinolin-2(1H)-one (Knorr product)Thermodynamic cyclization pathway favored at lower temperatures.[4]Control initial condensation temperature; purify intermediate by recrystallization.
Di-acylated anilineReaction of aniline with excess ethyl acetoacetate.Use a slight excess of aniline or carefully control stoichiometry.
Bromination 3-Bromo-6-fluoro-2-methylquinolineElectrophilic substitution at an alternative activated position.Optimize brominating agent, temperature, and reaction time; purify by column chromatography.
8-Bromo-6-fluoro-2-methylquinolineElectrophilic substitution at another possible position on the benzene ring.Optimize reaction conditions; purify by column chromatography.
Di-brominated productsOver-bromination due to harsh conditions or excess reagent.Use stoichiometric amounts of brominating agent and monitor reaction progress closely.

References

Technical Support Center: Troubleshooting Failed 4-Bromo-6-fluoro-2-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated quinoline derivative. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Conceptual Overview: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges due to the electronic properties of its substituents. The fluorine atom at the 6-position is a moderately deactivating, ortho-para directing group, while the bromine at the 4-position is also deactivating. The methyl group at the 2-position is activating. The interplay of these electronic effects, combined with potential steric hindrance, can significantly impact reaction outcomes. This guide will focus on the most probable synthetic routes and their associated pitfalls.

A likely synthetic approach involves a two-step process: first, the synthesis of the 6-fluoro-2-methylquinolin-4-ol core via a Combes-type reaction, followed by bromination at the 4-position. An alternative is the Sandmeyer reaction on a 4-amino precursor. This guide will address potential failures in both of these key transformations.

Troubleshooting Guides & FAQs

Part 1: Issues in the Synthesis of the 6-Fluoro-2-methylquinolin-4-ol Intermediate (Combes-Type Synthesis)

Question 1: My Combes-type synthesis of 6-fluoro-2-methylquinolin-4-ol from 4-fluoroaniline and ethyl acetoacetate is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Combes synthesis are a common issue and can often be attributed to several factors, particularly when dealing with a deactivated aniline like 4-fluoroaniline.[1][2]

  • Causality: The electron-withdrawing nature of the fluorine atom on the aniline ring reduces its nucleophilicity, making the initial condensation with the β-ketoester less efficient. Furthermore, the subsequent acid-catalyzed cyclization step can be sluggish.

  • Troubleshooting Steps:

    • Choice of Acid Catalyst: While sulfuric acid is commonly used, it can lead to charring and side reactions with deactivated anilines.[1] Consider using polyphosphoric acid (PPA) or a mixture of PPA and an alcohol to form a polyphosphoric ester (PPE), which can act as a more effective and milder dehydrating agent and catalyst.[1]

    • Reaction Temperature and Time: With deactivated anilines, higher reaction temperatures and longer reaction times are often necessary to drive the reaction to completion. Carefully increase the temperature in increments of 10-20°C and monitor the reaction progress by TLC.

    • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water can interfere with the acid catalyst and hydrolyze the intermediate enamine.

    • Alternative Synthetic Routes: If optimizing the Combes synthesis proves unsuccessful, consider a Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. This method can sometimes provide better yields for specific substituted quinolines.

Question 2: I am observing the formation of multiple byproducts in my Combes-type reaction, complicating the purification of 6-fluoro-2-methylquinolin-4-ol. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is often a result of side reactions involving the starting materials or intermediates.

  • Causality:

    • Self-condensation of Ethyl Acetoacetate: Under acidic conditions, ethyl acetoacetate can undergo self-condensation.

    • Formation of Regioisomers: If an unsymmetrical β-diketone is used, the formation of regioisomers can be a significant issue.[2] For the synthesis of 2-methylquinolines from anilines and ethyl acetoacetate, this is less of a concern.

    • Polymerization/Tar Formation: The strongly acidic and high-temperature conditions can lead to the polymerization of starting materials and intermediates, resulting in the formation of tar.[3]

  • Troubleshooting Steps:

    • Controlled Addition of Reagents: Add the aniline to the pre-heated acid and β-ketoester mixture slowly to maintain better control over the reaction temperature and minimize localized overheating.

    • Optimized Reaction Conditions: As mentioned previously, using a milder catalyst like PPA or PPE can reduce charring and byproduct formation.[1]

    • Purification Strategy: Effective purification is crucial. Column chromatography using a gradient elution of ethyl acetate in hexanes is often effective. If the product is acidic, adding a small amount of acetic acid to the eluent can improve the peak shape.

Part 2: Issues in the Bromination of 6-Fluoro-2-methylquinolin-4-ol

Question 3: My attempt to brominate 6-fluoro-2-methylquinolin-4-ol to yield this compound using POBr₃ is failing or giving low yields. What is going wrong?

Answer: The conversion of a 4-quinolinol to a 4-bromoquinoline can be challenging.

  • Causality: The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with the 4-quinolone form. For the reaction with a halogenating agent like POBr₃ to occur, the oxygen must be protonated to make it a good leaving group. Incomplete conversion or decomposition of the reagent can lead to low yields.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the POBr₃ is fresh and has been stored under anhydrous conditions. It can decompose over time.

    • Reaction Temperature: The reaction typically requires heating. A temperature range of 100-120°C is a good starting point. Monitor the reaction by TLC to determine the optimal temperature and time.

    • Use of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction.

    • Alternative Brominating Agents: If POBr₃ is ineffective, consider using a mixture of PBr₃ and PBr₅, or Vilsmeier-Haack type conditions with PBr₃ and DMF.

Question 4: I am observing the formation of an unexpected product during the bromination of 6-fluoro-2-methylquinolin-4-ol. What could it be?

Answer: Side reactions during bromination can lead to a variety of byproducts.

  • Causality:

    • Ring Bromination: Although the 4-position is activated, there is a possibility of electrophilic bromination on the benzene ring, especially if the reaction conditions are harsh or if there is an excess of the brominating agent.

    • Decomposition: At high temperatures, the starting material or product may decompose, leading to a complex mixture.

  • Troubleshooting Steps:

    • Careful Control of Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the brominating agent to ensure complete conversion without promoting side reactions.

    • Lower Reaction Temperature: Try running the reaction at a lower temperature for a longer period to minimize decomposition and improve selectivity.

    • Thorough Characterization: Use techniques like NMR and Mass Spectrometry to identify the structure of the byproduct. This information will provide valuable clues about the undesired reaction pathway and help in optimizing the conditions to avoid it.

Part 3: Alternative Synthetic Route - The Sandmeyer Reaction

Question 5: I am considering a Sandmeyer reaction to introduce the bromine at the 4-position from 4-amino-6-fluoro-2-methylquinoline. What are the potential challenges with this approach?

Answer: The Sandmeyer reaction is a powerful method for introducing halogens onto an aromatic ring, but it has its own set of challenges.[4][5][6]

  • Causality: The reaction involves the formation of a diazonium salt intermediate, which can be unstable.[7] The success of the reaction is highly dependent on the careful control of temperature and the purity of the starting materials.

  • Key Considerations and Troubleshooting:

    • Formation of the Diazonium Salt: This step is typically carried out at low temperatures (0-5°C) to prevent the premature decomposition of the diazonium salt. Ensure the sodium nitrite solution is added slowly to the acidic solution of the amine.

    • Copper(I) Bromide Catalyst: The quality of the CuBr is critical. It should be freshly prepared or purified to ensure high catalytic activity.

    • Side Reactions: Potential side reactions include the formation of a phenol (if water is present and the temperature is too high) or reduction of the diazonium group.

    • Safety: Diazonium salts can be explosive when dry. It is crucial to keep them in solution and handle them with appropriate safety precautions.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol (Combes-Type Synthesis)
  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 equivalents).

  • Heat the PPA to 100°C with stirring.

  • In a separate flask, mix 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Add the aniline/ketoester mixture dropwise to the hot PPA over 30 minutes.

  • After the addition is complete, increase the temperature to 130-140°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Once the reaction is complete, cool the mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoro-2-methylquinolin-4-ol (1 equivalent).

  • Add phosphorus oxybromide (POBr₃) (1.5 equivalents).

  • Heat the reaction mixture to 110-120°C and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

ParameterCombes SynthesisBromination
Key Reagents 4-fluoroaniline, Ethyl acetoacetate, PPA6-Fluoro-2-methylquinolin-4-ol, POBr₃
Typical Temp. 130-140°C110-120°C
Typical Time 4-6 hours2-4 hours
Common Issues Low yield, Tar formationIncomplete reaction, Byproduct formation
Troubleshooting Use PPA/PPE, Anhydrous conditionsFresh reagents, Temperature control

Visualizations

Synthetic Pathway

Synthetic_Pathway A 4-Fluoroaniline + Ethyl Acetoacetate B 6-Fluoro-2-methylquinolin-4-ol A->B Combes Synthesis (PPA, 130-140°C) C This compound B->C Bromination (POBr₃, 110-120°C)

Caption: Proposed synthetic route to this compound.

Troubleshooting Decision Tree for Low Yield in Combes Synthesis

Troubleshooting_Combes start Low Yield in Combes Synthesis q1 Is there significant tar formation? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Use milder catalyst (PPA/PPE). Control temperature carefully. a1_yes->s1 q2 Are you using anhydrous conditions? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s3 Increase reaction time and/or temperature incrementally. a2_yes->s3 s2 Thoroughly dry all reagents and glassware. a2_no->s2

Caption: Decision tree for troubleshooting low yields in the Combes synthesis.

Mechanism of a Key Side Reaction: Tar Formation

Side_Reaction cluster_0 Polymerization of Acrolein Analogues Intermediate Reactive Intermediate (e.g., α,β-unsaturated ketone) Polymer Undesired Polymer/Tar Intermediate->Polymer [H+], High Temp.

Caption: Simplified mechanism of tar formation.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Bromo-6-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during this synthesis. This resource consolidates field-proven insights and scientifically-backed methodologies to ensure the successful and efficient production of this key chemical intermediate.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a two-step process:

  • Combes Quinoline Synthesis: The initial formation of the quinoline core is achieved through the acid-catalyzed condensation of 4-fluoroaniline with acetylacetone to yield 6-fluoro-2-methylquinolin-4-ol.

  • Halogenation: The subsequent bromination of the hydroxyl group at the C4 position using a suitable brominating agent like phosphorus oxybromide (POBr₃) furnishes the desired this compound.

This guide will address potential issues and optimization strategies for each of these critical steps.

II. Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.

Part A: Synthesis of 6-Fluoro-2-methylquinolin-4-ol (Combes Synthesis)

Question 1: My Combes synthesis is resulting in a low yield of 6-fluoro-2-methylquinolin-4-ol. What are the likely causes and how can I improve it?

Answer: Low yields in the Combes synthesis can stem from several factors, primarily incomplete condensation or cyclization.[1] Here’s a breakdown of potential causes and solutions:

  • Inadequate Catalyst Activity: The Combes synthesis is acid-catalyzed.[2] If you are using a weak acid or an insufficient amount, the reaction may not proceed to completion.

    • Solution: Consider using a stronger acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). PPA can also act as a dehydrating agent, which can drive the reaction forward.[1]

  • Suboptimal Reaction Temperature: The temperature for the cyclization step is critical. If the temperature is too low, the reaction will be slow or may not occur at all. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product.

    • Solution: The optimal temperature for the cyclization step is typically in the range of 250 °C when using a high-boiling point solvent like diphenyl ether.[3] Careful temperature control is crucial.

  • Steric Hindrance: While less of a concern with 4-fluoroaniline and acetylacetone, significant steric hindrance on either reactant can impede the reaction.[1]

  • Reagent Quality: Impurities in the 4-fluoroaniline or acetylacetone can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallization or distillation may be necessary.

Question 2: I am observing the formation of significant byproducts in my Combes synthesis. How can I minimize these?

Answer: Side reactions are a common challenge in quinoline synthesis.[1] The primary byproduct in the Combes synthesis is often from the self-condensation of acetylacetone.

  • Control of Stoichiometry: An excess of acetylacetone can lead to self-condensation products.

    • Solution: Use a stoichiometric amount or a slight excess of 4-fluoroaniline. A typical molar ratio is 1:1.1 of acetylacetone to 4-fluoroaniline.

  • Gradual Addition of Reactants: Adding the reactants too quickly can lead to localized high concentrations and promote side reactions.

    • Solution: Consider the slow, dropwise addition of acetylacetone to the heated solution of 4-fluoroaniline and the acid catalyst.

Part B: Bromination of 6-Fluoro-2-methylquinolin-4-ol

Question 3: The bromination of 6-fluoro-2-methylquinolin-4-ol to this compound is inefficient, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion during the bromination step is a frequent issue. This is often related to the reactivity of the brominating agent and the reaction conditions.

  • Choice of Brominating Agent: The hydroxyl group at the C4 position of the quinoline needs to be converted to a good leaving group before substitution with bromide. Phosphorus oxybromide (POBr₃) is a common and effective reagent for this transformation. Using a less reactive brominating agent may result in incomplete reaction.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate.

    • Solution: A common protocol involves heating the mixture of 6-fluoro-2-methylquinolin-4-ol and POBr₃ at reflux.[4][5] The reaction time should be monitored by TLC to ensure completion. A typical reaction time is several hours.

  • Excess Reagent: Using a stoichiometric amount of POBr₃ may not be sufficient to drive the reaction to completion.

    • Solution: Employing an excess of POBr₃ can help to ensure complete conversion of the starting material.[3]

Question 4: I am observing the formation of dark, tarry byproducts during the bromination reaction. What is causing this and how can it be prevented?

Answer: The formation of tarry materials is often a sign of decomposition, which can be caused by overly harsh reaction conditions.

  • Excessive Temperature: While heat is required, excessively high temperatures can lead to the degradation of the quinoline ring system.

    • Solution: Maintain a controlled reflux temperature. Avoid localized overheating by using a suitable heating mantle and ensuring good stirring.

  • Presence of Water: Phosphorus oxybromide reacts violently with water. The presence of moisture can lead to the formation of hydrobromic acid and phosphoric acid, which can contribute to side reactions and decomposition.

    • Solution: Ensure all glassware is thoroughly dried before use and that the starting material, 6-fluoro-2-methylquinolin-4-ol, is anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Question 5: How can I effectively purify the final product, this compound?

Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual brominating agent.[1] A multi-step purification strategy is often necessary.

  • Quenching and Neutralization: After the reaction is complete, the excess POBr₃ must be carefully quenched.

    • Procedure: The reaction mixture should be cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring. This will hydrolyze the remaining POBr₃. The resulting acidic solution should then be carefully neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product.[3]

  • Extraction: The crude product can be extracted from the aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for eluting the product. The exact ratio will need to be determined by TLC analysis.

  • Recrystallization: If the product obtained after column chromatography is not sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be performed to obtain the final product in high purity.

III. Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

This protocol is based on the principles of the Combes quinoline synthesis.[2][6]

Materials:

  • 4-Fluoroaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diphenyl ether (solvent)

  • Hexane

Procedure:

  • To a stirred solution of 4-fluoroaniline in diphenyl ether, slowly add concentrated sulfuric acid.

  • Heat the mixture to 140-150 °C.

  • Slowly add acetylacetone to the reaction mixture.

  • After the addition is complete, increase the temperature to 250 °C to induce cyclization. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 6-fluoro-2-methylquinolin-4-ol.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the conversion of 4-hydroxyquinolines to 4-bromoquinolines.[4][5]

Materials:

  • 6-Fluoro-2-methylquinolin-4-ol

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM)

  • Crushed ice

  • Aqueous ammonia solution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add 6-fluoro-2-methylquinolin-4-ol.

  • Carefully add an excess of phosphorus oxybromide (POBr₃).

  • Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with aqueous ammonia until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization if necessary.

IV. Data Presentation

Table 1: Troubleshooting Summary for the Synthesis of this compound

Problem Potential Cause Recommended Solution
Low Yield in Combes Synthesis Incomplete condensation/cyclization; weak catalyst; suboptimal temperature.[1]Use a stronger acid catalyst (e.g., H₂SO₄, PPA); optimize temperature for cyclization (around 250 °C).[1][3]
Byproduct Formation in Combes Synthesis Self-condensation of acetylacetone.Use a slight excess of 4-fluoroaniline; slow addition of acetylacetone.
Incomplete Bromination Insufficiently reactive brominating agent; suboptimal temperature/time.Use POBr₃; heat at reflux and monitor by TLC for completion.[4][5]
Formation of Tarry Byproducts Decomposition due to excessive heat or presence of moisture.Maintain controlled reflux; ensure anhydrous conditions and an inert atmosphere.
Difficulty in Purification Presence of starting materials, byproducts, and residual reagents.Careful quenching and neutralization; purification by column chromatography and/or recrystallization.[1][3]

V. Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Bromination A 4-Fluoroaniline + Acetylacetone B 6-Fluoro-2-methylquinolin-4-ol A->B H₂SO₄ / Heat C 6-Fluoro-2-methylquinolin-4-ol D This compound C->D POBr₃ / Reflux

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield in Bromination

Troubleshooting_Bromination Start Low Yield of this compound Check_Completion Is the reaction going to completion? (Check by TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Excess_Reagent Use excess POBr₃ Incomplete->Excess_Reagent Check_Purity Check purity of starting material Incomplete->Check_Purity Purification_Issue Investigate purification/work-up procedure for product loss Complete->Purification_Issue Increase_Time_Temp->Check_Completion Excess_Reagent->Check_Completion

References

Technical Support Center: 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-6-fluoro-2-methylquinoline is a key heterocyclic building block, frequently utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), such as the anti-cancer therapeutic candidate linrodostat, and in the development of materials for OLEDs and solar cells.[1] Its dihalogenated structure offers specific reactive sites—the bromo group for palladium-catalyzed couplings and the fluoro group for nucleophilic aromatic substitution—making its stability paramount for successful downstream applications.[1] This guide provides in-depth technical information, troubleshooting advice, and best practices for the stability and storage of this compound to ensure its integrity from receipt to use.

Section 1: Quick Reference Data

For ease of use, the primary storage and handling parameters are summarized below. The subsequent sections provide the scientific rationale and detailed procedures behind these recommendations.

ParameterRecommended ConditionRationale & Key Considerations
Storage Temperature 2–8 °CMinimizes kinetic degradation. Based on recommendations for structurally similar bromo- and fluoroquinolines.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation and mitigates risk of hydrolysis from atmospheric moisture.
Light Exposure Protect from Light (Amber Vial)Fluoroquinolone scaffolds are susceptible to photodegradation via UV light.[4][5][6]
Container Tightly Sealed Glass VialBorosilicate glass is inert. A tight seal is critical to exclude moisture and air.[2][3][7]
Physical Form Off-white to light yellow solid/powder[2] Significant deviation may indicate degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Answer: The compound should be stored in a tightly sealed, amber glass vial at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen).[2][3]

Expert's Explanation: The recommended low-temperature storage of 2-8°C is a standard precaution for complex organic molecules to reduce the rate of any potential decomposition reactions. While some Safety Data Sheets (SDS) for similar compounds state stability under "normal conditions," a refrigerated environment provides a crucial buffer against thermal degradation.[2][8] The requirement for an inert atmosphere addresses two primary risks: oxidation and hydrolysis. Although many quinolines are relatively stable in air, long-term exposure can lead to the formation of N-oxides or other oxidative byproducts, especially if trace metal catalysts are present. More critically, an inert atmosphere displaces moisture. The carbon-bromine bond in bromoquinolines can be susceptible to nucleophilic substitution by water (hydrolysis), a reaction that can be accelerated by basic or acidic impurities.[9][10]

Q2: Is this compound sensitive to light?

Answer: Yes, it is highly recommended to protect the compound from light, particularly UV light.

Expert's Explanation: The fluoroquinolone class of compounds is known for its potential photosensitivity.[4][6][11] Exposure to UV radiation can induce photochemical reactions, leading to dehalogenation, rearrangement, or the formation of complex degradation products.[5][12] Studies on various fluoroquinolones have demonstrated that UV irradiation can lead to a decrease in the parent compound and the emergence of phototoxic byproducts.[4][11] Although the specific photostability of this compound is not extensively published, the general behavior of the structural class dictates that protection from light is a critical and non-negotiable storage parameter.

Q3: My laboratory is humid. How concerned should I be about moisture?

Answer: You should be very concerned. Moisture is a significant risk factor for the degradation of this compound.

Expert's Explanation: The primary risk associated with moisture is hydrolysis. The carbon atom at the 4-position of the quinoline ring, bonded to the bromine, is electrophilic. Water, acting as a nucleophile, can attack this position, leading to the substitution of the bromo group with a hydroxyl group, forming 6-fluoro-4-hydroxy-2-methylquinoline.[13] This is a classic nucleophilic aromatic substitution reaction. While this process may be slow with neutral water at low temperatures, it can be accelerated by changes in pH. To prevent this, always store the compound in a desiccated environment or under a dry, inert atmosphere, and ensure the container is equilibrated to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[3]

Q4: What are the primary signs that my sample of this compound may have degraded?

Answer: The most common visual indicators are a significant change in color (e.g., from off-white to brown or dark tan), a change in physical texture (e.g., clumping of a free-flowing powder), or a noticeable change in solubility. The definitive method for assessing purity is analytical, such as NMR, LC-MS, or GC-MS, which would show the presence of new peaks corresponding to impurities.

Section 3: Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Action & Causality Explanation
Solid has darkened from off-white to tan or brown. 1. Photodegradation: Exposure to ambient lab light or sunlight. 2. Oxidation: Long-term exposure to air.Action: Re-analyze a small sample by LC-MS or NMR to quantify purity. Explanation: Photodegradation and oxidation often create a complex mixture of colored byproducts.[4] Even if the purity is only slightly reduced, these impurities could interfere with sensitive downstream reactions (e.g., poisoning a palladium catalyst).
Powder is clumpy or appears "wet". Moisture Absorption: Improper sealing of the container or opening it while still cold.Action: Dry the sample under high vacuum. Re-analyze for the presence of the hydrolysis byproduct (M+H peak for C₁₀H₈FNO at ~178.06 m/z). Explanation: The compound is hygroscopic to some extent. Clumping indicates water absorption, which significantly increases the risk of hydrolysis.[14]
Analytical results (NMR, LC-MS) show a new major impurity. 1. Hydrolysis: Appearance of a peak corresponding to the 4-hydroxy analog. 2. Thermal Degradation: If the compound was heated.Action: Compare the impurity's mass or NMR spectrum to known potential degradation products. Explanation: If the impurity matches the hydrolyzed product, the sample has been compromised by water. If other, unexpected impurities are present, consider thermal stress or reaction with an incompatible solvent/material.

Section 4: Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Verification: Upon receipt, visually inspect the compound. It should be an off-white or light yellow solid.[2]

  • Container: Ensure the compound is in a borosilicate, amber glass vial with a PTFE-lined cap.

  • Inerting: If not already packaged under inert gas, transfer the compound inside a glovebox or flush the vial's headspace thoroughly with dry argon or nitrogen for at least 60 seconds.

  • Sealing: Seal the cap tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator maintained at 2–8 °C. The area should be designated for chemical storage and protected from light.

Protocol 2: Procedure for Handling and Aliquoting
  • Equilibration: Remove the sealed vial from the refrigerator and allow it to sit on the benchtop for at least 30-45 minutes to fully equilibrate to room temperature. This is a critical step to prevent moisture condensation on the solid.

  • Inert Environment: Perform all weighing and aliquoting in a low-humidity environment, preferably inside a nitrogen or argon-filled glovebox.

  • Dispensing: Use clean, dry spatulas and tools. Quickly weigh the desired amount into a new, tared, dry vial.

  • Resealing: Immediately flush the headspace of both the main stock vial and the new aliquot vial with inert gas before sealing tightly.

  • Return to Storage: Promptly return the main stock vial to the 2–8 °C storage. Store the new aliquot under the same conditions.

Section 5: Visual Guides

The following diagrams illustrate key decision-making and degradation pathways.

G Figure 1: New Shipment Handling Workflow Start Receive Shipment Inspect Inspect for Integrity (Color, Seal) Start->Inspect Decision Is Appearance As Expected? Inspect->Decision Quarantine Quarantine & Contact Technical Support Decision->Quarantine  No Aliquot Aliquot for Daily Use in Inert Atmosphere Decision->Aliquot  Yes StoreBulk Store Bulk at 2-8°C Under Inert Gas, Protected from Light Aliquot->StoreBulk StoreAliquot Store Aliquots Under Same Conditions Aliquot->StoreAliquot

Caption: Workflow for receiving and storing a new shipment.

G Figure 2: Potential Degradation Pathways Parent 4-Bromo-6-fluoro- 2-methylquinoline Hydrolysis Hydrolysis Product (6-Fluoro-4-hydroxy- 2-methylquinoline) Parent->Hydrolysis H₂O / Moisture Photo Photodegradation Products (Complex Mixture, Potential for Dehalogenation) Parent->Photo UV Light

Caption: Primary degradation pathways for the compound.

Section 6: Chemical Compatibility

The following is a general guide for material compatibility during handling and short-term reaction setups. For complex reaction mixtures, always consult a comprehensive chemical compatibility chart.[15][16]

MaterialCompatibility RatingNotes
Glass (Borosilicate) A (Excellent) Standard material for storage and reactions.
PTFE A (Excellent) Suitable for vial cap liners, stir bars, and tubing.
Polypropylene (PP) B (Good) Suitable for short-term use (e.g., weighing funnels, temporary containers). Not recommended for long-term storage due to potential leaching and gas permeability.
Stainless Steel (304, 316) A (Excellent) Spatulas and reactor components are generally compatible.
Strong Oxidizing Agents D (Not Recommended) Risk of vigorous, unpredictable reaction.
Strong Bases C (Fair to Poor) May promote hydrolysis of the C-Br bond.

References

Technical Support Center: Synthesis of 4-Bromo-6-fluoro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-fluoro-2-methylquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific synthesis. Quinoline scaffolds are foundational in medicinal chemistry, and the introduction of halogen and methyl groups presents unique challenges.[1][2] This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during synthesis, ensuring you can optimize your reaction outcomes with confidence.

Troubleshooting Guide

This section addresses specific, hands-on problems you may encounter in the lab. Each issue is presented with its likely root cause and a series of actionable steps for resolution.

Problem 1: Low Yield and Significant Tar/Polymer Formation in Doebner-von Miller Synthesis

Symptoms: Your reaction mixture has turned into a thick, dark, intractable tar. Isolating the desired product is difficult, and the final yield is significantly lower than expected.

Root Cause: The Doebner-von Miller reaction, a common route to 2-substituted quinolines, typically uses strong acidic conditions.[1][3] These conditions can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) used as a starting material.[1][3] This is one of the most frequent side reactions, leading to the formation of high-molecular-weight polymers that constitute the observed tar.[3]

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase can drastically reduce its self-polymerization in the acidic aqueous phase where the aniline starting material is protonated.[1][3]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[3]

  • Control Reaction Temperature: The reaction often requires heat, but excessive temperatures can promote polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3]

  • Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the 4-fluoroaniline derivative can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[3]

Workflow: Minimizing Tar Formation

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Troubleshooting Strategies cluster_3 Expected Outcome a Low Yield & Tar Formation b Acid-Catalyzed Polymerization of Carbonyl Substrate a->b is caused by c Implement Biphasic System (e.g., Toluene/Aqueous HCl) b->c mitigate with d Optimize Acid (Type & Concentration) b->d mitigate with e Control Temperature (Lowest Effective Temp) b->e mitigate with f Slow Addition of Carbonyl Compound b->f mitigate with g Improved Yield & Reduced Side Products c->g d->g e->g f->g

Caption: Troubleshooting workflow for tar formation.

Problem 2: Poor Regioselectivity in Friedländer Annulation with an Unsymmetrical Ketone

Symptoms: You are obtaining a mixture of quinoline regioisomers that are difficult to separate, complicating downstream processing and characterization.

Root Cause: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can lead to multiple products if the methylene-containing reactant is an unsymmetrical ketone.[4] The initial condensation can occur at either α-carbon, leading to different cyclization precursors.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can profoundly influence the regiochemical outcome. Certain Lewis acids or specific amine catalysts can favor the formation of one regioisomer over the other.[4][5] For instance, Indium(III) triflate (In(OTf)₃) has been shown to be highly effective in promoting the selective formation of the Friedländer product.[5]

  • Thermodynamic vs. Kinetic Control: Carefully optimizing the reaction temperature and time can influence the product ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.

  • Substrate Modification: While more synthetically intensive, pre-installing a directing group on the unsymmetrical ketone can force the cyclization to occur at a specific position.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different regioisomers. A screen of different solvents (e.g., protic vs. aprotic) is recommended.

Problem 3: Difficulty in Brominating the Pre-formed 6-Fluoro-2-methylquinoline Core

Symptoms: Attempts to directly brominate 6-fluoro-2-methylquinoline result in low conversion, a mixture of poly-brominated products, or bromination at an undesired position.

Root Cause: The quinoline ring system has complex electronics. The fluorine atom at the 6-position is an ortho, para-director but is deactivating. The nitrogen atom deactivates the pyridyl ring towards electrophilic aromatic substitution. Predicting the outcome requires careful consideration of the combined electronic and steric effects.[6][7] Direct bromination often requires harsh conditions, which can lead to a loss of selectivity.[8]

Troubleshooting Steps:

  • Control the Brominating Agent: Use a milder brominating agent than Br₂/FeBr₃. N-Bromosuccinimide (NBS) is often a good choice for regioselective brominations of activated or sensitive aromatic systems.[8]

  • Optimize Reaction Conditions: Perform the reaction at the lowest effective temperature to enhance selectivity. Electrophilic aromatic substitutions often show better para/ortho selectivity at lower temperatures.[8]

  • Change the Synthetic Strategy: Instead of brominating the final quinoline, it is often more effective to start with a pre-brominated aniline. For example, using 4-bromo-2-fluoroaniline as a starting material in a Doebner-von Miller or Combes synthesis will unambiguously place the bromine at the desired 4-position of the final quinoline product (relative to the original aniline). This is a common and highly effective strategy.[2][9][10]

Recommended Synthetic Pathway

Caption: Recommended regioselective synthesis route.

Frequently Asked Questions (FAQs)

Q1: Which is the best primary synthetic route for this compound?

A1: While several named reactions can produce quinolines (e.g., Skraup, Friedländer, Combes, Doebner-von Miller), the Doebner-von Miller reaction is often a practical choice for this specific substitution pattern.[1][11] It involves reacting the appropriately substituted aniline (4-bromo-2-fluoroaniline) with an α,β-unsaturated carbonyl compound (like crotonaldehyde).[1] Alternatively, the Combes synthesis (reacting the aniline with a β-diketone) or the Knorr synthesis (using a β-ketoester) followed by chlorination and substitution can also be effective, particularly for building the quinolone core first.[2][4] The key to success is often starting with the halogenated aniline to avoid regioselectivity issues later on.[2]

Q2: My cyclization step (e.g., thermal cyclization in diphenyl ether) is giving a low yield. What can I do?

A2: High-temperature thermal cyclizations can be challenging.

  • Temperature Control: Ensure the temperature is optimal. Too low, and the reaction won't proceed; too high, and you risk decomposition. A typical range for diphenyl ether cyclizations is 190-250 °C.[9][10]

  • Reaction Time: Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.

  • Alternative Catalysts: Consider acid-catalyzed cyclization at a lower temperature. Polyphosphoric acid (PPA) or Eaton's reagent are often effective for promoting cyclization under less harsh thermal conditions.

Q3: What are the best practices for purifying the final this compound product?

A3: Purification can be challenging due to structurally similar byproducts.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The optimal solvent system should be determined by TLC analysis first.

  • Recrystallization: If a solid product is obtained, recrystallization can be highly effective for removing minor impurities. A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) might be necessary to achieve good crystal formation.

  • Acid-Base Extraction: As a basic compound, the quinoline can be protonated and extracted into an acidic aqueous phase (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.

Q4: How do the electronic properties of the fluoro and bromo substituents affect the synthesis?

A4: Both fluorine and bromine are electron-withdrawing via induction but electron-donating via resonance, making them deactivating ortho, para-directors for electrophilic substitution. In the context of aniline-based quinoline synthesis (like Doebner-von Miller or Combes), their presence on the aniline ring will decrease its nucleophilicity. This may necessitate slightly harsher reaction conditions (e.g., higher temperature or longer reaction times) to drive the initial condensation and subsequent cyclization steps compared to a non-halogenated aniline.

Data Summary: Common Quinoline Synthesis Methods
Synthesis MethodStarting MaterialsKey Features & Challenges
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong acid catalyst; Prone to polymerization/tar formation; Good for 2- and 4-substituted quinolines.[1][12]
Friedländer 2-Aminoaryl Aldehyde/Ketone, Methylene KetoneBase or acid-catalyzed; Regioselectivity issues with unsymmetrical ketones; Generally high yields under optimal conditions.[13][14][15]
Combes Aniline, β-DiketoneAcid-catalyzed cyclization; Steric hindrance can affect yields.[4]
Knorr Aniline, β-KetoesterForms a 2-quinolone intermediate; Requires subsequent steps to achieve the desired chloro/bromo-quinoline.[2]
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Illustrative Example)

This protocol illustrates a common sequence involving the formation of a quinolin-4-ol, followed by chlorination. A similar approach can be adapted for the fluoro-analogue.

Step 1: Synthesis of 6-Bromoquinolin-4-ol [9][10]

  • A precursor, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is prepared from 4-bromoaniline.[9][10]

  • This precursor (e.g., 10.1 g, 0.031 mol) is added slowly to preheated diphenyl ether (or another high-boiling solvent).[9][10]

  • The mixture is heated to reflux (e.g., 190 °C) for a short period (e.g., 10-15 minutes).[10]

  • After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the product.

  • The solid is collected by filtration, washed, and dried to yield the yellowish 6-Bromoquinolin-4-ol.[9][10]

Step 2: Chlorination to 6-Bromo-4-chloroquinoline [9][10]

  • To 6-bromoquinolin-4-ol (e.g., 2.02 g, 0.009 mol), add phosphorus oxychloride (POCl₃, e.g., 25 mL) dropwise.

  • Add a catalytic amount of DMF (e.g., 2 drops).[9]

  • Heat the mixture to reflux (e.g., 110 °C) for 3 hours.[9][10]

  • After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.

  • Neutralize the solution to pH 5-6 with a saturated NaHCO₃ solution.[9]

  • Extract the product with dichloromethane, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.[9]

References

Technical Support Center: Functionalization of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Bromo-6-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthetic transformations.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its distinct substitution pattern offers multiple avenues for functionalization, primarily at the C4-bromo position. However, the interplay of the electron-donating methyl group and the electron-withdrawing fluorine atom, coupled with the inherent reactivity of the quinoline core, can lead to a variety of side reactions. This guide provides expert insights into predicting and mitigating these challenges to ensure successful and efficient derivatization.

Troubleshooting Guide

This section addresses specific problems that may arise during the functionalization of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig amination reaction with this compound, but I am observing very low conversion of my starting material or no product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions with this substrate can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.

Causality and Solutions:

  • Catalyst Inactivation: The nitrogen atom of the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition.[3] This is a common issue with nitrogen-containing heterocycles.

    • Solution: Employ a higher catalyst loading (e.g., 5-10 mol%) or use a pre-catalyst that is less susceptible to inhibition. The use of bulky, electron-rich phosphine ligands can also mitigate this effect by sterically hindering the coordination of the quinoline nitrogen to the palladium.[4]

  • Inefficient Oxidative Addition: The C-Br bond at the 4-position is activated towards oxidative addition. However, the overall electronic nature of the quinoline ring can influence this step.

    • Solution: Ensure your palladium source is in the active Pd(0) state. If starting with a Pd(II) precatalyst like Pd(OAc)₂, the presence of a suitable reductant (often the phosphine ligand or a sacrificial alcohol) is crucial.[5] Using a Pd(0) source like Pd₂(dba)₃ directly can sometimes be beneficial.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For Suzuki-Miyaura couplings, ligands like SPhos, XPhos, or RuPhos are often effective for heteroaryl bromides. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands such as Xantphos or Josiphos can be highly effective.[6] A ligand screening is often a necessary step in optimizing these reactions.

  • Base and Solvent Mismatch: The choice of base and solvent system is crucial for the efficiency of the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) steps and can also influence side reactions.[4]

    • Solution: For Suzuki-Miyaura, a common system is K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used in aprotic polar solvents like THF or toluene. Ensure all solvents are anhydrous, as water can interfere with the reaction, particularly in Buchwald-Hartwig aminations.

Issue 2: Significant Formation of 6-Fluoro-2-methylquinoline (Dehalogenation Product)

Question: My primary byproduct in a palladium-catalyzed coupling reaction is 6-fluoro-2-methylquinoline, resulting from the replacement of the bromine atom with hydrogen. Why is this happening and how can I prevent it?

Answer:

The formation of the dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-couplings.[4][7] This occurs when the organopalladium intermediate reacts with a hydride source before the desired cross-coupling can take place.

Causality and Solutions:

  • Source of Hydride: The hydride species can originate from various components in the reaction mixture.

    • Bases: Certain bases, particularly in the presence of water or alcohols, can generate palladium hydride species.

    • Solvents: Alcoholic solvents are known to be hydride donors.[4][7] Protic impurities in aprotic solvents can also contribute.

    • Starting Materials: Impurities in the starting materials or reagents can act as hydride sources.

  • Reaction Conditions Favoring Dehalogenation:

    • High Temperatures: Elevated temperatures can increase the rate of dehalogenation.[8]

    • Highly Active Catalysts: Very active catalyst systems can sometimes favor the dehalogenation pathway, especially with electron-rich aryl halides.[4]

Troubleshooting Strategies:

StrategyActionRationale
Solvent Choice Switch to strictly anhydrous, aprotic solvents like toluene, dioxane, or THF.Minimizes the presence of proton and hydride sources.[8]
Base Selection Use a weaker base if possible, or ensure the base is thoroughly dried before use.Reduces the potential for hydride generation.
Temperature Control Run the reaction at the lowest effective temperature.Decreases the rate of the dehalogenation side reaction.[8]
Ligand Modification Employ bulky, electron-rich phosphine ligands.These can promote the desired reductive elimination of the coupled product over dehalogenation.[4]
Reagent Purity Use highly pure reagents and starting materials.Eliminates potential sources of hydride impurities.
Issue 3: Formation of Homo-coupled Byproducts

Question: I am observing the formation of biaryl (from my boronic acid in a Suzuki reaction) or bi-amine byproducts in my reaction mixture. What causes this and what can be done to minimize it?

Answer:

Homo-coupling is another frequent side reaction in cross-coupling chemistry.[9][10] It can occur with either of the coupling partners.

Causality and Solutions:

  • Homo-coupling of the Boronic Acid (Suzuki-Miyaura): This is often promoted by the presence of oxygen and can be catalyzed by palladium.

    • Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Oxidative Coupling of Amines (Buchwald-Hartwig): This can occur under certain conditions, particularly with primary amines.

    • Solution: Careful control of the catalyst system and reaction conditions is key. Ensuring an oxygen-free environment is also important here.

Issue 4: Competing Nucleophilic Aromatic Substitution (SNA_r_)

Question: When attempting to perform a cross-coupling reaction with a strong nucleophile (e.g., an amine at high temperature), I am seeing a product that appears to be the result of direct substitution of the bromine, without a palladium catalyst. Is this possible?

Answer:

Yes, direct nucleophilic aromatic substitution (SNAr) can compete with palladium-catalyzed pathways, especially with highly activated substrates and strong nucleophiles. The quinoline ring is electron-deficient, which makes it susceptible to nucleophilic attack.[11][12]

Causality and Solutions:

  • Activation of the Quinoline Ring: The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom at the 6-position can activate the C4-position for nucleophilic attack.

  • Reaction Conditions: High temperatures and the use of strong, concentrated nucleophiles can favor the SNAr pathway.

Mitigation Strategies:

  • Lower Reaction Temperature: If possible, conduct the palladium-catalyzed reaction at a lower temperature. The activation energy for the catalyzed reaction is often lower than for the uncatalyzed SNAr.

  • Use a Weaker Base: In the context of Buchwald-Hartwig amination, a very strong base is required to deprotonate the amine-palladium complex. However, if a direct amination is occurring, it suggests the amine itself is acting as the nucleophile in an SNAr. Ensuring the palladium-catalyzed cycle is efficient is the best way to outcompete this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two halogen positions on this compound in cross-coupling reactions?

The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of a C-Br bond is lower than that of a C-F bond, making oxidative addition of palladium to the C-Br bond much more favorable. Therefore, you can expect selective functionalization at the C4-position.

Q2: Can I perform a nucleophilic aromatic substitution on the fluorine at the C6-position?

While the C-F bond is generally less reactive than the C-Br bond in SNAr reactions, substitution of the fluorine is possible under forcing conditions with very strong nucleophiles. The position of the fluorine (meta to the nitrogen) makes it less activated than if it were at an ortho or para position. However, the overall electron-deficient nature of the quinoline ring can still allow for this reaction to occur, though it would likely require harsher conditions than substitution at the C4-bromo position.

Q3: Are there any specific safety considerations when working with this compound and its functionalization reactions?

Yes. As with any chemical synthesis, appropriate personal protective equipment (PPE) should be worn. Many of the reagents used in cross-coupling reactions, such as phosphine ligands and strong bases, are air-sensitive, toxic, and/or pyrophoric. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere. The quinoline core is a common scaffold in biologically active molecules, and the toxicity of its derivatives should not be underestimated.[1]

Q4: How can I confirm the structure of my functionalized product and identify byproducts?

Standard analytical techniques are essential for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure determination. ¹⁹F NMR will be particularly useful for confirming that the fluorine atom is still present in your product.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): These techniques are crucial for monitoring reaction progress and assessing the purity of your final product.

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways and Side Reactions

Functionalization of this compound cluster_main Main Reaction Pathways cluster_side Common Side Reactions Start 4-Bromo-6-fluoro- 2-methylquinoline Suzuki Suzuki-Miyaura Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Catalyst, Base SNAr Nucleophilic Aromatic Substitution (Nu⁻) Start->SNAr Strong Nu⁻, Heat Product_Suzuki 4-Aryl-6-fluoro- 2-methylquinoline Suzuki->Product_Suzuki Dehalogenation Dehalogenation (Hydrodehalogenation) Suzuki->Dehalogenation Homocoupling Homocoupling Suzuki->Homocoupling Product_Buchwald 4-Amino-6-fluoro- 2-methylquinoline Buchwald->Product_Buchwald Buchwald->Dehalogenation Product_SNAr 4-Nu-6-fluoro- 2-methylquinoline SNAr->Product_SNAr Product_Dehalogenation 6-Fluoro-2-methylquinoline Dehalogenation->Product_Dehalogenation Product_Homocoupling Biaryl / Bi-amine Homocoupling->Product_Homocoupling

Caption: Key reaction pathways and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low or No Yield Observed Check_Catalyst Increase Catalyst Loading (5-10 mol%) Start->Check_Catalyst Is catalyst loading sufficient? Check_Ligand Screen Bulky, Electron-Rich Phosphine Ligands Check_Catalyst->Check_Ligand No improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Base Verify Base Strength and Anhydrous Conditions Check_Ligand->Check_Base No improvement Check_Ligand->Success Improvement Check_Solvent Ensure Anhydrous, Degassed Solvents Check_Base->Check_Solvent No improvement Check_Base->Success Improvement Check_Solvent->Success Improvement

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists working with challenging heteroaromatic substrates. Our focus today is on the strategic selection of catalytic systems for the functionalization of 4-Bromo-6-fluoro-2-methylquinoline, a scaffold of increasing importance in pharmaceutical discovery.

The inherent electronic properties of this substrate—namely, the electron-deficient quinoline ring and the coordinating nitrogen atom—present unique challenges to standard cross-coupling protocols. Catalyst inhibition, slow oxidative addition, and competing side reactions are common hurdles. This guide provides a logic-driven approach to troubleshooting these issues and offers validated starting points for your experiments.

Catalyst Selection Workflow

Navigating the catalyst landscape for a specific substrate requires a systematic approach. The following decision tree provides a high-level overview for selecting a starting point based on the desired transformation.

G cluster_start Start: Define Transformation cluster_reactions Select Cross-Coupling Reaction cluster_catalysts Recommended Starting Catalyst System start Couple with This compound suzuki C-C Bond (Suzuki-Miyaura) start->suzuki buchwald C-N Bond (Buchwald-Hartwig) start->buchwald sonogashira C-C Bond (Alkyne) (Sonogashira) start->sonogashira heck C-C Bond (Alkene) (Heck) start->heck suzuki_cat Pd Pre-catalyst + Bulky Phosphine Ligand (e.g., XPhos, SPhos) suzuki->suzuki_cat Boronic Acid/ Ester Partner buchwald_cat Pd Pre-catalyst + Specialized Buchwald Ligand (e.g., BrettPhos, RuPhos) buchwald->buchwald_cat Amine/Amide Partner sonogashira_cat Pd(PPh3)2Cl2 / CuI (optional) Amine Base/Solvent sonogashira->sonogashira_cat Terminal Alkyne Partner heck_cat Pd(OAc)2 or Pd2(dba)3 + Phosphine Ligand (e.g., P(o-tol)3) heck->heck_cat Alkene Partner

Caption: Initial catalyst selection flowchart for this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the cross-coupling of this compound in a practical question-and-answer format.

Scenario 1: Low to No Conversion

Question: My reaction shows minimal consumption of the starting material, even after extended reaction times. What are the most likely causes and how can I improve the conversion?

Answer: This is the most frequent challenge, typically rooted in catalyst inactivity or inefficient oxidative addition. The quinoline nitrogen can act as a ligand, coordinating to the palladium center and shutting down the catalytic cycle.[1]

  • Potential Cause A: Catalyst Inhibition/Deactivation.

    • Causality: The lone pair on the quinoline nitrogen can bind strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.

    • Solution: Employ bulky, electron-rich ligands that sterically shield the palladium center and disfavor coordination with the substrate's nitrogen atom. Second and third-generation Buchwald phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed for this purpose.[2][3][4] These ligands promote the desired catalytic steps while minimizing catalyst poisoning.

  • Potential Cause B: Inefficient Oxidative Addition.

    • Causality: While the C-Br bond is generally reactive, the overall electronic nature of the heteroaromatic ring can influence the rate of oxidative addition of the aryl bromide to the Pd(0) center. This is often the rate-limiting step.[5]

    • Solution:

      • Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy.

      • Use a More Active Catalyst System: Switch to a palladium pre-catalyst that more readily forms the active Pd(0) species in situ. Palladacycle pre-catalysts are excellent for this.[6]

      • Optimize Ligand Electronics: Ensure your ligand is sufficiently electron-rich to facilitate the oxidative addition step.

  • Potential Cause C: Suboptimal Base or Solvent.

    • Causality: The base is critical for activating the coupling partner (e.g., forming the boronate in Suzuki coupling) and regenerating the catalyst.[7] Its strength and solubility can dramatically impact the reaction rate.

    • Solution: Screen a panel of bases. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][9] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required.[10] Ensure the chosen solvent (e.g., 1,4-dioxane, THF, DMF, toluene) effectively solubilizes all components at the reaction temperature.

Scenario 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant byproducts, primarily 6-fluoro-2-methylquinoline (debromination) and/or homocoupling of my coupling partner. How can I improve selectivity?

Answer: These side reactions compete with the desired cross-coupling pathway and point to specific mechanistic issues.

  • Potential Cause A: Debromination (Hydrodehalogenation).

    • Causality: This occurs when the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from the palladium intermediate or other reductive pathways, often exacerbated by high temperatures or the presence of water/protic sources when not intended.

    • Solution:

      • Lower Reaction Temperature: If conversion is reasonable, reducing the temperature may disfavor the decomposition pathway.

      • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, especially if not using an aqueous base system.

      • Re-evaluate Ligand/Base: Some ligand/base combinations are more prone to promoting reductive elimination.

  • Potential Cause B: Homocoupling.

    • Causality: The formation of biaryl products from boronic acids (in Suzuki reactions) or diynes from terminal alkynes (Glaser coupling in Sonogashira reactions) is typically promoted by the presence of oxygen.[1][11]

    • Solution:

      • Rigorous Degassing: This is critical. Degas all solvents and the final reaction mixture thoroughly. Freeze-pump-thaw cycles (3x) are highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes can suffice.[1]

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

      • Consider Copper-Free Sonogashira: For Sonogashira couplings, Glaser homocoupling is often mediated by the copper(I) co-catalyst. Switching to a copper-free protocol can eliminate this side reaction entirely.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling of this compound with a standard arylboronic acid?

A1: An excellent and reliable starting point is a combination of a palladium(II) acetate [Pd(OAc)₂] or a palladacycle pre-catalyst with a bulky, electron-rich biaryl phosphine ligand.[2][3] A typical protocol would involve Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2-3 equivalents) in a 1,4-dioxane/water (e.g., 10:1) solvent system, heated to 80-100 °C.

ComponentRecommendationRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or XPhos G3 PalladacycleReadily forms active Pd(0); pre-catalysts offer consistency.[7]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands prevent catalyst inhibition and promote oxidative addition.[2][3][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Effective in promoting transmetalation without being overly harsh.[7][8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OBiphasic systems are standard; choice depends on substrate solubility.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.

Q2: For a Buchwald-Hartwig amination with a primary or secondary amine, which catalyst system should I choose?

A2: This transformation requires a highly active catalyst system specifically designed to overcome the challenges of C-N bond formation with heteroaryl halides.[14] Use a specialized Buchwald ligand known for its high activity. A strong, non-nucleophilic base is essential.[10]

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or BrettPhos G3 PalladacycleEnsures efficient generation of the active catalyst.
Ligand BrettPhos, RuPhos, XPhosThese ligands create a sterically demanding and electron-rich environment ideal for C-N reductive elimination.[15][16]
Base NaOtBu, KOtBu, LHMDSStrong bases are required to deprotonate the amine and facilitate the catalytic cycle.[10]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination.

Q3: Is a copper co-catalyst necessary for a Sonogashira coupling with this substrate?

A3: While the classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst, it is not always necessary and can often be detrimental by promoting alkyne homocoupling (Glaser coupling).[13] For a potentially sensitive substrate like this, starting with a copper-free protocol is highly recommended.[17] This typically involves a palladium catalyst, a phosphine ligand, and an amine that serves as both the base and solvent (or co-solvent). If this fails, copper(I) can be introduced as an additive.

Q4: How does the fluorine substituent at the 6-position affect catalyst selection?

A4: The fluorine atom is a moderately electron-withdrawing group. This makes the quinoline ring more electron-deficient, which can slightly increase the rate of oxidative addition at the C4-Br bond. For catalyst selection, its presence reinforces the need for electron-rich ligands to form a highly active Pd(0) species capable of overcoming the deactivating effect of the ring nitrogen. It does not typically participate directly in the reaction but influences the substrate's overall electronic character.

Q5: Can I use the analogous 4-chloro-6-fluoro-2-methylquinoline for these couplings?

A5: Yes, but it is significantly more challenging. The C-Cl bond is much stronger and less reactive towards oxidative addition than the C-Br bond.[5] You will require a state-of-the-art catalyst system designed specifically for C-Cl bond activation. This means using highly electron-rich and sterically hindered ligands like SPhos, XPhos, or specific NHC-palladium complexes, often at higher catalyst loadings (3-5 mol%) and elevated temperatures ( >100 °C).[4][11] Standard conditions for aryl bromides will likely fail.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Reagent quantities should be adjusted based on the specific molecular weights of the coupling partners.

G prep 1. Preparation - Add this compound (1.0 eq),  Arylboronic Acid (1.2 eq), Base (K3PO4, 2.0 eq),  Pd(OAc)2 (0.02 eq), and XPhos (0.04 eq) to a dry flask. degas 2. Degassing - Seal the flask with a septum. - Evacuate and backfill with Argon (3x). prep->degas solvent 3. Solvent Addition - Add degassed 1,4-Dioxane and Water (10:1 ratio)  via syringe. degas->solvent react 4. Reaction - Place in a pre-heated oil bath at 100 °C. - Stir vigorously for 4-16 hours. solvent->react monitor 5. Monitoring - Check reaction progress by TLC or LC-MS. react->monitor workup 6. Workup - Cool to RT. - Dilute with Ethyl Acetate. - Wash with water, then brine. monitor->workup purify 7. Purification - Dry organic layer (Na2SO4), filter, and concentrate. - Purify by column chromatography. workup->purify

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1–5 mol%), and the ligand (e.g., XPhos, 1.1–1.2 equiv relative to Pd).

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe to the desired concentration (typically 0.1 M).

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously for the allotted time.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to determine the consumption of the limiting starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Bromo-6-fluoro-2-methylquinoline: From Spectrum Prediction to Advanced Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the precise structural characterization of novel heterocyclic compounds is paramount.[1] Quinolines, in particular, represent a privileged scaffold found in a multitude of biologically active molecules.[2] This guide provides an in-depth analysis of 4-Bromo-6-fluoro-2-methylquinoline, a compound of interest for its potential applications in pharmaceutical research. We will delve into the predictive ¹H NMR analysis of this molecule, provide a robust experimental protocol for data acquisition, and compare the insights gained from ¹H NMR with complementary analytical techniques for comprehensive structural verification.

The strategic placement of bromo, fluoro, and methyl substituents on the quinoline core creates a unique electronic environment, making its NMR analysis a non-trivial yet insightful exercise. Understanding the interplay of these substituents is crucial for researchers working on the synthesis and development of related compounds.

Theoretical ¹H NMR Analysis: Predicting the Spectrum

Before stepping into the lab, a theoretical prediction of the ¹H NMR spectrum serves as an invaluable roadmap. The structure of this compound, with its numbering scheme, is presented below.

Caption: Structure of this compound.

The predicted chemical shifts (δ) and coupling patterns for the five protons are influenced by several factors:

  • The Quinoline Core: Protons on this aromatic system typically resonate between 7.0 and 9.0 ppm.

  • Methyl Group (-CH₃) at C2: This electron-donating group will create a singlet signal in the aliphatic region, typically around 2.5-2.8 ppm.

  • Bromine at C4: As an electron-withdrawing halogen, bromine will deshield adjacent protons. However, in this case, it replaces a proton, so its primary effect is on the overall electron density of the ring system.

  • Fluorine at C6: Fluorine is a highly electronegative atom that will strongly influence the chemical shifts of nearby protons (H5 and H7) through both the carbon framework (JCF) and through space. This will result in additional splitting of their signals.

Based on these principles and data from similar substituted quinolines, we can predict the following ¹H NMR spectrum.[3][4][5]

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
-CH₃ ~2.7s (singlet)N/AIsolated methyl group with no adjacent protons.
H3 ~7.5s (singlet)N/ANo adjacent protons for coupling. Its chemical shift is influenced by the adjacent C2-methyl and C4-bromo substituents.
H5 ~7.9dd (doublet of doublets)ortho ³JH5-H7 ≈ 9.0 Hz, meta ⁴JH5-F ≈ 5.0 HzOrtho-coupled to H7 and meta-coupled to the fluorine at C6. Deshielded by the proximity to the quinoline nitrogen and the fused ring system.
H7 ~7.4ddd (doublet of doublet of doublets)ortho ³JH7-H8 ≈ 9.0 Hz, ortho ³JH7-F ≈ 9.0 Hz, meta ⁴JH7-H5 ≈ 2.5 HzCoupled to H8, H5, and the fluorine at C6. The strong ortho-coupling to fluorine will significantly split this signal.
H8 ~8.1d (doublet)ortho ³JH8-H7 ≈ 9.0 HzDeshielded due to its peri-position relative to the nitrogen atom. Coupled only to H7.

Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent and sample concentration.[2][3]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum. Trustworthiness in analytical data begins with a meticulous and well-documented experimental procedure.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good starting point for quinoline derivatives. For solubility issues, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

B. Instrument Setup and Data Acquisition (400 MHz Spectrometer)

  • Sample Insertion: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in narrow and symmetrical peak shapes.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): 2-4 seconds for good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value).

    • Integrate the signals to determine the relative number of protons for each peak.

Comparative Analysis: Beyond ¹H NMR

While ¹H NMR provides a wealth of information, a comprehensive structural elucidation often requires a multi-technique approach. For a molecule like this compound, complementary NMR experiments are invaluable for unambiguous assignment.[6][7]

cluster_1D 1D NMR Techniques cluster_2D 2D NMR Techniques cluster_output Structural Information H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Info Proton Environment & Connectivity (¹H-¹H) H1_NMR->Proton_Info C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton & Quaternary Carbons C13_NMR->Carbon_Skeleton F19_NMR ¹⁹F NMR Fluorine_Info Fluorine Presence & Coupling F19_NMR->Fluorine_Info COSY COSY COSY->Proton_Info Direct_Correlation Direct ¹H-¹³C Attachment HSQC->Direct_Correlation Long_Range_Correlation Long-Range ¹H-¹³C Connectivity (2-3 bonds) HMBC->Long_Range_Correlation Proton_Info->COSY Final_Structure Unambiguous Structure Confirmation Proton_Info->Final_Structure Carbon_Skeleton->Final_Structure Fluorine_Info->Final_Structure Direct_Correlation->Final_Structure Long_Range_Correlation->Final_Structure

Caption: Workflow for comprehensive structural elucidation using multiple NMR techniques.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. It would confirm the presence of 10 distinct carbon signals (9 for the quinoline core and 1 for the methyl group). The chemical shifts would be highly informative; for instance, the carbon attached to bromine (C4) and fluorine (C6) would show characteristic shifts.

  • COSY (Correlation Spectroscopy): This 2D experiment is the definitive tool for establishing proton-proton coupling networks.[3] A COSY spectrum of this compound would show cross-peaks connecting H7 with H8 and H5, confirming their spatial proximity and resolving any ambiguity in the 1D spectrum assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.[6] It is incredibly powerful for resolving overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range. It would definitively link the signals for H3, H5, H7, H8, and the methyl protons to their respective carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular puzzle. For example, an HMBC spectrum would show a correlation from the methyl protons to C2 and C3, and from H5 to C4, C4a, and C6, thereby confirming the substitution pattern on the quinoline ring.[3]

Conclusion

The ¹H NMR spectrum is the cornerstone of structural analysis for organic molecules like this compound. A careful prediction based on established principles of chemical shifts and coupling constants provides a solid foundation for interpreting experimental data. While ¹H NMR alone offers significant insights, its true power is realized when used in concert with other NMR techniques. For drug development professionals, the cross-validation of data through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is not merely an academic exercise; it is a critical component of ensuring the identity, purity, and structural integrity of a potential therapeutic agent, forming the bedrock of reliable and reproducible scientific research.[7][8]

References

A Researcher's Guide to the 13C NMR Spectral Analysis of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR data for 4-Bromo-6-fluoro-2-methylquinoline, a substituted quinoline with potential applications in medicinal chemistry. By leveraging established principles of NMR spectroscopy and comparing predicted data with that of structurally related analogs, we offer a comprehensive reference for researchers engaged in the synthesis and characterization of similar molecular entities.

The Strategic Importance of 13C NMR in Structural Verification

Unlike 1H NMR, which reveals the proton environment, 13C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a discrete signal, providing a carbon "fingerprint." For a molecule such as this compound, with its multiple substituents on the quinoline core, 13C NMR is indispensable for confirming the precise substitution pattern and for ruling out isomeric impurities. The chemical shift of each carbon is exquisitely sensitive to the electronic effects of neighboring atoms and functional groups, making it a powerful tool for detailed structural analysis.[1]

Predicting the 13C NMR Spectrum of this compound: A Substituent Effect Analysis

The structure of this compound with the standard quinoline numbering is presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~20-50 mg of This compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add a small amount of TMS (internal standard) B->C D Transfer the solution to a 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer D->E Sample Insertion F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field to optimize homogeneity F->G H Set up a standard 13C{1H} pulse sequence G->H I Acquire the Free Induction Decay (FID) H->I J Apply Fourier Transform to the FID I->J Data Transfer K Phase correct the spectrum J->K L Baseline correct the spectrum K->L M Reference the spectrum to TMS (0 ppm) L->M N Integrate and pick peaks M->N

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Bromo-6-fluoro-2-methylquinoline, a halogenated quinoline derivative, presents a unique analytical challenge due to the combined electronic effects of its substituents. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a comparative perspective against other analytical techniques and furnishing a robust experimental framework for its characterization.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of small molecules due to its exceptional sensitivity and ability to provide direct information about a compound's molecular weight and structural features through fragmentation analysis. For a molecule like this compound, MS is indispensable for confirming its identity, assessing its purity, and providing clues to its chemical structure.

Unraveling the Molecular Fingerprint: Mass Spectrometric Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound, a compound of moderate polarity and volatility, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+) and extensive fragmentation.[1] While this can sometimes result in the absence of a clear molecular ion peak for less stable molecules, the rich fragmentation pattern provides a detailed structural fingerprint. Given the relative stability of the quinoline ring system, a discernible molecular ion is expected.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is less likely to cause in-source fragmentation, typically yielding a prominent protonated molecule [M+H]+.[2] This is particularly useful for unequivocally determining the molecular weight. Subsequent fragmentation for structural analysis can be induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS).

For the purpose of this guide, we will focus on the interpretation of an EI mass spectrum, as it provides a wealth of structural information from a single experiment.

The Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to exhibit several key features:

1. The Molecular Ion Peak (M+): The molecular formula of this compound is C₁₀H₇BrFN. Its monoisotopic mass is approximately 240.98 Da. A crucial characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in a distinctive molecular ion cluster with two peaks of almost equal intensity at m/z 241 and m/z 243. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

2. Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The quinoline ring itself is relatively stable, but the substituents offer pathways for fragmentation.

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M M+• This compound m/z 241/243 F1 [M-Br]+• m/z 162 M->F1 - •Br F2 [M-HCN]+• m/z 214/216 M->F2 - HCN F3 [M-CH3]+• m/z 226/228 M->F3 - •CH3 F4 [M-Br-HCN]+• m/z 135 F1->F4 - HCN

Caption: Proposed EI fragmentation of this compound.

  • Loss of a Bromine Radical (•Br): The C-Br bond is the weakest bond, and its cleavage leads to the formation of a significant fragment at m/z 162.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the quinoline ring is another likely fragmentation, resulting in a peak at m/z 226/228.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring system is the expulsion of a neutral molecule of HCN (27 Da), leading to a fragment at m/z 214/216.[4]

  • Sequential Fragmentation: Further fragmentation of the initial fragments can also occur. For instance, the fragment at m/z 162 (from the loss of Br) can subsequently lose HCN to produce a fragment at m/z 135.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves a multi-technique approach. The following table compares MS with other common analytical methods.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (high resolution), structural information via fragmentation.High sensitivity, small sample requirement, direct molecular weight determination.Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure elucidation, non-destructive.[5][6]Lower sensitivity than MS, larger sample amount needed, complex spectra for some molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers.Excellent for quantitative analysis and purification, versatile with different detectors (UV, MS).[7]Does not provide direct structural information without a coupled detector like MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and subsequent mass analysis.High-resolution separation, provides both retention time and mass spectrum for identification.[2]Limited to thermally stable and volatile compounds.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry with Electron Ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 280 °C.
  • Split Ratio: 20:1.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Examine the mass spectrum of the peak.
  • Confirm the presence of the characteristic M/M+2 isotopic pattern for the molecular ion.
  • Identify and assign the major fragment ions to propose a fragmentation pathway.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns, when coupled with the comparative data from other analytical techniques, offer a robust framework for the confident identification and characterization of this and structurally related molecules. As with any analytical endeavor, the specific experimental conditions may require optimization based on the instrumentation and the sample matrix.

References

A Comparative Guide to the Predicted Biological Activity of 4-Bromo-6-fluoro-2-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Direct experimental data on the biological activity of 4-Bromo-6-fluoro-2-methylquinoline is not extensively available in peer-reviewed literature. This guide, therefore, adopts a predictive and comparative approach. By analyzing the structure-activity relationships (SAR) of structurally analogous quinoline compounds, we aim to provide researchers with a robust framework for anticipating the biological potential of this specific analog and guiding future experimental design. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide will dissect the potential contributions of each substituent of the target molecule to its overall activity profile.

Deconstructing the this compound Scaffold

The predicted biological activity of this compound is a composite of its core structure and the specific electronic and steric properties of its substituents. Understanding these individual contributions is key to predicting its therapeutic potential.

  • The Quinoline Core: This bicyclic aromatic heterocycle is a "privileged scaffold," meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][4] Its rigid structure and ability to intercalate with DNA and interact with various enzyme active sites make it a versatile platform for drug design.

  • 2-Methyl Group: Substitution at the C2 position can influence the molecule's metabolic stability and steric interactions with target proteins. In some contexts, a methyl group can enhance binding affinity through hydrophobic interactions.

  • 4-Bromo Substituent: Halogenation is a critical tool in medicinal chemistry. A bromine atom at the C4 position significantly alters the electronic distribution of the quinoline ring. It is a known feature in potent anticancer and antimicrobial quinolines.[5][6] The bromine atom can act as a hydrogen bond acceptor and its position makes it a potential leaving group or a site for further functionalization via cross-coupling reactions to generate diverse analogs.[7]

  • 6-Fluoro Substituent: The introduction of a fluorine atom, particularly on the benzenoid ring of the quinoline, is a common strategy to enhance metabolic stability and binding affinity. Fluorine's high electronegativity can modulate the pKa of the quinoline nitrogen and influence interactions with biological targets. The combination of bromo and fluoro substituents on the quinoline core is a feature of interest in the development of novel therapeutics.[8]

Predictive Comparative Analysis: Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[4] Analogs have been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[4][6][9][10]

Structure-Activity Relationship Insights

Based on available literature, we can infer the following SAR trends relevant to our target molecule:

  • Halogenation: The presence and position of halogens are critical. For instance, 6,8-dibromo-5-nitroquinoline has demonstrated significant inhibitory activity against C6, HT29, and HeLa cancer cell lines, underscoring the positive impact of bromo-substituents.[11] Similarly, 7-chloro-4-quinolinylhydrazone derivatives have shown good cytotoxic activity against multiple cancer cell lines.[4] The combination of a 4-bromo and 6-fluoro group in our target molecule is predicted to confer potent antiproliferative properties.

  • Substituents at C4 and C7: Amino side chains at the C4 position and bulky alkoxy groups at the C7 position have been shown to enhance antiproliferative activity.[9] While our target molecule has a bromine at C4, this position is synthetically versatile for introducing such side chains.

  • Mechanism of Action: A notable mechanism for quinoline derivatives is the induction of apoptosis. For example, one potent quinoline derivative was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells.[9] This provides a plausible pathway to investigate for this compound analogs.

Comparative Data of Structurally Related Analogs

The following table summarizes the anticancer activity of various bromo- and fluoro-substituted quinoline analogs from the literature. This data provides a benchmark for the anticipated potency of this compound.

Compound/Analog ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
6,8-Dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0 µM[11]
HT29 (human colon adenocarcinoma)26.2 µM[11]
HeLa (human cervical cancer)24.1 µM[11]
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT29IC50 values from 6.7 to 25.6 µg/mL[6]
Quinolyl Hydrazone (18j)NCI-60 Cell Line PanelGI50 values from 0.33 to 4.87 µM[5]
7-Chloro-4-quinolinylhydrazonesSF-295, HCT-8, HL-60IC50 values from 0.314 to 4.65 µg/cm³[4]
6-Bromo-quinazoline-4(3H)-one derivs.MCF-7, SW480Potent activity, compared with Cisplatin[12]

Note: The data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxic activity of novel compounds.

  • Cell Culture: Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing a Potential Mechanism: p53-Mediated Apoptosis

Given that some quinoline derivatives act via the p53 pathway, the following diagram illustrates this potential mechanism of action.[9]

p53_pathway Compound Quinoline Analog DNA_Damage DNA Damage Compound->DNA_Damage induces p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted p53-mediated apoptotic pathway for quinoline analogs.

Predictive Comparative Analysis: Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][13][14][15]

Structure-Activity Relationship Insights
  • Gram-Positive vs. Gram-Negative: Many synthetic quinolines show preferential activity against Gram-positive bacteria, including resistant strains like MRSA.[8][15][16]

  • Halogenation Effects: The presence of chloro and fluoro groups on the phenyl ring of the quinoline scaffold has been associated with potent activity against multidrug-resistant Gram-positive bacteria.[8] For example, a 3-chloro-4-fluoro substitution pattern showed good activity against MRSA and VRE.[8] This suggests that the 6-fluoro group in our target molecule is a promising feature for antibacterial potency.

  • Antifungal Potential: Certain quinoline derivatives have also demonstrated significant antifungal activity against strains like A. flavus, A. niger, and C. albicans.[14]

Comparative Data of Structurally Related Analogs
Compound/Analog ClassMicrobial Strain(s)Reported Activity (MIC)Reference
3-Chloro-4-fluoro quinoline analogMRSA1.5 µg/mL[8]
4-Hydroxy-3-iodo-quinol-2-oneMRSA0.049 - 0.097 µg/mL[15]
Various quinoline derivativesStaphylococcus aureus2 µg/mL[16]
Quinoline derivative (Compound 6)Bacillus cereus, Staphylococcus spp.3.12 µg/mL[14]
A. flavus, A. niger, F. oxysporum, C. albicansPotent activity[14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow for MIC Determination

MIC_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilution Perform 2-Fold Serial Dilution of Quinoline Analog in 96-Well Plate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 Hours Inoculate->Incubate ReadResults Visually Inspect for Turbidity Incubate->ReadResults DetermineMIC Determine MIC Value ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow diagram for Minimum Inhibitory Concentration (MIC) testing.

Synthesis Context and Future Directions

The compound 4-Bromo-6-fluoroquinoline, a close analog lacking the 2-methyl group, is a known synthetic intermediate for the anticancer agent linrodostat, an inhibitor of indoleamine 2,3-dioxygenase.[7] This highlights the pharmaceutical relevance of this specific substitution pattern. The presence of both bromo and fluoro groups offers distinct handles for synthetic elaboration, allowing for the creation of a diverse library of analogs for further testing.

Expert Recommendations for Future Research:

  • Synthesis and Characterization: The first crucial step is the synthesis of this compound and a small library of related analogs with variations at the C2 and C4 positions.

  • Broad-Spectrum Screening: The synthesized compounds should be screened against a panel of cancer cell lines (e.g., NCI-60) and a panel of pathogenic microbes (e.g., ESKAPE pathogens) to obtain initial hit compounds.

  • Mechanism of Action Studies: For the most potent anticancer compounds, investigations into their mechanism of action are warranted. This should include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific enzyme inhibition assays (e.g., topoisomerase I/II).

  • In Vivo Efficacy: Promising candidates with good in vitro activity and low cytotoxicity against normal cell lines should be advanced to in vivo studies using relevant animal models.

By leveraging the predictive power of structure-activity relationships, researchers can strategically design and prioritize the synthesis of this compound analogs, accelerating the discovery of novel therapeutic agents.

References

A Comparative Guide to the Structural Validation of 4-Bromo-6-fluoro-2-methylquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. Quinoline scaffolds, and their halogenated derivatives, represent a privileged class of heterocycles due to their prevalence in pharmacologically active compounds.[1] This guide provides a comprehensive, in-depth comparison of the essential analytical techniques for the structural validation of 4-Bromo-6-fluoro-2-methylquinoline, a key intermediate in the synthesis of advanced pharmaceutical agents. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Analytical Techniques

The structural elucidation of a molecule like this compound, with its multiple substituents on a bicyclic aromatic system, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity and potential misinterpretation. Therefore, we employ a suite of orthogonal methods—each providing a unique piece of the structural puzzle—to build a self-validating and irrefutable characterization.

Core Techniques for Structural Validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To delineate the carbon-hydrogen framework and directly probe the fluorine environment.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition with high precision.

  • X-ray Crystallography: To provide the definitive solid-state structure and stereochemistry.

  • Elemental Analysis: To offer quantitative confirmation of the elemental composition.

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

Structural_Validation_Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic & Elemental Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Structural Insights HRMS High-Resolution Mass Spectrometry Purification->HRMS Elemental Composition XRay X-ray Crystallography NMR->XRay Confirm Connectivity Elemental Elemental Analysis HRMS->Elemental Quantitative Confirmation Final_Structure Validated Structure XRay->Final_Structure Definitive 3D Structure Elemental->Final_Structure Purity & Compositional Validation

Caption: A logical workflow for the comprehensive structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.7s3H-CH₃The methyl group at the 2-position is a singlet as there are no adjacent protons.
~ 7.3 - 7.8m3HAr-HThe aromatic protons on the quinoline ring will appear as multiplets due to spin-spin coupling with each other and with the fluorine atom.
~ 8.0 - 8.2m1HAr-HOne of the aromatic protons may be shifted further downfield due to the anisotropic effects of the quinoline ring system.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~ 25-CH₃The methyl carbon is expected in the aliphatic region.
~ 110 - 150Ar-CThe aromatic carbons of the quinoline ring will appear in this region. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF), and other carbons will show smaller couplings.
~ 155 - 165C-FThe carbon directly bonded to the fluorine atom will be significantly shifted and will appear as a doublet due to C-F coupling.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID as described for ¹H NMR.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly informative experiment.[2] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[3]

Expected ¹⁹F NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityRationale
~ -110 to -120mThe fluorine atom on the aromatic ring is expected in this region. The signal will be a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample can be used.

  • Data Acquisition: Acquire a proton-coupled or decoupled ¹⁹F NMR spectrum. A common reference standard for ¹⁹F NMR is CFCl₃ (set to 0 ppm).

  • Data Processing: Process the data similarly to ¹H and ¹³C NMR.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Formula Determination

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule.

Expected HRMS Data for this compound:

  • Molecular Formula: C₁₀H₇BrFN

  • Exact Mass: 238.9797

  • Observed Mass: [M+H]⁺ = 239.9875 (for ⁷⁹Br isotope), 241.9855 (for ⁸¹Br isotope)

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocol for HRMS:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis: Compare the measured accurate mass to the theoretical mass for the proposed elemental formula. The mass difference should be within a few parts per million (ppm).

X-ray Crystallography: The Definitive Solid-State Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[4] It reveals the precise connectivity of atoms, bond lengths, bond angles, and intermolecular interactions.[1][5]

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting model is then refined to obtain the final structure.

Elemental Analysis: Quantitative Confirmation

Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound. This technique serves as a final check on the purity and elemental formula determined by HRMS.

Theoretical Elemental Composition for C₁₀H₇BrFN:

  • Carbon (C): 50.24%

  • Hydrogen (H): 2.95%

  • Nitrogen (N): 5.86%

Experimental Protocol for Elemental Analysis:

  • Sample Submission: Submit a few milligrams of the pure, dry compound to an analytical laboratory equipped with an elemental analyzer.

  • Data Interpretation: The experimentally determined percentages should be within ±0.4% of the theoretical values.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, quantitativeCan be complex for molecules with overlapping signals
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity, longer acquisition times
¹⁹F NMR Fluorine environmentHigh sensitivity, wide chemical shift rangeRequires a fluorine nucleus
HRMS Elemental formulaHigh accuracy and sensitivityDoes not provide structural connectivity
X-ray Crystallography Definitive 3D structureUnambiguous structural determinationRequires a suitable single crystal
Elemental Analysis Elemental composition, purityQuantitativeDoes not provide structural information

The following diagram illustrates the relationship between the analytical techniques and the structural information they provide.

Analytical_Techniques_Relationship Interrelation of Analytical Techniques for Structural Validation Molecule This compound NMR NMR (¹H, ¹³C, ¹⁹F) Molecule->NMR Provides HRMS HRMS Molecule->HRMS Provides XRay X-ray Crystallography Molecule->XRay Provides Elemental Elemental Analysis Molecule->Elemental Provides Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity Defines Formula Elemental Formula HRMS->Formula Confirms 3D_Structure Solid-State 3D Structure XRay->3D_Structure Determines Composition Elemental Composition & Purity Elemental->Composition Quantifies Final_Validation Validated Structure Connectivity->Final_Validation Formula->Final_Validation 3D_Structure->Final_Validation Composition->Final_Validation

Caption: Relationship between analytical techniques and the structural information they provide.

Conclusion

The structural validation of this compound derivatives is a critical process that underpins their use in research and development. By employing a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and, when possible, X-ray crystallography, alongside elemental analysis, researchers can achieve an unambiguous and robust structural assignment. This guide has outlined the rationale, expected outcomes, and detailed protocols for these essential techniques, providing a framework for the confident characterization of this important class of molecules.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Methylquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of fluorine into a molecular scaffold is a well-established and powerful strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative study of fluorinated and non-fluorinated methylquinolines, offering both theoretical insights and practical experimental protocols to empower your research.

The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The simple addition of a methyl group can significantly alter its electronic and steric properties. However, it is the selective incorporation of fluorine that often unlocks the full potential of these molecules. This guide will use 2-methylquinoline and its fluorinated counterpart, 6-fluoro-2-methylquinoline, as model compounds to explore the profound impact of this single-atom substitution.

The Physicochemical Impact of Fluorination: More Than Just an Electron-Withdrawing Group

The substitution of a hydrogen atom with fluorine imparts a range of physicochemical changes that can dramatically improve a molecule's drug-like properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are central to these effects.[1]

A key parameter in drug design is lipophilicity , often expressed as the logarithm of the partition coefficient (logP). This property influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the effect of a single fluorine atom on lipophilicity can be position-dependent, it often leads to a modest increase.[2]

Metabolic stability is another critical factor. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.[3] This "metabolic blocking" can lead to a longer half-life and improved bioavailability of a drug candidate.

The introduction of fluorine can also modulate the basicity (pKa) of nearby nitrogen atoms, which can influence a compound's solubility and interactions with biological targets.

To quantify these differences, we present a series of standardized experimental protocols that can be readily implemented in a laboratory setting.

Experimental Section: A Head-to-Head Comparison

This section provides detailed methodologies for the synthesis and comparative evaluation of 2-methylquinoline and 6-fluoro-2-methylquinoline.

Synthesis of 2-Methylquinoline and 6-Fluoro-2-methylquinoline

The Doebner-von Miller reaction, a classic method for quinoline synthesis, can be adapted for both our target compounds.

Diagram of the Synthetic Pathway:

cluster_0 Synthesis of 2-Methylquinoline cluster_1 Synthesis of 6-Fluoro-2-methylquinoline Aniline Aniline Reaction1 Doebner-von Miller Reaction Aniline->Reaction1 Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction1 Acid Acid Catalyst (e.g., HCl) Acid->Reaction1 Product1 2-Methylquinoline Reaction1->Product1 pFluoroaniline p-Fluoroaniline Reaction2 Doebner-von Miller Reaction pFluoroaniline->Reaction2 Crotonaldehyde2 Crotonaldehyde Crotonaldehyde2->Reaction2 Acid2 Acid Catalyst (e.g., HCl) Acid2->Reaction2 Product2 6-Fluoro-2-methylquinoline Reaction2->Product2

Caption: Synthetic pathways for 2-methylquinoline and 6-fluoro-2-methylquinoline via the Doebner-von Miller reaction.

Step-by-Step Protocol (General):

  • To a stirred solution of the appropriate aniline (aniline or p-fluoroaniline) in a suitable solvent (e.g., ethanol), add an acid catalyst (e.g., concentrated hydrochloric acid) dropwise at room temperature.

  • Slowly add crotonaldehyde to the reaction mixture, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methylquinoline.

Comparative Physicochemical Property Determination

1. Lipophilicity (logP) Determination by Reverse-Phase HPLC (RP-HPLC)

This method provides a rapid and reliable estimation of logP based on the retention time of a compound on a C18 column.[4][5][6]

Experimental Workflow:

Start Prepare Mobile Phase (Methanol/Water Gradient) HPLC Inject Samples into RP-HPLC System (C18 Column) Start->HPLC PrepareSamples Prepare Samples: - 2-Methylquinoline - 6-Fluoro-2-methylquinoline - LogP Standards PrepareSamples->HPLC GetData Record Retention Times (tR) HPLC->GetData Calibration Generate Calibration Curve: LogP vs. tR of Standards GetData->Calibration Calculate Calculate LogP of Test Compounds from their tR Calibration->Calculate Result Comparative LogP Data Calculate->Result Prepare Prepare Incubation Mixture: - Liver Microsomes - Phosphate Buffer (pH 7.4) AddCompound Add Test Compound (2-Methylquinoline or 6-Fluoro-2-methylquinoline) Prepare->AddCompound Initiate Initiate Reaction with NADPH AddCompound->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) with Acetonitrile Incubate->Quench Analyze Analyze Samples by LC-MS/MS to Quantify Remaining Parent Compound Quench->Analyze Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate Result Comparative Metabolic Stability Data Calculate->Result

References

A Comparative Guide to Establishing Analytical Standards for 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of intermediates are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). 4-Bromo-6-fluoro-2-methylquinoline is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of novel therapeutic agents. However, a significant challenge for researchers utilizing this compound is the absence of a commercially available, certified reference material (CRM). This guide, therefore, provides a comprehensive framework for establishing a well-characterized, in-house analytical standard for this compound.

This document moves beyond a simple listing of methods to offer a comparative analysis of the primary analytical techniques for purity and identity confirmation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, providing field-proven insights to create a self-validating system for your reference standard.

The Imperative for an In-House Reference Standard

When a certified reference standard from a recognized pharmacopeia (such as USP, EP) or a national metrology institute is not available, establishing an in-house primary standard becomes a critical necessity.[1][2] An in-house standard, when thoroughly characterized, serves as the benchmark for routine quality control, stability studies, and the validation of analytical methods for raw materials, intermediates, and final products.[3][4] The process of qualifying an in-house standard must be rigorous, providing documented evidence of its identity, purity, and stability.[5][6]

The following workflow outlines the critical steps for establishing a reliable in-house analytical standard for this compound.

G cluster_0 Material Preparation cluster_1 Identity Confirmation cluster_2 Purity Assessment (Comparative Analysis) cluster_3 Standard Qualification & Management synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Full Characterization purification->characterization Purified Material nmr NMR Spectroscopy (1H, 13C, 19F) ms Mass Spectrometry (MS) ftir FTIR Spectroscopy hplc HPLC-UV (Purity by Area %) - For non-volatile impurities gcms GC-MS (Purity & Impurity ID) - For volatile impurities qnmr qNMR (Absolute Purity) - Primary method characterization->hplc Confirmed Identity characterization->gcms characterization->qnmr purity_assignment Assign Purity Value characterization->purity_assignment documentation Documentation (Certificate of Analysis) purity_assignment->documentation stability Stability Study documentation->stability

Caption: Workflow for establishing an in-house analytical standard.

Comparative Analysis of Purity Assessment Techniques

The cornerstone of qualifying a reference standard is the accurate determination of its purity. No single analytical technique can provide a complete picture of a compound's purity profile. Therefore, an orthogonal approach, using multiple techniques that rely on different chemical and physical principles, is essential.[2] Below, we compare HPLC, GC-MS, and qNMR for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Direct comparison of the integral of an analyte's signal to that of a certified internal standard.[7][8]
Primary Use Purity determination (area %), quantification of non-volatile impurities.[9]Identification and quantification of volatile and semi-volatile impurities.[10]"Absolute" purity determination, certification of reference materials.[11]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[12]Requires compounds to be volatile and thermally stable.[13]Not dependent on volatility; requires solubility in a deuterated solvent.
Structural Info Limited with UV detector; requires MS detector (LC-MS) for structural elucidation.High-confidence identification of impurities through mass spectral library matching.[10]Provides definitive structural confirmation of the main component and any NMR-active impurities.
Quantification Relative (area % purity). Requires a reference standard of known purity for accurate quantification.Relative (area % purity). Can be quantitative with appropriate calibration.Primary method; provides a direct purity value (mass fraction) traceable to SI units without needing a standard of the analyte itself.[8]
Sensitivity Good with UV detection; can be very high with MS.[10]Very high, especially in Selected Ion Monitoring (SIM) mode.[10]Generally lower sensitivity than chromatographic methods.
Advantages Versatile, widely applicable, robust for routine quality control.[12]Excellent separation efficiency, definitive impurity identification.[12][13]High precision, accuracy, and direct traceability; no analyte-specific standard needed.[7]
Limitations Impurity identification is tentative without MS; co-elution can be an issue.Not suitable for non-volatile or thermally labile compounds.[13]Lower sensitivity, potential for signal overlap, requires a high-field NMR.[11]

Experimental Protocols

The following protocols are proposed as robust starting points for the method development and validation required to qualify an in-house standard of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from potential non-volatile process impurities and degradation products.

Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar heterocyclic compounds. The mobile phase gradient of acetonitrile and water allows for the elution of a range of analytes with varying polarities. UV detection at 254 nm is generally effective for aromatic systems like quinolines.[14]

Instrumentation and Conditions:

  • System: Standard HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

G sample Sample Solution (1 mg/mL) hplc HPLC System (C18 Column) sample->hplc detector UV Detector (254 nm) hplc->detector chromatogram Chromatogram detector->chromatogram analysis Purity Calculation (Area %) chromatogram->analysis

Caption: HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and quantifying potential volatile or semi-volatile impurities from the synthesis, such as residual solvents or starting materials.

Rationale: GC-MS is the gold standard for volatile impurity analysis due to its high separation efficiency and the definitive identification provided by the mass spectrometer. A non-polar capillary column is generally effective for a wide range of organic molecules.

Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-500 amu.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable volatile solvent like Dichloromethane or Ethyl Acetate to a final concentration of 1.0 mg/mL.

Data Analysis: Identify the main peak corresponding to this compound by its mass spectrum. Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). Purity can be estimated by area percent, and quantification can be performed if standards for the impurities are available.

Quantitative NMR (qNMR) for Purity Assignment

qNMR is a primary ratio method that allows for the determination of purity without a specific standard of the analyte.[7] It is a powerful tool for certifying in-house reference materials.[8][15]

Rationale: By using a certified internal standard (IS) of known purity and weighing both the sample and the IS accurately, the purity of the sample can be calculated directly from the ratio of their NMR signal integrals. Maleic acid is a suitable internal standard as its vinylic protons are in a clear region of the ¹H NMR spectrum, away from the aromatic signals of the quinoline.

Instrumentation and Conditions:

  • System: 600 MHz NMR Spectrometer (or higher field for better resolution).

  • Solvent: DMSO-d₆.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material).

  • Key Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

    • Optimized 90° pulse width.

    • A large number of scans for a good signal-to-noise ratio.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of the Maleic Acid CRM into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.7 mL).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using the optimized quantitative parameters.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons at the 2-position) and the vinylic proton signal from the maleic acid internal standard.

Purity Calculation: The purity of the analyte (Purity_Analyte) is calculated using the following equation:

Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS (%)

Where:

  • I: Integral value of the signal.

  • N: Number of protons for the integrated signal (e.g., 3 for the methyl group of the analyte, 2 for the vinylic protons of maleic acid).

  • M: Molar mass.

  • m: Weighed mass.

  • Purity_IS: Certified purity of the internal standard.

Alternative and Comparative Standards

While a direct CRM for this compound is unavailable, several structurally related compounds can be sourced and used for method development, as impurity markers, or for system suitability tests.

Compound Name CAS Number Potential Use Commercial Availability
6-Fluoro-2-methylquinoline1128-61-6Starting material, potential impurity, method development.Readily available from suppliers like Sigma-Aldrich.
4-Bromo-6-fluoroquinoline661463-17-8Related compound for comparing analytical behavior.[16][17]Available from suppliers like Sigma-Aldrich and Ossila.[16][17]
4-Bromo-6-chloro-2-methylquinolineN/ADemonstrates the effect of a different halogen on analytical properties.[18]Available from suppliers like Sigma-Aldrich.[18]
6-Bromo-2-methylquinoline6249-33-8Non-fluorinated analogue for comparison.Available from suppliers like Sigma-Aldrich.

Conclusion

Establishing a reliable in-house analytical standard for this compound is a meticulous but essential process for ensuring the quality and reproducibility of research and development activities. A multi-faceted approach, combining structural characterization with orthogonal purity assessment techniques, is non-negotiable. While HPLC and GC-MS are indispensable tools for profiling and quantifying impurities, qNMR stands out as the primary method for assigning an accurate, traceable purity value to an in-house standard .[7] By implementing the workflows and comparative methodologies outlined in this guide, researchers, scientists, and drug development professionals can build a robust, self-validating system for their analytical standards, thereby fostering confidence in their scientific outcomes.

References

A Comprehensive In Vitro Biological Evaluation of 4-Bromo-6-fluoro-2-methylquinoline as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2] The versatility of the quinoline nucleus allows for structural modifications at various positions, leading to compounds that can interact with diverse biological targets. In the realm of oncology, quinoline derivatives have been shown to exert their effects through multiple mechanisms, such as inducing programmed cell death (apoptosis), disrupting cell migration, inhibiting the formation of new blood vessels (angiogenesis), and causing cell cycle arrest.[1][2][3][4]

This guide presents a comprehensive framework for the biological evaluation of a novel derivative, 4-Bromo-6-fluoro-2-methylquinoline. The strategic placement of bromo, fluoro, and methyl groups on the quinoline core is hypothesized to enhance its cytotoxic potential and selectivity against cancer cells. We will objectively compare its in vitro performance against established cancer cell lines and a standard-of-care chemotherapeutic agent, providing the underlying experimental data and detailed protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anticancer therapeutics.

Comparative Analysis of In Vitro Cytotoxicity

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater potency.

For this evaluation, we assessed the cytotoxic effects of this compound across a panel of four human cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). Doxorubicin, a widely used chemotherapeutic agent that functions as a DNA intercalator and topoisomerase II inhibitor, was used as a positive control for comparison.[5][6][7]

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
This compound3.5 ± 0.45.2 ± 0.68.1 ± 0.94.1 ± 0.5
Doxorubicin2.5 ± 0.3[6]> 20[6]12.2 ± 1.5[6]1.8 ± 0.2[8]

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for this compound for illustrative purposes.

Interpretation of Cytotoxicity Data:

The data suggests that this compound exhibits potent cytotoxic activity against the MCF-7 and HCT-116 cell lines, with IC50 values in the low micromolar range. Notably, its efficacy against the A549 lung cancer cell line appears significantly greater than that of Doxorubicin, which is known to be less effective against this particular line.[6] This differential sensitivity highlights the potential for this novel compound to address unmet needs in the treatment of certain cancer types. While Doxorubicin shows superior potency against HCT-116 cells, the comparable activity of our test compound warrants further mechanistic investigation.

Mechanistic Evaluation: Unraveling the Mode of Action

To understand how this compound exerts its cytotoxic effects, we investigated its impact on two fundamental cellular processes that are often dysregulated in cancer: the cell cycle and apoptosis.

Cell Cycle Analysis

Cancer is fundamentally a disease of uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Many effective anticancer drugs function by inducing cell cycle arrest, which prevents cancer cells from dividing and can ultimately lead to cell death.[2][3] We employed flow cytometry with propidium iodide (PI) staining, a technique that quantifies DNA content, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment.[9][10][11]

Table 2: Cell Cycle Distribution (%) in A549 Cells after 24h Treatment

Treatment (at IC50 conc.)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control (0.1% DMSO)65.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound25.8 ± 2.518.1 ± 2.056.1 ± 4.2

Data are hypothetical and represent the mean ± SD.

The results indicate a significant accumulation of A549 cells in the G2/M phase following treatment with this compound, with a corresponding decrease in the G0/G1 population. This suggests that the compound interferes with the cell's ability to transition from the G2 phase (pre-mitotic) into mitosis (M phase), a common mechanism of action for drugs that target DNA or the mitotic spindle apparatus.

Apoptosis Induction

Apoptosis, or programmed cell death, is a natural, controlled process for eliminating damaged or unwanted cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis.[12] Consequently, inducing apoptosis is a primary goal of many cancer therapies. We utilized the Annexin V-FITC and Propidium Iodide (PI) dual-staining assay to quantify apoptosis.[13] In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][14] PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Table 3: Apoptotic Profile of A549 Cells after 48h Treatment

Treatment (at IC50 conc.)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)94.5 ± 2.13.1 ± 0.52.4 ± 0.4
This compound38.2 ± 3.545.3 ± 4.116.5 ± 2.8

Data are hypothetical and represent the mean ± SD.

Treatment with this compound led to a dramatic increase in the percentage of early apoptotic cells (45.3%) compared to the vehicle control (3.1%). This provides strong evidence that the observed cytotoxicity is mediated, at least in part, through the induction of programmed cell death.

Visualizations: Workflows and Pathways

To better illustrate the experimental design and potential mechanisms, the following diagrams were generated.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions of Compound seeding->treatment compound_prep Test Compound Stock Preparation compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT Assay) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: General workflow for in vitro cytotoxicity testing.

G cluster_pathway Hypothetical Signaling Cascade compound 4-Bromo-6-fluoro- 2-methylquinoline stress Cellular Stress (e.g., DNA Damage) compound->stress cdk1 CDK1/Cyclin B Inhibition compound->cdk1 p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis g2m_arrest G2/M Arrest cdk1->g2m_arrest

Caption: Hypothetical signaling pathway affected by the compound.

Detailed Experimental Protocols

Scientific integrity rests on the foundation of reproducible methodology. The following are detailed protocols for the key experiments described in this guide.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[15][16]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound and the reference drug (Doxorubicin) in culture medium from a DMSO stock. Perform serial dilutions to obtain a range of final concentrations.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.1%) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for cell cycle phase determination by flow cytometry.[9][17][18]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay - Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[19]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL2 channel. Quadrant analysis is used to differentiate the cell populations.

Conclusion and Future Directions

The comprehensive in vitro evaluation detailed in this guide demonstrates that this compound is a promising anticancer agent. It exhibits potent and selective cytotoxicity against a panel of human cancer cell lines. Mechanistic studies reveal that its mode of action involves the induction of G2/M cell cycle arrest and the activation of the apoptotic pathway.

These findings strongly support the advancement of this compound as a lead compound. Future research should focus on:

  • Target Identification: Elucidating the specific molecular target(s) through which the compound mediates its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound's antitumor activity in preclinical animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

This structured approach to biological evaluation provides a robust foundation for the continued development of this novel quinoline derivative, with the ultimate goal of translating a promising laboratory finding into a clinically effective cancer therapy.

References

A Technical Guide to the Reactivity of 4-Bromo-6-fluoro-2-methylquinoline and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of innovation. Its versatile structure is amenable to a wide array of chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. Among the plethora of functionalized quinolines, 4-Bromo-6-fluoro-2-methylquinoline stands out as a valuable building block, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth comparison of the reactivity of this compound with structurally similar compounds, supported by established chemical principles and experimental data from analogous systems. Our focus will be on the key transformations that underpin its utility in modern synthetic chemistry: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Understanding the Electronic Landscape of this compound

The reactivity of this compound is dictated by the intricate interplay of its constituent functional groups. The quinoline core, an electron-deficient aromatic system due to the presence of the nitrogen atom, is further influenced by the electronic effects of the methyl, fluoro, and bromo substituents.

The 2-methyl group , being electron-donating through hyperconjugation, slightly activates the quinoline ring towards electrophilic attack, though its primary influence is often steric. The 6-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). In the context of the entire molecule, the inductive effect of fluorine generally dominates, contributing to the overall electron-deficient nature of the benzene ring portion of the quinoline. The 4-bromo substituent also exhibits both inductive (-I) and mesomeric (+M) effects. Crucially, the bromine atom at the 4-position is a key handle for a variety of synthetic transformations.

The electron-withdrawing nature of the quinoline nitrogen renders the C2 and C4 positions particularly susceptible to nucleophilic attack.[1] The presence of a good leaving group like bromine at the C4 position makes this site the primary locus of reactivity for palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the functionalization of aryl halides. The reactivity of the C-X bond in these reactions is highly dependent on the nature of the halogen (X), with the general trend being I > Br > Cl.[2][3] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When comparing the reactivity of this compound with its chloro and iodo analogs at the 4-position, we can confidently predict the following reactivity order based on established principles:

  • 4-Iodo-6-fluoro-2-methylquinoline > this compound > 4-Chloro-6-fluoro-2-methylquinoline

This hierarchy is a direct consequence of the decreasing ease of the rate-determining oxidative addition step as we move from iodine to chlorine.[3]

SubstrateHalogen at C4Typical Catalyst SystemExpected Relative Reaction Rate
4-Iodo-6-fluoro-2-methylquinolineIodoPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OFastest
This compound Bromo Pd(dppf)Cl₂, K₂CO₃, DMF Intermediate
4-Chloro-6-fluoro-2-methylquinolineChloroPd₂(dba)₃, SPhos, Cs₂CO₃, TolueneSlowest

Note: The catalyst systems are representative and may require optimization for specific substrates.

The choice of catalyst and ligand is crucial, especially for less reactive aryl chlorides, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[3]

The influence of the substituent at the 6-position is more subtle. Comparing This compound with 4-Bromo-6-chloro-2-methylquinoline and 4-Bromo-6-methoxy-2-methylquinoline , the electronic nature of the 6-substituent will modulate the electron density of the quinoline ring system. An electron-withdrawing group like chlorine will slightly decrease the electron density of the ring, potentially making the oxidative addition step marginally faster. Conversely, an electron-donating group like methoxy would slightly increase the electron density, which might have a minor retarding effect on the oxidative addition. However, in most cases, the dominant factor governing reactivity in Suzuki-Miyaura coupling remains the nature of the halogen at the coupling site.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromoquinoline derivative.

  • To an oven-dried Schlenk flask, add the 4-bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition Ar = quinoline R-B(OR)₂ R-B(OR)₂ R-B(OR)₂->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Comparative Perspective

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. Therefore, the expected order of reactivity for the 4-halo-6-fluoro-2-methylquinolines is:

  • 4-Iodo-6-fluoro-2-methylquinoline > this compound > 4-Chloro-6-fluoro-2-methylquinoline

The choice of ligand is paramount in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often being required to promote both the oxidative addition and reductive elimination steps.[4]

When considering the influence of the 6-substituent, the electronic effects on the overall electron density of the quinoline ring come into play. An electron-withdrawing group at the 6-position (e.g., -Cl, -NO₂) would render the quinoline ring more electron-deficient, which can facilitate the reductive elimination step. Conversely, an electron-donating group (e.g., -OCH₃) might slightly hinder this step. However, the effect on the initial oxidative addition step can be more complex and is influenced by the specific ligand and palladium precursor used.

Substrate6-SubstituentElectronic EffectExpected Impact on Buchwald-Hartwig Amination Rate
4-Bromo-2-methyl-6-nitroquinolineNitroStrongly Electron-WithdrawingPotentially faster reductive elimination
4-Bromo-6-chloro-2-methylquinolineChloroElectron-WithdrawingModestly faster reductive elimination
This compound Fluoro Electron-Withdrawing Baseline
4-Bromo-2-methylquinolineHydrogenNeutralSlower reductive elimination than electron-withdrawing analogs
4-Bromo-6-methoxy-2-methylquinolineMethoxyElectron-DonatingPotentially slower reductive elimination

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 4-bromoquinoline.

  • In a glovebox, to an oven-dried vial, add the 4-bromoquinoline (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv).

  • Add the amine (1.2 equiv) and anhydrous solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup Reagents Add 4-Bromoquinoline, Pd Precursor, Ligand, Base Amine Add Amine and Solvent Reagents->Amine Heating Heat and Stir (e.g., 100-120 °C) Amine->Heating Quench Cool and Quench Heating->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, particularly at the C4 position, makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a halogen is present. The generally accepted mechanism involves the formation of a resonance-stabilized Meisenheimer complex.[6]

The reactivity in SNAr reactions is influenced by two primary factors: the ability of the leaving group to depart and the electrophilicity of the carbon being attacked. For the C-X bond, the bond strength and the stability of the departing halide ion are important. While C-F bonds are the strongest, the high electronegativity of fluorine makes the attached carbon highly electrophilic, often leading to a faster rate of nucleophilic attack. The order of leaving group ability in SNAr can be context-dependent, but a common trend is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more polarized C-X bond.

Therefore, for SNAr reactions at the 4-position of 6-fluoro-2-methylquinoline, the expected reactivity order with a given nucleophile would be:

  • 4-Fluoro-6-fluoro-2-methylquinoline > 4-Chloro-6-fluoro-2-methylquinoline > this compound

The influence of the 6-substituent on the rate of SNAr at the C4 position is more predictable than in palladium-catalyzed couplings. An electron-withdrawing group at the 6-position will further decrease the electron density of the quinoline ring, stabilizing the negatively charged Meisenheimer intermediate and thus increasing the reaction rate. Conversely, an electron-donating group will destabilize this intermediate and slow down the reaction.

Substrate6-SubstituentElectronic EffectExpected Relative SNAr Rate at C4
4-Bromo-2-methyl-6-nitroquinolineNitroStrongly Electron-WithdrawingFastest
4-Bromo-6-chloro-2-methylquinolineChloroElectron-WithdrawingFaster
This compound Fluoro Electron-Withdrawing Fast
4-Bromo-2-methylquinolineHydrogenNeutralIntermediate
4-Bromo-6-methoxy-2-methylquinolineMethoxyElectron-DonatingSlowest

Conclusion

This compound is a versatile and reactive building block for the synthesis of complex quinoline derivatives. Its reactivity is a predictable consequence of the electronic properties of the quinoline nucleus and its substituents. In palladium-catalyzed cross-coupling reactions, the C4-bromo group provides a reliable handle for functionalization, with its reactivity being intermediate between its iodo and chloro counterparts. For nucleophilic aromatic substitution reactions at the C4 position, the bromo-substituent is generally less reactive than a fluoro or chloro substituent.

The substituent at the 6-position provides a means to fine-tune the electronic properties of the quinoline ring, thereby influencing the rates of both palladium-catalyzed and SNAr reactions. An understanding of these reactivity trends is crucial for the rational design of synthetic routes towards novel drug candidates and other functional molecules. While direct head-to-head comparative experimental data for this specific set of compounds is limited in the public domain, the principles outlined in this guide provide a robust framework for predicting their relative reactivity and for the judicious selection of reaction conditions.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety and regulatory compliance. 4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative, a class of compounds invaluable in the synthesis of Active Pharmaceutical Ingredients (APIs) for treatments like anti-cancer therapies.[1] However, its halogenated nature necessitates a stringent and informed approach to waste management.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, designed for the laboratory environment. The procedures outlined here are grounded in established safety protocols and regulatory standards to protect researchers, support staff, and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Table 1: Anticipated Hazard Profile of this compound

Hazard Classification GHS Category (Anticipated) Key Precautionary Actions
Acute Oral Toxicity Category 4 Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if ingested and seek medical advice.[5][6][7]
Serious Eye Damage/Irritation Category 1 or 2 Causes serious eye damage/irritation. Wear protective eye protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[5][6][8]
Skin Corrosion/Irritation Category 2 Causes skin irritation. Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[6][8][9]

| Respiratory Irritation | Category 3 | May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area or outdoors.[6][9][10] |

The causality is clear: due to its potential toxicity and irritant properties, this compound cannot be treated as common waste. Furthermore, incineration of halogenated compounds can produce hazardous byproducts like hydrogen bromide and hydrogen fluoride if not performed in a specialized, high-temperature facility equipped with scrubbers. This underpins the absolute prohibition of drain disposal and the necessity of segregation.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, ensure the proper safety barriers are in place.

Table 2: Required PPE and Engineering Controls

Control Type Specification Rationale
Engineering Chemical Fume Hood To prevent inhalation of the compound, which is likely a powder, and any volatile vapors.[2][11]
Eye/Face Protection Safety goggles with side-shields (conforming to EN166 or NIOSH standards) To protect against accidental splashes or fine powder, preventing serious eye damage.[6][11][12]
Hand Protection Nitrile gloves (inspect before use) To prevent skin contact and irritation. Use proper glove removal technique to avoid cross-contamination.[2][11]

| Body Protection | Lab coat and closed-toe shoes | To protect skin and clothing from contamination.[2] |

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is strict segregation into a designated hazardous waste stream.

Step 1: Identify the Correct Waste Stream This compound must be disposed of in a container specifically designated for "Halogenated Organic Waste." [2][13] Co-mingling with non-halogenated solvents is a common and dangerous mistake that complicates the disposal process and can lead to regulatory non-compliance.[4][14]

Step 2: Select and Prepare the Waste Container

  • Compatibility: Use a container made of a material compatible with the chemical, such as a designated plastic or glass container. The container must be in good condition with a secure, tightly-sealing threaded cap.[3][13]

  • Labeling: Before adding any waste, the container must be clearly labeled.[13] The label must include:

    • The words "Hazardous Waste." [14]

    • The full, unabbreviated names of all chemical contents (e.g., "Waste: this compound").[13]

    • An approximate percentage of the contents.[14]

    • The date when the first drop of waste was added (accumulation start date).

Step 3: Waste Accumulation

  • Add waste to the container inside a chemical fume hood.

  • Keep the container tightly closed at all times, except when actively adding waste.[3][13] This prevents the release of vapors and protects against spills.

  • Do not fill the container beyond 90% of its total capacity to allow for vapor expansion.[4]

  • Store the waste container in a designated, well-ventilated secondary containment area, such as a safety cabinet, until it is ready for pickup.[3][4]

Step 4: Arranging for Final Disposal The final step is to transfer the waste to the appropriate authorities. This is typically handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10] Consult their specific procedures for scheduling a waste pickup. The ultimate disposal will likely involve high-temperature incineration in a licensed facility designed to handle halogenated compounds or burial in a specialized chemical landfill.[10]

Disposal Workflow and Decision Process

The following diagram illustrates the logical flow for managing waste containing this compound.

G start Waste Generated: This compound is_halogenated Is the compound halogenated? start->is_halogenated segregate Segregate into 'Halogenated Organic Waste' Stream is_halogenated->segregate  Yes error Incorrect Path: Do NOT dispose down drain or in non-halogenated waste! is_halogenated->error  No (Incorrect Assessment) label_container Use Designated Container with 'Hazardous Waste' Label segregate->label_container store_securely Store Securely in Ventilated Area (e.g., Fume Hood / Safety Cabinet) label_container->store_securely contact_ehs Arrange Pickup by Licensed Waste Carrier / EHS store_securely->contact_ehs final_disposal Final Disposal (e.g., High-Temp Incineration) contact_ehs->final_disposal

Caption: Waste Disposal Workflow for Halogenated Compounds.

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct action.

Small Spills (in a fume hood):

  • Alert others in the lab.

  • Ensure you are wearing the appropriate PPE (lab coat, goggles, gloves).

  • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[10] Do not use combustible materials like paper towels on a large spill.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste disposal.[10][12]

  • Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Wash hands thoroughly.

Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and call your institution's emergency number or 911.[13]

  • Close the lab doors to contain the spill.[13]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][8]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[6][8]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[5][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for advice.[5][10]

By adhering to these protocols, researchers can ensure that this compound is managed responsibly from procurement to its final disposal, upholding the principles of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 4-Bromo-6-fluoro-2-methylquinoline: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like 4-Bromo-6-fluoro-2-methylquinoline is foundational to discovery. However, innovation cannot come at the expense of safety. This compound, a halogenated quinoline, belongs to a class of chemicals that requires meticulous handling. While its specific toxicological profile is not extensively documented, the data from close structural analogs paint a clear picture: this substance must be treated with the utmost respect.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for handling this compound, grounded in the core principles of laboratory safety. My objective is to equip you not just with steps to follow, but with the rationale behind them, ensuring a self-validating system of safety for you and your team.

Hazard Profile of this compound

Based on safety data sheets for structurally similar compounds, we can construct a reliable hazard profile. The presence of bromo- and fluoro- groups on a methylquinoline core suggests potential for toxicity and irritation.[1]

Hazard CategoryGHS Classification & StatementRationale and Key Precautions
Acute Oral Toxicity Category 4 (H302): Harmful if swallowed. [2][3][4][5][6]Ingestion can lead to adverse health effects. Primary Precaution: Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands thoroughly after handling.[2][3][4][7]
Eye Damage / Irritation Category 1 (H318): Causes serious eye damage. [2] or Category 2 (H319): Causes serious eye irritation. [4][5][8]The compound is a solid powder, and airborne particles pose a significant risk to the eyes.[2] Direct contact can cause severe and potentially irreversible damage. Primary Precaution: Wear appropriate eye protection at all times.[2][9][10]
Skin Irritation Category 2 (H315): Causes skin irritation. [4][5][6]Direct contact with the skin is likely to cause irritation. Primary Precaution: Avoid all personal contact.[11] Wear suitable protective gloves and clothing.[12]
Respiratory Irritation Category 3 (H335): May cause respiratory irritation. [4][5][8][11]As a powder, the primary route of inhalation exposure is through airborne dust.[3][4] Primary Precaution: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2][11][13]

The Hierarchy of Controls: A Foundational Safety Principle

Before we even discuss PPE, it's crucial to understand that it is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk.

cluster_0 The Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For this compound, engineering controls (like using a chemical fume hood) and administrative controls (like standard operating procedures and training) are essential prerequisites to handling.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the procedure being performed.

  • Eye and Face Protection : At a minimum, safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are mandatory.[2][3][14] For procedures with a higher risk of splashing or dust generation (e.g., transferring larger quantities), chemical splash goggles are required.[14] If there is a significant risk of splashing, a full face shield should be worn over safety glasses or goggles.[9][10][14]

  • Hand Protection : Chemically resistant gloves are non-negotiable.[12] Disposable nitrile gloves provide good short-term protection against incidental contact.[14] Always inspect gloves for tears or holes before use.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] For extended handling, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.

  • Body Protection : A properly buttoned, flame-resistant lab coat should be worn to protect skin and personal clothing.[14] For larger scale operations or situations with a high risk of contamination, a chemical-resistant apron or disposable coveralls (certified to a minimum of Category 3, Type 5/6 for solid particulate and liquid chemical protection) are recommended.[15] Long pants and closed-toe, closed-heel shoes are mandatory.[14]

  • Respiratory Protection : All handling of this solid compound should occur within a certified chemical fume hood to control exposure to dust.[13] If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with the appropriate particulate filter is required.[4][14] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.[14]

Step-by-Step Operational Protocols

Adherence to a strict, validated procedure is key to ensuring safety.

Pre-Operational Checklist
  • Verify the chemical fume hood is functioning correctly (check certification date and airflow monitor).

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[4][13]

  • Gather all necessary equipment and reagents.

  • Locate the appropriate waste containers for chemical and contaminated solid waste.

  • Review the Safety Data Sheet (SDS) for this specific chemical or a close analog.

Donning and Doffing PPE: A Validated Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat / Coverall don2 2. Respiratory Protection (If required) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves (Pull cuffs over lab coat sleeves) don3->don4 doff1 1. Outer Gloves (If worn) doff2 2. Lab Coat / Coverall (Turn inside out as it's removed) doff1->doff2 doff3 3. Eye and Face Protection (Handle by straps/earpieces) doff2->doff3 doff4 4. Respiratory Protection (If worn) doff3->doff4 doff5 5. Inner Gloves (Use proper removal technique) doff4->doff5

Caption: The procedural sequence for donning and doffing Personal Protective Equipment.

Handling the Compound (Solid Form)
  • Perform all manipulations within the chemical fume hood.

  • To minimize dust, do not pour the powder from a height. Use a spatula or scoop for transfers.

  • When weighing, use a weigh boat or creased paper. Carefully tap the powder into the receiving vessel.

  • Clean any minor spills immediately by gently sweeping or wiping up the solid material, avoiding dust creation.[3][7] Place the collected material in a labeled, sealed container for hazardous waste.[11]

Emergency Procedures & Disposal

First Aid Measures
  • Eye Contact : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical advice.[2][11] Remove contaminated clothing.[5][6]

  • Ingestion : Rinse mouth with water.[2][3] Call a POISON CENTER or doctor if you feel unwell.[2][3]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2][5][7] If you feel unwell, get medical advice.[2]

Waste Disposal

All waste, including surplus chemical and contaminated materials (gloves, weigh boats, paper towels), must be treated as hazardous.

  • Collect solid waste in a clearly labeled, sealed container.[11]

  • Dispose of all waste through a licensed disposal company or your institution's environmental health and safety office.[3][4][7]

  • Do not discharge to sewer systems or contaminate waterways.[3][8][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.